molecular formula C9H10O3 B2718849 (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 98572-00-0

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B2718849
CAS No.: 98572-00-0
M. Wt: 166.176
InChI Key: GWQOQQVKVOOHTI-ZETCQYMHSA-N
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Description

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOQQVKVOOHTI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Multi-Technique Approach to Stereochemical Integrity

Structural Elucidation of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol: A Multi-Technique Approach to Stereochemical Integrity

Abstract

The precise three-dimensional arrangement of atoms in a pharmaceutical compound is paramount to its biological activity, safety, and efficacy. This guide provides an in-depth technical overview of the methodologies required for the unambiguous structure elucidation of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, a chiral building block of significant interest in medicinal chemistry. We will explore a synergistic application of spectroscopic and chiroptical techniques, grounded in the principles of scientific integrity and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for ensuring the stereochemical purity and structural integrity of chiral drug candidates.

The Criticality of Stereoisomerism in Drug Development

In the realm of pharmaceuticals, the spatial orientation of a molecule, or its stereochemistry, is not a trivial detail. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][4][5] The human body is a chiral environment, and as such, biological receptors, enzymes, and other macromolecules often interact selectively with only one enantiomer of a drug.[3] A classic and tragic example is thalidomide, where one enantiomer was an effective sedative, while the other was a potent teratogen, causing severe birth defects.[1][6]

This inherent stereoselectivity of biological systems underscores the necessity for the development of single-enantiomer drugs.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that mandate the characterization of the absolute stereochemistry of chiral drug candidates early in the development process.[7][8][9][10] This ensures a thorough understanding of the drug's properties and provides a solid foundation for its safe and effective use.[7][11]

The subject of this guide, (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, is a chiral molecule with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[12][13] Its structure contains a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers. The "(S)-" designation specifies the absolute configuration at this chiral center. Unambiguously confirming this configuration is a critical step in its use as a pharmaceutical intermediate.

A Synergistic Approach to Structure Elucidation

No single analytical technique can definitively elucidate the complete three-dimensional structure of a chiral molecule. A robust and self-validating approach necessitates the integration of data from multiple orthogonal techniques. This guide will focus on a workflow that combines spectroscopic and chiroptical methods to provide a comprehensive structural picture.

structure_elucidation_workflowcluster_spectroscopySpectroscopic Analysiscluster_chiropticalChiroptical & Chromatographic Analysiscluster_crystallographyAbsolute Configuration ConfirmationNMRNMR Spectroscopy(¹H, ¹³C, COSY, HSQC, HMBC)IntegrationData Integration &Structure ConfirmationNMR->IntegrationMSMass Spectrometry(EI, ESI)MS->IntegrationIRInfrared Spectroscopy(FT-IR)IR->IntegrationVCDVibrational Circular Dichroism (VCD)VCD->IntegrationHPLCChiral HPLCHPLC->IntegrationXRAYSingle-Crystal X-ray Diffraction(When Applicable)XRAY->IntegrationGold Standard

Figure 1: A comprehensive workflow for the structural elucidation of a chiral molecule, integrating data from multiple analytical techniques.

Spectroscopic Characterization: Defining the Connectivity

Spectroscopic techniques are foundational in determining the molecular formula and the connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of NMR experiments should be performed to assemble the carbon-hydrogen framework of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR & DEPT-135: Identifies the number of different types of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.[14]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, crucial for assembling the complete molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH (4H)6.8-7.0117-122
O-CH-O4.3-4.5143-144
O-CH₂3.9-4.271-73
CH-CH₂OH3.6-3.863-65
CH₂-OHVariable-
CH-OHVariable-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure.

  • Electron Ionization (EI): This hard ionization technique causes fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can be compared to databases (e.g., NIST). For the benzodioxin moiety, characteristic fragmentation patterns would be expected.[15][16]

  • Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes using EI and/or ESI.

  • Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to corroborate the proposed structure. The use of derivatizing agents can sometimes aid in the structural analysis of hydroxyl groups.[17][18][19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, key vibrational bands would include:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹ indicative of the alcohol group.

  • C-H aromatic stretch: Sharp peaks just above 3000 cm⁻¹.

  • C-H aliphatic stretch: Sharp peaks just below 3000 cm⁻¹.

  • C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the ether and alcohol functionalities.

Chiroptical and Chromatographic Methods: Probing the Stereochemistry

While spectroscopic methods define the connectivity, they are generally insensitive to stereochemistry. Chiroptical and chiral chromatographic techniques are essential for determining the absolute configuration and enantiomeric purity.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[2][20][21][22] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20][23] The resulting VCD spectrum is a unique fingerprint of a specific enantiomer.

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer).[23] A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.

vcd_workflowExp_VCDExperimental VCD SpectrumComparisonSpectral ComparisonExp_VCD->ComparisonComp_VCDComputational VCD Spectrum(DFT Calculations for (S)-config)Comp_VCD->ComparisonConfirmationAbsolute ConfigurationConfirmedComparison->Confirmation

Figure 2: Workflow for absolute configuration determination using Vibrational Circular Dichroism (VCD).

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution (5-10 mg in 150-200 µL) of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21]

  • Instrumentation: Use a dedicated VCD spectrometer.

  • Data Acquisition: Acquire the VCD and IR spectra simultaneously over a range of vibrational frequencies.

  • Computational Modeling: Perform quantum mechanical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum of the (S)-enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum to confirm the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[24][25]

The development of a chiral HPLC method often involves screening a variety of CSPs and mobile phases to achieve baseline separation of the enantiomers.[26] Once a suitable method is developed, it can be used to quantify the amount of the desired enantiomer and any unwanted enantiomeric impurity.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Screen a range of chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based).

  • Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., normal-phase, reversed-phase, polar organic) to achieve optimal separation.[27][28]

  • Method Validation: Once a separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

  • Enantiomeric Purity Determination: Analyze the sample to determine the enantiomeric excess (% ee).

The Gold Standard: Single-Crystal X-ray Diffraction

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration.[21] This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

While not always feasible, obtaining a crystal structure provides the ultimate confirmation of the structural elucidation process.

Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is the integration of all the data from the various techniques. The NMR, MS, and IR data should be consistent with the proposed chemical structure of (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol. The chiral HPLC data will confirm the enantiomeric purity, and the VCD or X-ray crystallography data will provide the absolute configuration. A consistent and coherent dataset across all these techniques provides a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of a chiral molecule like (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is a multi-faceted process that requires a synergistic approach. By combining the power of spectroscopic techniques to define the molecular framework with the stereochemical insights from chiroptical and chromatographic methods, researchers and drug development professionals can ensure the structural integrity and enantiomeric purity of their compounds. This rigorous, self-validating approach is not only a matter of scientific best practice but is also a critical component of regulatory compliance and the development of safe and effective medicines.

References

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol CAS number 98572-00-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 98572-00-0)

Executive Summary

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its rigid benzodioxin core and stereospecific hydroxyl group make it a high-value chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its critical application in the synthesis of (S)-Doxazosin, and essential guidelines for its analytical characterization, safe handling, and storage. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction and Strategic Importance

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, identified by CAS number 98572-00-0, is a key organic intermediate. The molecule's structure is characterized by a 1,4-benzodioxin heterocyclic system with a hydroxymethyl substituent at the C2 position. The "(S)" designation indicates a specific, single enantiomer, which is paramount for its primary application in modern stereospecific drug synthesis.

The principal value of this compound lies in its role as a precursor to Doxazosin, an alpha-1 adrenergic receptor antagonist. Doxazosin is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia. The efficacy and safety profile of Doxazosin are tied to its specific stereochemistry, making the enantiopurity of its intermediates, such as (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a critical quality attribute. This guide elucidates the technical details that underscore its importance in this context.

Physicochemical and Computational Data

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and for ensuring laboratory safety.

Key Properties and Identifiers
PropertyValueSource
CAS Number 98572-00-0[1][2][3]
Molecular Formula C₉H₁₀O₃[1][4]
Molecular Weight 166.17 g/mol [1]
IUPAC Name (2S)-2,3-dihydro-1,4-benzodioxin-2-ylmethanol[4]
Synonyms (S)-1,4-Benzodioxin-2-methanol, 2,3-dihydro-[1]
Purity Typically ≥95%[1]
Storage Store at room temperature in a well-ventilated place.[1][5]
Computational Chemistry Data

These calculated properties offer insights into the molecule's behavior in various solvent systems and its potential for membrane permeability.

PropertyValueSource
Topological Polar Surface Area (TPSA) 38.69 Ų[1]
LogP (Partition Coefficient) 0.8187[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Synthesis and Stereochemical Integrity

While various proprietary methods exist, a common and logical pathway to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol involves the stereospecific reduction of its corresponding carboxylic acid ester derivative. The primary challenge and focus of the synthesis are the establishment and preservation of the (S)-stereocenter.

Proposed Synthetic Workflow

The following workflow illustrates a plausible, high-yield route starting from the commercially available (S)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. This approach leverages a stable chiral precursor to ensure the final product's enantiopurity.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A (S)-2,3-dihydro-1,4-benzodioxine- 2-carboxylic acid B (S)-Methyl 2,3-dihydro-1,4- benzodioxine-2-carboxylate A->B MeOH, H₂SO₄ (cat.) Reflux C (S)-Methyl 2,3-dihydro-1,4- benzodioxine-2-carboxylate D (S)-(2,3-dihydrobenzo[b]dioxin- 2-yl)methanol (Target Compound) C->D 1. LiAlH₄, Anhydrous THF, 0°C to RT 2. Aqueous Workup

Caption: Plausible two-step synthesis of the target compound.

Experimental Protocol: Reduction of the Methyl Ester

This protocol describes the reduction step, which is critical for converting the ester to the target primary alcohol.

Trustworthiness: This protocol is self-validating through defined reaction conditions and a clear workup procedure designed to isolate the product cleanly. The choice of Lithium Aluminum Hydride (LiAlH₄) is based on its high efficiency in reducing esters to alcohols without affecting the aromatic ring or the ether linkages.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (S)-Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: A slow, dropwise addition at low temperature is crucial to control the highly exothermic reaction and prevent side reactions. Anhydrous conditions are mandatory as LiAlH₄ reacts violently with water.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the product isolation compared to an acidic workup.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If required, purify further by silica gel column chromatography to afford (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol as a pure compound.

Core Application: A Key Intermediate for Doxazosin

The primary industrial application of this chiral alcohol is in the multi-step synthesis of Doxazosin. It serves as the source of the dihydro-benzodioxinyl moiety, which is crucial for the drug's binding affinity at the α1-adrenoceptor.

Synthetic Pathway to a Doxazosin Precursor

The alcohol must first be converted into a form suitable for coupling with piperazine. This typically involves activating the hydroxyl group, for instance, by converting it to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

G A (S)-(2,3-dihydrobenzo[b]dioxin- 2-yl)methanol B Activated Intermediate (e.g., Tosylate) A->B TsCl, Pyridine 0°C to RT C (S)-(2,3-dihydrobenzo[b]dioxin-2-yl) (piperazin-1-yl)methanone (Doxazosin Precursor) B->C Piperazine (excess) Solvent (e.g., CH₃CN) Heat

Caption: Conversion workflow to a key Doxazosin precursor.

This intermediate is then coupled with 2-chloro-6,7-dimethoxyquinazolin-4-amine to complete the synthesis of Doxazosin.[6][7]

Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of the compound is a non-negotiable step in pharmaceutical synthesis.

  • Chiral Purity: The most critical parameter is the enantiomeric excess (e.e.). This is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). An e.e. of >99% is typically required.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical shifts and coupling constants of the aromatic, dioxin ring, and hydroxymethyl protons.

    • Mass Spectrometry (MS): Verifies the molecular weight (166.17 g/mol ).

  • Purity Assessment: Standard reversed-phase HPLC with UV detection is used to quantify the compound and identify any process-related impurities.

Safety, Handling, and Storage

Proper handling procedures are essential due to the compound's potential hazards.[5]

GHS Hazard Information
HazardCodeStatement
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302Harmful if swallowed.[5]
Precautionary P264Wash hands thoroughly after handling.[5]
Precautionary P270Do not eat, drink or smoke when using this product.[5]
Precautionary P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
Precautionary P501Dispose of contents/container to hazardous waste.[5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[5]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly before and after use.[5]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and upright to prevent leakage.[1][5]

  • Stability: The compound is stable under recommended storage conditions.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

Conclusion

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is more than a simple chemical intermediate; it is an enabling tool in the synthesis of stereochemically pure pharmaceuticals. Its value is intrinsically linked to the chirality that it imparts to the final API, Doxazosin. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for any scientist or researcher aiming to leverage this important building block in drug development and manufacturing.

References

Physical and chemical properties of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Introduction: A Chiral Scaffold of Pharmacological Significance

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a chiral molecule built upon the robust 1,4-benzodioxane framework, represents a key building block in modern medicinal chemistry. The 1,4-benzodioxane structure is not merely a synthetic curiosity; it is an "evergreen, versatile scaffold" that has been consistently employed in the design of bioactive molecules for decades.[1][2] Its value lies in its conformational rigidity and its ability to act as a metabolically stable bioisostere for a catechol moiety, a common feature in many endogenous ligands and pharmaceuticals.

The introduction of a defined stereocenter, as in the (S)-enantiomer of this alcohol, provides the three-dimensional architecture essential for specific and high-affinity interactions with chiral biological targets such as enzymes and receptors. This guide offers a comprehensive overview of the physicochemical properties, spectral characteristics, reactivity, and applications of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, tailored for researchers and professionals engaged in drug discovery and development.

Caption: Chemical Structure of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Physicochemical and Computational Properties

Precise experimental data for properties such as melting and boiling points for this specific enantiomer are not widely published. However, its core identity is well-defined, and computational methods provide valuable insights into its behavior. The data presented below combines established identifiers with predictive metrics to guide experimental design.

PropertyValueSource
CAS Number 98572-00-0[3]
Molecular Formula C₉H₁₀O₃[3][4]
Molecular Weight 166.17 g/mol [3][4]
IUPAC Name (2S)-2,3-dihydro-1,4-benzodioxin-2-ylmethanolPubChem
SMILES OC[C@@H]1OC2=CC=CC=C2OC1[3]
Physical Form Not specified; related isomers are liquids.[5]
Topological Polar Surface Area (TPSA) 38.69 Ų[3]
Computed LogP 0.8187[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Spectroscopic Profile: Characterization and Analysis

While a dedicated public spectrum for this compound is unavailable, its structure allows for a confident prediction of its key spectroscopic features based on data from closely related analogues.[6]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Four protons are expected in the aromatic region (~6.8-7.0 ppm), appearing as a multiplet corresponding to the protons on the benzene ring.

    • Dioxane Ring Protons: The protons on the chiral dioxane ring (–O-CH₂-CH-O–) will exhibit complex splitting patterns due to their diastereotopic nature. The methine proton (CH adjacent to the CH₂OH) would likely appear as a multiplet around 4.5-4.8 ppm. The two protons of the adjacent CH₂ group would present as two separate multiplets (doublet of doublets) between 4.0 and 4.4 ppm.

    • Hydroxymethyl Protons: The two protons of the primary alcohol's methylene group (–CH₂-OH) will be diastereotopic and are expected to appear as distinct multiplets (likely doublet of doublets) in the range of 3.7-3.9 ppm.

    • Hydroxyl Proton: A broad singlet for the –OH proton, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Six signals are expected. Four signals for the CH carbons in the aromatic ring (~117-123 ppm) and two quaternary carbons bonded to the ether oxygens (~143 ppm).

    • Dioxane Ring Carbons: The methine carbon (CH-CH₂OH) is anticipated around 72-74 ppm, while the methylene carbon (–O-CH₂-) should appear around 64-66 ppm.[6]

    • Hydroxymethyl Carbon: The carbon of the –CH₂OH group is expected in the region of 63-65 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.

    • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

    • C=C Stretch (Aromatic): Medium to strong absorptions around 1500-1600 cm⁻¹.

    • C-O Stretch: Strong, characteristic bands for the aryl ether and the primary alcohol C-O bonds, typically found in the 1050-1250 cm⁻¹ region.

Chemical Reactivity and Synthesis

The reactivity of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is dominated by its primary alcohol functional group, while the benzodioxane core remains relatively stable under common synthetic conditions.

reactivity sub (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol ox Aldehyde / Carboxylic Acid sub->ox Oxidation (PCC, DMP) est Ester Derivative sub->est Esterification (Ac₂O, RCOCl) eth Ether Derivative sub->eth Williamson Ether Synthesis (NaH, R-X) tos Tosyl Ester (Good Leaving Group) sub->tos Sulfonylation (TsCl, pyridine) nuc Azide, Nitrile, etc. tos->nuc Nucleophilic Substitution (e.g., NaN₃, NaCN)

Caption: Key reactions of the primary alcohol moiety.

Proposed Enantioselective Synthesis Workflow

An efficient enantioselective synthesis is crucial for accessing this chiral building block. While specific proprietary methods exist, a robust and scientifically sound approach can be proposed based on established, reliable organic transformations. The following workflow outlines a logical pathway from commercially available starting materials.

workflow start Catechol + Methyl 3-chloro-2-hydroxypropanoate step1 Step 1: Williamson Ether Synthesis (Base, e.g., K₂CO₃ in DMF) start->step1 intermediate1 Racemic Methyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate step1->intermediate1 step2 Step 2: Hydrolysis (NaOH, H₂O/MeOH) intermediate1->step2 intermediate2 Racemic Carboxylic Acid step2->intermediate2 step3 Step 3: Conversion to Ketone (e.g., via Weinreb amide) or direct reduction intermediate2->step3 intermediate3 2-Acetyl-2,3-dihydrobenzo[b][1,4]dioxine (Ketone Precursor) step3->intermediate3 step4 Step 4: Asymmetric Reduction (e.g., (R)-CBS reagent, BH₃) intermediate3->step4 final (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol step4->final

Caption: Proposed workflow for enantioselective synthesis.

Exemplary Experimental Protocol: Asymmetric Reduction

This protocol describes the key enantioselective step, the reduction of a prochiral ketone precursor to the desired (S)-alcohol. This method is chosen for its high enantioselectivity and reliability.

Objective: To synthesize (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol from 2-acetyl-2,3-dihydrobenzo[b][1][7]dioxine.

Materials:

  • 2-Acetyl-2,3-dihydrobenzo[b][1][7]dioxine

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the ketone precursor (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the ketone in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.

  • Reductant Addition: Add the borane dimethyl sulfide complex (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Causality: Slow addition is critical to control the exothermic reaction and maintain high enantioselectivity.

  • Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases. This step safely neutralizes any excess borane.

  • Acidification & Extraction: Add 1 M HCl and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness: This washing sequence removes the catalyst and any acidic or basic impurities, ensuring a clean product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure and determine the enantiomeric excess (e.g., by chiral HPLC).

Applications in Medicinal Chemistry

The 1,4-benzodioxane scaffold is a privileged structure in drug discovery, conferring favorable pharmacokinetic properties.[8][9] (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol serves as a valuable chiral intermediate for synthesizing compounds targeting a wide range of biological systems.

  • α₁-Adrenoceptor Antagonists: The benzodioxane moiety is a core component of several potent and selective α₁-adrenergic receptor antagonists, which are used to treat hypertension and benign prostatic hyperplasia.[9][10]

  • Central Nervous System (CNS) Agents: Derivatives have been developed as inhibitors of monoamine oxidase B (MAO-B) for the treatment of Parkinson's disease, conserving dopamine levels in the brain.[8]

  • Antibacterial Agents: Novel benzodioxane derivatives have been investigated as inhibitors of bacterial enzymes like FabH, showing promise in combating drug-resistant bacteria.[8]

  • Anticancer Research: The scaffold has been used to develop inhibitors of key cancer targets like Poly(ADP-ribose)polymerase 1 (PARP1).[11]

The utility of this scaffold stems from its ability to present substituents in a well-defined spatial orientation while maintaining chemical and metabolic stability, a critical combination for successful drug candidates.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related benzodioxanes provides a strong basis for safe handling protocols.[7][12][13][14]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin, eyes, and clothing.[12] After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[7][13]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[12] Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

A Comprehensive Technical Guide to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a chiral building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its applications as a key intermediate in the synthesis of pharmacologically active agents. The content is structured to deliver actionable insights and robust technical grounding for scientists engaged in organic synthesis and pharmaceutical research.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid conformation and ability to present substituents in well-defined spatial orientations make it an ideal template for designing ligands that interact with specific biological targets. The introduction of a stereocenter, particularly at the C2 position, adds a critical dimension of chirality, which is often decisive for pharmacological efficacy and selectivity.[2][3]

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a prime example of such a chiral synthon. It features the 1,4-benzodioxane core functionalized with a hydroxymethyl group at the (S)-configured C2 stereocenter. This combination of a rigid aromatic system, a defined stereochemistry, and a versatile primary alcohol functional group makes it a valuable precursor for creating complex, enantiomerically pure molecules. This guide aims to consolidate the available technical data and provide a holistic view of its properties, synthesis, and utility for researchers and drug development professionals.

Physicochemical and Structural Properties

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a stable organic compound whose structural features dictate its chemical behavior and potential applications. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[4][5]
Molecular Weight 166.17 g/mol [4]
CAS Number 98572-00-0[4]
Appearance White to brown powder or crystal[6]
Topological Polar Surface Area (TPSA) 38.69 Ų[4]
LogP (calculated) 0.8187[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]
SMILES OC[C@@H]1OC2=CC=CC=C2OC1[4]

The molecule's structure contains a planar benzene ring fused to a non-planar dioxane ring, which adopts a half-chair conformation. The C2 carbon is a stereocenter with an (S)-configuration, and the attached hydroxymethyl group serves as a primary handle for synthetic transformations.

Synthesis and Stereochemical Control

The enantioselective synthesis of 2-substituted 1,4-benzodioxanes is a critical challenge in organic chemistry.[3] While a specific, detailed synthesis for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is not extensively documented in readily available literature, its preparation can be logically approached through established asymmetric synthesis strategies. One of the most reliable methods involves the asymmetric hydrogenation of a prochiral ketone precursor.

A plausible and industrially relevant synthetic pathway is outlined below. This approach ensures high enantioselectivity and is based on well-precedented chemical transformations.[3]

Synthetic_Workflow Figure 1: Proposed Asymmetric Synthesis Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4: Reduction A Catechol C Racemic ethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Ethyl 2,3-dibromopropionate B->C D Racemic 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid C->D NaOH, H₂O/EtOH E (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid D->E Candida antarctica Lipase B (CALB) Acyl acceptor F (R)-ester (unreacted) D->F G (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol E->G Reducing agent (e.g., LiAlH₄) Solvent (e.g., THF)

Caption: Figure 1: Proposed Asymmetric Synthesis Workflow.

Causality Behind Experimental Choices:
  • Step 1 & 2 (Formation of Racemic Acid): The initial formation of the benzodioxane ring via Williamson ether synthesis followed by hydrolysis is a standard and cost-effective method to produce the racemic carboxylic acid precursor.[7]

  • Step 3 (Enantiomeric Resolution): The key to achieving high enantiopurity is the resolution step. Enzymatic kinetic resolution, particularly using lipases like Candida antarctica Lipase B (CALB), is a powerful and green chemistry approach for separating enantiomers of carboxylic acids or their esters.[3][8] This method is often highly selective, yielding the desired (S)-acid with excellent enantiomeric excess.

  • Step 4 (Reduction): The final reduction of the carboxylic acid to the primary alcohol is a straightforward and high-yielding transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed to ensure complete conversion.

Representative Experimental Protocol (Based on Enzymatic Resolution)

Objective: To synthesize (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol from racemic 2,3-dihydrobenzo[b][2][9]dioxine-2-carboxylic acid methyl ester.

Step 1: Enzymatic Kinetic Resolution of (R,S)-methyl 2,3-dihydrobenzo[b][2][9]dioxine-2-carboxylate

  • Suspend racemic methyl 2,3-dihydrobenzo[b][2][9]dioxine-2-carboxylate (1.0 eq) in a phosphate buffer solution (pH 7.2).

  • Add immobilized Candida antarctica Lipase B (e.g., Novozym 435).[3]

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze the (R)-ester to the (R)-acid.

  • Stop the reaction at approximately 50% conversion to maximize the yield and enantiomeric excess of the remaining (S)-ester.

  • Filter off the enzyme. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (S)-ester. The (R)-acid will remain in the aqueous phase upon basification.

  • Purify the (S)-ester using column chromatography.

Step 2: Reduction of (S)-methyl 2,3-dihydrobenzo[b][2][9]dioxine-2-carboxylate

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Slowly add a solution of the purified (S)-ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain pure (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Spectroscopic Characterization

The structural identity and purity of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol are confirmed using standard spectroscopic techniques. The expected spectral data are detailed below.

TechniqueExpected Characteristics
¹H NMR Aromatic Protons: Multiplets in the range of δ 6.8-7.0 ppm (4H).Dioxane Ring Protons: Complex multiplets between δ 4.0-4.5 ppm (3H, corresponding to -O-CH₂- and -CH-). The protons of the CH₂ group are diastereotopic and will likely appear as distinct signals.Hydroxymethyl Protons: A doublet of doublets or multiplet around δ 3.7-3.9 ppm (2H, -CH₂-OH), coupled to the adjacent methine proton.Alcohol Proton: A broad singlet or triplet (depending on solvent and concentration) for the -OH proton.
¹³C NMR Aromatic Carbons: Signals in the range of δ 115-145 ppm.Dioxane Ring Carbons: Signals for the aliphatic carbons attached to oxygen atoms, typically in the range of δ 65-75 ppm.Hydroxymethyl Carbon: A signal for the -CH₂-OH carbon, expected around δ 60-65 ppm.
FT-IR O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ (alcohol).C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).C-O Stretch: Strong absorptions in the fingerprint region, typically 1050-1250 cm⁻¹, corresponding to the ether and alcohol C-O bonds.
Mass Spec. (ESI+) : Expected [M+H]⁺ at m/z 167.06 and [M+Na]⁺ at m/z 189.04.

Note: The exact chemical shifts (δ) in NMR are dependent on the solvent used. The provided ranges are typical for CDCl₃ or DMSO-d₆.[10]

Applications in Research and Drug Development

The 1,4-benzodioxane nucleus is a cornerstone in the design of therapeutics targeting the central nervous system and cardiovascular system.[1][11] The absolute configuration of the C2 stereocenter is often critical for biological activity.[3]

Role as a Chiral Synthetic Intermediate

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is not typically the final active pharmaceutical ingredient (API) but rather a crucial chiral intermediate. Its primary alcohol provides a reactive site for synthetic elaboration to introduce other functionalities required for biological recognition.

Applications_Workflow Figure 2: Synthetic Utility of the Chiral Intermediate cluster_0 Functional Group Interconversion cluster_1 Coupling to Bioactive Scaffolds A (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol B (S)-2-(chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine A->B SOCl₂ or PPh₃/CCl₄ C (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde A->C PCC or Swern Oxidation F Ether Linkage A->F Williamson Ether Synthesis D (S)-2-(azidomethyl)-2,3-dihydrobenzo[b][1,4]dioxine B->D NaN₃ E Amide Bond Formation C->E Oxidation to Acid, then Amide Coupling G API Target Molecules D->G Reduction to Amine, then further reaction E->G F->G

Caption: Figure 2: Synthetic Utility of the Chiral Intermediate.

Examples in Drug Scaffolds

The racemic or an enantiomeric form of the 2-carboxy-1,4-benzodioxane moiety is a key component of the drug Doxazosin .[7][12] Doxazosin is a selective α₁-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.[12][13] The synthesis of Doxazosin involves coupling an activated form of 2,3-dihydro-benzo[2][9]dioxine-2-carboxylic acid with a piperazine-substituted quinazoline core.[14][15] (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol can be readily oxidized to the corresponding carboxylic acid, making it a direct precursor for the synthesis of the enantiomerically pure version of this drug scaffold.

Furthermore, the 1,4-benzodioxane scaffold has been explored for a wide range of other pharmacological activities, including:

  • Anticancer Agents: Derivatives have been investigated as inhibitors of the HSF1 pathway and mTOR kinase, with some showing promise in treating skin cancer.[16][17]

  • Antibacterial Agents: Benzodioxane-benzamide compounds have been identified as inhibitors of the bacterial cell division protein FtsZ.[18]

  • CNS Agents: The scaffold is used in designing antagonists for serotoninergic (5-HT₁A) receptors.[11]

Safety and Handling

As with all laboratory chemicals, (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. Vendor information suggests storing at room temperature.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a high-value chiral building block whose utility is firmly rooted in the proven success of the 1,4-benzodioxane scaffold in drug discovery. Its defined stereochemistry and versatile primary alcohol functionality provide a reliable starting point for the synthesis of enantiomerically pure drug candidates. This guide has provided a comprehensive overview of its properties, a robust and logical synthetic strategy, and a summary of its applications, offering a solid technical foundation for researchers and drug development professionals aiming to leverage this important intermediate in their synthetic programs.

References

Historical discovery and synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Discovery and Synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Abstract

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a chiral alcohol bearing the 1,4-benzodioxane scaffold, represents a cornerstone chiral building block in modern medicinal chemistry. Its paramount importance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the (S)-enantiomer of Doxazosin, an α1-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. The absolute configuration of the C2 stereocenter is crucial for the biological activity of these therapeutic agents, making the efficient and enantioselective synthesis of this molecule a subject of intense research and development. This guide provides a comprehensive overview of the synthetic evolution of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, from early resolution-based methods to modern catalytic asymmetric strategies. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis of the principal manufacturing routes.

Introduction: The Emergence of a Key Chiral Intermediate

The 1,4-benzodioxane framework is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1] The discovery that specific enantiomers of drugs containing this moiety exhibit superior efficacy and reduced side effects catalyzed the demand for robust methods to access enantiopure intermediates. The development of (S)-Doxazosin was a significant driver for the focused investigation into the synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol and its carboxylic acid precursor.[2] This guide traces the chronological and technological progression of its synthesis, illustrating a classic paradigm in pharmaceutical process development: the shift from resolving racemic mixtures to designing highly efficient, direct asymmetric syntheses.

The Evolution of Synthetic Strategies

The synthesis of this chiral alcohol has evolved significantly, reflecting broader trends in organic synthesis. The primary approaches can be categorized into two main generations: (1) Racemic synthesis followed by chiral resolution, and (2) Direct asymmetric synthesis from achiral or chiral pool starting materials.

First Generation Approach: Racemic Synthesis and Chiral Resolution

The initial strategies to obtain the enantiopure compound relied on the preparation of a racemic precursor, followed by separation of the desired enantiomer. A common racemic synthesis involves the condensation of catechol with a C3 electrophile like epichlorohydrin or a glycidyl derivative, followed by base-mediated cyclization. The resulting racemic mixture must then be resolved.

Enzymatic kinetic resolution has proven to be a highly effective method. Lipases, in particular, can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus enriched. This approach is valued for its high selectivity and environmentally benign reaction conditions.[2]

A prime example is the resolution of (±)-methyl 1,4-benzodioxane-2-carboxylate using Candida antarctica lipase B (CALB). The enzyme preferentially hydrolyzes the (R)-ester to the corresponding carboxylic acid, leaving the desired (S)-methyl ester with high enantiomeric excess. The unreacted (S)-ester can then be reduced to afford the target (S)-alcohol.

Workflow: Enzymatic Kinetic Resolution

G cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation & Transformation racemic_ester (±)-Methyl 1,4-benzodioxane-2-carboxylate enzyme Candida antarctica Lipase B (CALB) racemic_ester->enzyme hydrolysis Selective Hydrolysis of (R)-ester enzyme->hydrolysis s_ester (S)-Methyl Ester (High ee) hydrolysis->s_ester r_acid (R)-Carboxylic Acid hydrolysis->r_acid reduction Reduction (e.g., LiAlH4) s_ester->reduction target (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol reduction->target

Caption: Workflow for Enzymatic Resolution.

Second Generation: Direct Asymmetric Synthesis

While effective, resolution strategies are inherently limited to a theoretical maximum yield of 50% for the desired enantiomer without an efficient racemization and recycling loop for the unwanted enantiomer. Modern approaches circumvent this limitation by constructing the chiral center stereoselectively.

This strategy utilizes readily available, inexpensive, and enantiopure starting materials from nature's "chiral pool." For the synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, common chiral precursors include (R)-epichlorohydrin or (S)-glycidyl derivatives. The synthesis involves a two-step, one-pot process: the nucleophilic attack of catechol on the epoxide, followed by an intramolecular Williamson ether synthesis to form the dioxane ring. The chirality from the starting material is directly transferred to the product.

The key to success in this approach is controlling the regioselectivity of the initial ring-opening. The reaction of catechol with (R)-epichlorohydrin, for instance, must proceed via attack at the terminal carbon of the epoxide to yield the desired product.

Protocol 1: Chiral Pool Synthesis from (R)-Epichlorohydrin [3]

Step 1: Epoxide Ring-Opening

  • Dissolve (R)-epichlorohydrin (1.0 eq) and catechol (1.8 eq) in ethyl acetate.

  • Add a tertiary organic amine such as pyridine (0.2 eq) as a catalyst.

  • Heat the mixture at 40°C and stir for 48 hours until TLC indicates consumption of the starting epoxide.

  • Cool the reaction mixture and adjust the pH to 4-5 with a dilute acid (e.g., 2M H₂SO₄).

  • Wash the organic layer with water and remove the solvent under reduced pressure to obtain the crude ring-opened intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add an inorganic base, such as 2M sodium hydroxide (2.4 eq), dropwise over 1.5 hours, maintaining the temperature at 0°C.

  • Stir the mixture for an additional 2.5 hours at this temperature.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the combined organic extracts with aqueous NaOH and water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target compound.

The pinnacle of efficiency in chiral synthesis involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiopure product.

A. Jacobsen's Hydrolytic Kinetic Resolution (HKR): While technically a resolution method, the Jacobsen HKR is a powerful catalytic process that provides access to both the unreacted epoxide and the corresponding 1,2-diol in very high enantiomeric excess.[4][5] Developed by Eric N. Jacobsen, this reaction uses a chiral (salen)Co(III) complex to catalyze the addition of water to a racemic terminal epoxide.[6] One enantiomer of the epoxide reacts much faster than the other, allowing for the separation of the slow-reacting, unreacted epoxide and the diol product, both with high enantiopurity.[4][7] This methodology is broadly applicable and could be used to resolve a racemic epoxide precursor to the 1,4-benzodioxane core.[8]

Mechanism: Jacobsen Hydrolytic Kinetic Resolution

G cluster_0 Catalytic Cycle rac_epoxide Racemic Epoxide ((R)-Epoxide + (S)-Epoxide) catalyst Chiral (salen)Co(III) Catalyst rac_epoxide->catalyst ts_fast Diastereomeric Transition State (Fast) [(S)-Epoxide-Co-H₂O] catalyst->ts_fast k_fast ts_slow Diastereomeric Transition State (Slow) [(R)-Epoxide-Co-H₂O] catalyst->ts_slow k_slow (k_fast >> k_slow) water H₂O (0.5 eq) water->catalyst diol (S)-Diol (Product) ts_fast->diol enantio_epoxide (R)-Epoxide (Unreacted, High ee) ts_slow->enantio_epoxide Remains

Caption: Mechanism of Jacobsen HKR.

B. Pd-Catalyzed Asymmetric C-O Bond Formation: A more direct catalytic asymmetric approach involves the intramolecular C-O coupling of a prochiral precursor. For instance, the desymmetrization of a 2-(2-halophenoxy)propane-1,3-diol can be achieved using a Palladium catalyst with a chiral ligand, such as a spirodiphosphine monoxide (SDP(O)) ligand.[9] This protocol efficiently and enantioselectively forms the 1,4-benzodioxane ring system, directly yielding the desired chiral hydroxymethyl product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route in a research or industrial setting depends on factors such as cost, scalability, efficiency, and environmental impact.

Method Starting Materials Key Reagent/Catalyst Typical Yield Typical ee (%) Advantages Disadvantages
Enzymatic Resolution Racemic EsterLipase (e.g., CALB)< 50%> 97%High selectivity, mild conditions, greenMax 50% yield, requires racemic synthesis
Chiral Pool Synthesis (R)-Epichlorohydrin, CatecholChiral starting material50 - 70%> 99%High ee, straightforwardCost/availability of chiral starter
Catalytic Asymmetry Prochiral Diol, Aryl HalidePd Catalyst + Chiral LigandHighHighHigh atom economy, catalytic, directCatalyst/ligand cost, optimization needed

Physicochemical & Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the final product.

Property Value
Molecular Formula C₉H₁₀O₃[10]
Molecular Weight 166.17 g/mol [10]
Appearance Solid
CAS Number 98572-00-0[10]
Optical Rotation [α] Specific rotation values depend on concentration and solvent.
¹H NMR Spectra will show characteristic peaks for aromatic protons, diastereotopic methylene protons of the dioxane ring, and the hydroxymethyl group.
¹³C NMR Spectra will show distinct signals for the aromatic carbons, the two carbons of the dioxane ring, and the hydroxymethyl carbon.

Conclusion

The synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a testament to the progress in asymmetric synthesis over the past few decades. The journey from laborious classical resolutions to highly efficient chiral pool and catalytic asymmetric methods has made this vital pharmaceutical intermediate more accessible and affordable. For industrial-scale production, the chiral pool approach starting from (R)-epichlorohydrin offers a robust and high-fidelity route. Meanwhile, the ongoing development of novel catalytic systems continues to push the boundaries of efficiency and sustainability, promising even more advanced synthetic routes in the future. This technical guide serves as a foundational resource for researchers and process chemists engaged in the synthesis of this and other structurally related chiral molecules.

References

The Cornerstone of Alpha-1 Adrenergic Antagonists: A Technical Guide to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

The Cornerstone of Alpha-1 Adrenergic Antagonists: A Technical Guide to (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

Introduction: A Chiral Synthon of Therapeutic Significance

(S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is a chiral alcohol that has garnered significant attention in the pharmaceutical industry. Its rigid, heterocyclic structure and specific stereochemistry make it a crucial chiral building block, or synthon, for the synthesis of a class of drugs known as alpha-1 adrenergic receptor antagonists. The most prominent among these is Doxazosin, a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[3][4] The efficacy and safety of Doxazosin are intrinsically linked to the precise three-dimensional arrangement of its chemical structure, underscoring the importance of the enantiomerically pure (S)-isomer of its benzodioxane methanol precursor. This guide provides an in-depth exploration of the synthesis, properties, and applications of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, offering valuable insights for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is paramount for its effective use in synthesis and for quality control.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[5]
Molecular Weight 166.17 g/mol [5]
Appearance White to brown powder or crystal[6]
Melting Point 42-46 °C[6]
Boiling Point 120 °C at 0.05 mmHg
Specific Optical Rotation ([α]D) Value not definitively found in searched sources

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): While a complete, assigned spectrum from a peer-reviewed publication was not found in the search, analysis of similar structures suggests the following expected regions for proton signals: aromatic protons (δ 6.8-7.0 ppm), protons on the dioxin ring (δ 4.0-4.5 ppm), and the methylene and hydroxyl protons of the methanol group (δ 3.5-4.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons are expected in the δ 115-145 ppm region, while the carbons of the dioxin and methanol moieties would appear in the more upfield region of δ 60-75 ppm.

  • IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group (around 3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations (around 1000-1300 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) at m/z = 166, with fragmentation patterns corresponding to the loss of the hydroxymethyl group or cleavage of the dioxin ring.

Synthesis of Enantiomerically Pure (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

The synthesis of the enantiomerically pure (S)-isomer is a critical step in the production of Doxazosin and related drugs. Several strategies have been developed, with enzymatic kinetic resolution being a particularly effective and widely used method.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

Kinetic resolution relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic mixture. In the case of (±)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, lipases are commonly employed to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation.

Lipase-Catalyzed Kinetic ResolutionracemateRacemic (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanollipaseLipase (e.g., Candida antarctica Lipase B)racemate->lipaseacyl_donorAcyl Donor (e.g., Vinyl Acetate)acyl_donor->lipases_enantiomer(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol(Unreacted)lipase->s_enantiomerSlow reactionr_ester(R)-acetate esterlipase->r_esterFast reactionseparationSeparation(e.g., Chromatography)s_enantiomer->separationr_ester->separationhydrolysisHydrolysisr_ester->hydrolysisseparation->s_enantiomerIsolated Productseparation->r_esterr_enantiomer(R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanolhydrolysis->r_enantiomer

Caption: Workflow of Lipase-Catalyzed Kinetic Resolution.

Detailed Protocol for Lipase-Catalyzed Kinetic Resolution:

  • Reaction Setup: A solution of racemic (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol in an organic solvent (e.g., toluene or tert-butyl methyl ether) is prepared.

  • Enzyme and Acyl Donor Addition: An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), and an acyl donor, typically vinyl acetate, are added to the solution. The use of vinyl acetate is advantageous as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion.

  • Reaction Termination and Workup: Once the desired conversion (ideally close to 50%) and high enantiomeric excess of the (S)-alcohol are achieved, the enzyme is filtered off. The solvent is then removed under reduced pressure.

  • Purification: The resulting mixture of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol and the (R)-acetate ester is separated by column chromatography on silica gel to afford the pure (S)-enantiomer.

Application in the Synthesis of Doxazosin

The primary application of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is as a key intermediate in the multi-step synthesis of Doxazosin. The hydroxyl group of the (S)-enantiomer is typically activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution by a piperazine derivative.

Doxazosin_Synthesisstart(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanolactivationActivation(e.g., TsCl, pyridine)start->activationactivated_intermediate(S)-Tosyl intermediateactivation->activated_intermediatecoupling1NucleophilicSubstitutionactivated_intermediate->coupling1piperazine_derivativePiperazine derivativepiperazine_derivative->coupling1intermediate2N-Substitutedpiperazine intermediatecoupling1->intermediate2coupling2Nucleophilic AromaticSubstitutionintermediate2->coupling2quinazoline_derivative2-chloro-4-amino-6,7-dimethoxyquinazolinequinazoline_derivative->coupling2doxazosinDoxazosincoupling2->doxazosin

Caption: Key steps in the synthesis of Doxazosin.

This synthetic route highlights the importance of the initial chiral resolution, as the stereocenter is carried through to the final active pharmaceutical ingredient.

Biological Context: The Role of Alpha-1 Adrenergic Receptors

To appreciate the significance of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, it is essential to understand the biological target of the drugs derived from it. Alpha-1 adrenergic receptors are G protein-coupled receptors that are activated by the catecholamines epinephrine and norepinephrine.[7][8] They are found in various tissues and play a crucial role in the sympathetic nervous system.

There are three subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D.[7] In the context of Doxazosin's therapeutic applications:

  • Benign Prostatic Hyperplasia (BPH): The smooth muscle of the prostate and bladder neck is rich in α1A-adrenergic receptors.[9] Activation of these receptors causes muscle contraction, leading to the urinary obstruction characteristic of BPH. Doxazosin, by blocking these receptors, induces muscle relaxation, thereby improving urinary flow.[3][10]

  • Hypertension: Alpha-1 adrenergic receptors, particularly the α1B subtype, are present in vascular smooth muscle.[7] Their activation leads to vasoconstriction and an increase in blood pressure. Doxazosin's antagonist activity at these receptors results in vasodilation and a reduction in blood pressure.[2]

Alpha1_Signalingcluster_cellSmooth Muscle CellNENorepinephrine/Epinephrinealpha1_receptorAlpha-1 AdrenergicReceptorNE->alpha1_receptorg_proteinGq/11 Proteinalpha1_receptor->g_proteinactivatesPLCPhospholipase C(PLC)g_protein->PLCactivatesPIP2PIP2PLC->PIP2cleavesIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmicReticulumIP3->ERbinds toPKCProtein Kinase C(PKC)DAG->PKCactivatesCa2_releaseCa²⁺ ReleaseER->Ca2_releaseContractionSmooth MuscleContractionCa2_release->Contractionleads toPKC->Contractioncontributes toDoxazosinDoxazosinDoxazosin->alpha1_receptorblocks

Caption: Simplified Alpha-1 Adrenergic Receptor Signaling Pathway.

Conclusion

(S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol stands as a testament to the critical role of chirality in modern drug design and development. Its efficient and stereoselective synthesis is a key enabling technology for the production of important therapeutic agents like Doxazosin. A thorough understanding of its chemical properties, synthetic methodologies, and the biological context of its application is indispensable for chemists and pharmacologists working in this field. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons such as (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol will undoubtedly increase, driving further innovation in asymmetric synthesis and biocatalysis.

Navigating the Synthesis of Chiral Pharmaceutical Intermediates: A Technical Guide to the Safe Handling and Application of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Navigating the Synthesis of Chiral Pharmaceutical Intermediates: A Technical Guide to the Safe Handling and Application of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug development, the emphasis on stereochemically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, a chiral alcohol, represents a key building block in the synthesis of complex pharmaceutical agents. Its rigid dihydrobenzodioxin core and versatile hydroxymethyl group make it a valuable synthon for creating intricate molecular architectures with defined stereochemistry. This guide provides a comprehensive overview of the material safety data, safe handling protocols, and a practical application of (S)-(2,t3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, empowering researchers to utilize this important intermediate with confidence and precision.

Physicochemical Properties at a Glance

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 98572-00-0[1][3][4]
Molecular Formula C₉H₁₀O₃[3][4]
Molecular Weight 166.17 g/mol [3][4]
Appearance Not explicitly stated, likely a solid or oil
Purity ≥95% (typical)[3][4]
Storage Store at room temperature[3][4]
SMILES OC[C@@H]1OC2=CC=CC=C2OC1[3][4]

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

The primary documented hazard associated with (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is its acute oral toxicity.[1] A comprehensive risk assessment, however, necessitates a broader consideration of potential hazards inherent to chiral alcohols and laboratory reagents in general.

Primary Hazard:

  • H302: Harmful if swallowed. [1] Ingestion of this compound can lead to adverse health effects. The GHS pictogram associated with this hazard is the exclamation mark (GHS07).[1]

Precautionary Measures:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Extended Risk Considerations for the Prudent Researcher:

While not explicitly listed in the available SDS, a scientist's experience dictates a cautious approach. Given its structure as an alcohol, the following should be considered:

  • Eye Irritation: Alcohols can be irritating to the eyes. Therefore, appropriate eye protection is mandatory.

  • Skin Irritation: Prolonged or repeated skin contact should be avoided.

  • Inhalation: While likely not highly volatile, working in a well-ventilated area or a fume hood is a best practice to minimize inhalation of any potential vapors or aerosols.

Safe Handling and Storage Protocols: A Self-Validating System for Laboratory Excellence

Adherence to rigorous handling and storage protocols is not merely about compliance; it is about creating a self-validating system of safety that ensures the integrity of your research and the well-being of laboratory personnel.

Personal Protective Equipment (PPE): The First Line of Defense

  • Eye Protection: ANSI/ISEA Z87.1 compliant safety glasses with side shields or chemical splash goggles are essential.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A lab coat should be worn to protect clothing and skin.

Engineering Controls: Minimizing Exposure at the Source

  • Ventilation: All handling of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol should be conducted in a well-ventilated laboratory. For procedures with the potential to generate dust or aerosols, a chemical fume hood is required.

Procedural Best Practices: The Causality Behind the Choices

  • Avoid Ingestion and Inhalation: The primary route of hazardous exposure is ingestion.[1] To mitigate this, eating, drinking, and smoking are strictly prohibited in the laboratory. Handling the compound in a fume hood minimizes the risk of inhalation.

  • Minimize Skin Contact: Although not classified as a skin irritant, good chemical hygiene practice dictates minimizing skin exposure to prevent potential long-term sensitization and to avoid contaminating your experiment.

  • Controlled Dispensing: When weighing or transferring the solid, do so in a manner that avoids generating dust. Use a spatula and weigh onto a tared weigh boat within a fume hood or on a draft shield.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[1] This prevents degradation of the compound and reduces the risk of accidental spills.

Emergency Procedures and First Aid: Preparedness for the Unexpected

In the event of an accidental exposure, a swift and informed response is critical.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth with water. Do NOT induce vomiting.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]

Toxicological Profile: Understanding the Biological Impact

The available toxicological information is primarily limited to its acute oral toxicity, as indicated by the H302 hazard statement.[1] There is currently no detailed data available in the public domain regarding its chronic toxicity, carcinogenicity, or reproductive toxicity. As with any research chemical where toxicological data is incomplete, it should be handled with the assumption that it is potentially hazardous.

Application in Asymmetric Synthesis: A Key Intermediate for Doxazosin Analogues

The true value of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol lies in its utility as a chiral building block for the synthesis of bioactive molecules. Its structural motif is found in several pharmaceutical agents. A prime example of its potential application is in the synthesis of the (S)-enantiomer of 2,3-dihydro-benzo[b][1][2]dioxine-2-carboxylic acid, a key intermediate in the preparation of Doxazosin and related compounds. Doxazosin is an α1-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.

The following diagram illustrates the logical workflow for the safe handling of a chemical reagent like (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol in a research setting.

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupPost-ProcedureRisk_AssessmentConduct Risk Assessment(Review SDS)Select_PPESelect Appropriate PPE(Goggles, Gloves, Lab Coat)Risk_Assessment->Select_PPEWork_AreaPrepare Work Area(Fume Hood)Select_PPE->Work_AreaWeighingWeigh CompoundWork_Area->WeighingReactionPerform ReactionWeighing->ReactionDecontaminationDecontaminate Glasswareand SurfacesReaction->DecontaminationWaste_DisposalDispose of Waste(Follow Regulations)Decontamination->Waste_DisposalStorageStore Unused MaterialWaste_Disposal->StorageGStartDissolve Starting Materialin DCM/WaterAdd_ReagentsAdd TEMPO and NaBrStart->Add_ReagentsCoolCool to 0 °CAdd_Reagents->CoolAdd_BleachSlowly Add NaOCl SolutionCool->Add_BleachMonitorMonitor by TLC/LC-MSAdd_Bleach->MonitorQuenchQuench with Na₂S₂O₃Monitor->QuenchReaction CompleteExtractExtract with DCMQuench->ExtractDry_ConcentrateDry and ConcentrateExtract->Dry_ConcentratePurifyPurify by Recrystallizationor ChromatographyDry_Concentrate->PurifyEndPure Carboxylic AcidPurify->End

Putative mechanism of action for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Executive Summary

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a chiral molecule featuring the 2,3-dihydrobenzo[b][1][2]dioxin core structure. This scaffold is the cornerstone of a class of well-characterized pharmacological agents known as alpha-1 adrenergic receptor antagonists, with Doxazosin being a prominent example.[1][3] Given this structural homology, the putative mechanism of action for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is hypothesized to be the competitive antagonism of alpha-1 adrenergic receptors. This guide delineates this proposed mechanism, the underlying signaling pathways, and a comprehensive suite of experimental protocols designed to rigorously validate this hypothesis. The intended audience for this document includes researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: Structural Rationale for a Putative Mechanism

The therapeutic landscape is replete with examples of structure-activity relationships, where minor modifications to a core chemical scaffold can modulate pharmacological activity. The molecule (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is structurally a significant fragment of quinazoline-based alpha-1 blockers like Doxazosin.[2] These antagonists are clinically utilized for the management of hypertension and benign prostatic hyperplasia (BPH).[3][4] Their therapeutic effects stem from the blockade of alpha-1 adrenergic receptors, which leads to smooth muscle relaxation in blood vessels and the prostate.[5][6]

Therefore, it is a well-founded scientific premise to posit that (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol functions as an antagonist at alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine.[7][8]

The Molecular Target: Alpha-1 Adrenergic Receptors and Their Signaling Cascade

The alpha-1 adrenergic receptors are the primary putative molecular targets for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. There are three subtypes of this receptor, each encoded by a distinct gene: α1A, α1B, and α1D.[7][9]

Canonical Signaling Pathway

Upon binding of an agonist like norepinephrine, alpha-1 adrenergic receptors undergo a conformational change, activating the heterotrimeric G protein, Gq.[8][10] This initiates a well-defined signaling cascade:

  • The activated α-subunit of Gq (Gαq) stimulates the membrane-bound enzyme Phospholipase C (PLC).[11]

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][11]

  • IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12]

  • DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to a cellular response, such as smooth muscle contraction.[11]

The proposed antagonistic action of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol would involve its binding to the receptor, thereby preventing the binding of endogenous agonists and inhibiting this signaling cascade.

Alpha1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum A1AR α1-Adrenergic Receptor Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates NE Norepinephrine (Agonist) NE->A1AR Binds & Activates Compound (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Putative Antagonist) Compound->A1AR Binds & Blocks IP3R IP3 Receptor IP3->IP3R Binds Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Downstream Targets Ca_ER Ca²⁺ Ca_ER->PKC Activates IP3R->Ca_ER Releases

Figure 1: Putative Antagonism of the Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Validation of the Putative Mechanism

To substantiate the hypothesis, a multi-tiered experimental approach is necessary, progressing from target engagement to functional cellular and tissue-based assays.

Radioligand Binding Assays: Quantifying Target Affinity

The primary method to determine if a compound binds to a receptor and to quantify its affinity is the radioligand binding assay.[13][14] A competitive binding experiment would be performed to measure the ability of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol to displace a known high-affinity radiolabeled antagonist from the alpha-1 adrenergic receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human α1A, α1B, or α1D adrenergic receptor subtypes.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[15]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4). Determine protein concentration using a BCA or Bradford assay.[15]

  • Binding Reaction:

    • In a 96-well plate, combine the prepared cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a radiolabeled antagonist (e.g., [3H]Prazosin at its Kd concentration), and varying concentrations of the unlabeled test compound, (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (e.g., 10^-11 to 10^-5 M).[15][16]

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist, e.g., 10 µM Phentolamine).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[15]

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in polyethyleneimine to reduce non-specific binding.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Cells expressing α1-AR) start->membrane_prep setup_assay Assay Setup (96-well plate) - Membranes - [3H]Prazosin (Radioligand) - Test Compound (Varying Conc.) membrane_prep->setup_assay incubation Incubation (e.g., 60 min at 25°C) setup_assay->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation analysis Data Analysis - Calculate IC50 - Calculate Ki (Cheng-Prusoff) scintillation->analysis end End analysis->end

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Table 1: Hypothetical Binding Affinity Data

Receptor Subtype Ki (nM) for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol
Alpha-1A 15.2
Alpha-1B 25.8

| Alpha-1D | 18.5 |

In Vitro Functional Assays: Assessing Antagonism

Demonstrating that the compound binds to the receptor is the first step. The next critical phase is to show that this binding translates into functional antagonism of receptor signaling.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Use cells expressing one of the alpha-1 adrenergic receptor subtypes (e.g., CHO or HEK293 cells).

    • Plate the cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Performance:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol or vehicle for a defined period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Stimulate the cells with a known alpha-1 adrenergic receptor agonist (e.g., phenylephrine or norepinephrine) at its EC80 concentration (the concentration that elicits 80% of the maximal response).

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.

    • Fit the data to a dose-response curve to calculate the IC50 value, representing the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Table 2: Hypothetical Functional Antagonism Data

Receptor Subtype IC50 (nM) vs. Phenylephrine-induced Calcium Mobilization
Alpha-1A 45.7
Alpha-1B 78.2

| Alpha-1D | 55.1 |

Experimental Protocol: Isolated Tissue Bath Assay

  • Tissue Preparation:

    • Humanely euthanize a rat and dissect the thoracic aorta.

    • Cut the aorta into rings (2-3 mm) and mount them in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[17]

    • Connect the aortic rings to isometric force transducers to measure contraction.

  • Assay Performance:

    • Allow the tissues to equilibrate under a resting tension.

    • Perform a cumulative concentration-response curve for an agonist like phenylephrine to establish a baseline contractile response.

    • Wash the tissues and pre-incubate with a specific concentration of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol for 30-60 minutes.

    • Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Data Analysis:

    • Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve with no reduction in the maximum response is indicative of competitive antagonism.[17]

    • Calculate the dose ratio and perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.

Conclusion and Future Directions

The structural similarity of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol to established alpha-1 adrenergic receptor antagonists provides a strong rationale for its putative mechanism of action. The experimental framework detailed in this guide, encompassing radioligand binding and in vitro functional assays, offers a robust strategy to test this hypothesis.

Successful validation would pave the way for further investigation, including:

  • Subtype Selectivity Profiling: A comprehensive analysis against a panel of other GPCRs to determine the selectivity of the compound.

  • In Vivo Pharmacological Studies: Evaluation of the compound's effects on blood pressure in hypertensive animal models and on urodynamics in models of BPH.

  • Structural Biology: Co-crystallization of the compound with an alpha-1 adrenergic receptor subtype to elucidate the precise binding interactions at the molecular level.

This systematic approach will not only clarify the mechanism of action for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol but also inform its potential as a lead compound in drug discovery programs targeting pathologies modulated by alpha-1 adrenergic signaling.

References

Preliminary Biological Activity Screening of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Preliminary Biological Activity Screening of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

Abstract

The discovery of novel therapeutic agents is a foundational objective in medicinal chemistry. The molecule (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, CAS No. 98572-00-0, represents a chiral entity built upon the 1,4-benzodioxin scaffold.[3][4] This core structure is recognized as a "privileged scaffold" in drug discovery, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, antidiabetic, and anticancer effects.[5][6][7] Given the limited publicly available bio-activity data for this specific enantiomer, a structured, preliminary screening cascade is essential to elucidate its therapeutic potential. This guide provides a comprehensive framework for conducting this initial evaluation, detailing the rationale, experimental protocols, and data interpretation for a primary screening panel encompassing cytotoxicity, antimicrobial, and antioxidant assays. The methodologies are designed to be robust and self-validating, providing the critical go/no-go data points necessary for advancing a novel compound through the drug discovery pipeline.

The Rationale for Screening: The Benzodioxin Scaffold

The 1,4-benzodioxin moiety is a versatile heterocyclic system present in numerous biologically active compounds. Its structural rigidity and potential for diverse substitutions make it an attractive starting point for synthetic chemistry programs. Derivatives have been shown to interact with various biological targets, justifying a broad-based initial screening approach to identify the most promising therapeutic vector for (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol. This guide proposes a tiered screening strategy designed for maximal data acquisition with efficient resource allocation.

Gcluster_0Screening PhilosophyCompound(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanolPrimaryPhase 1: Broad In Vitro Screening(Cytotoxicity, Antimicrobial, Antioxidant)Compound->Primary Initial Evaluation DecisionHit Identification &PrioritizationPrimary->Decision Data Analysis SecondaryPhase 2: Secondary/Mechanistic Assays(e.g., Apoptosis, Receptor Binding)Decision->Secondary Promising Hit Lead_OptLead OptimizationDecision->Lead_Opt No-Go Secondary->Lead_Opt

Caption: A tiered workflow for preliminary biological screening.

Phase 1: Foundational In Vitro Assays

The initial phase focuses on three fundamental areas of biological activity. These assays are selected for their high-throughput capability, cost-effectiveness, and ability to provide a broad yet critical overview of the compound's biological profile.

Cytotoxicity & Antiproliferative Screening

A baseline understanding of a compound's effect on cell viability is paramount. It identifies potential anticancer activity and provides a therapeutic window for other applications. The MTT and XTT assays are colorimetric methods that quantify the metabolic activity of living cells, which serves as a reliable indicator of cell viability.[8]

Causality Behind Experimental Choice: These assays are based on the principle that mitochondrial dehydrogenases in metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is often preferred for high-throughput screening as its formazan product is water-soluble, eliminating the solubilization step required for the insoluble purple formazan produced in the MTT assay.[1][8]

Gcluster_1Cytotoxicity Assay Workflow (XTT)A1. Seed Cells(e.g., HeLa, A549, MCF-7)in 96-well plateB2. Incubate(24h, 37°C, 5% CO2)A->BC3. Treat Cellswith serial dilutions of test compoundB->CD4. Incubate(48-72h)C->DE5. Add XTT Reagent+ Electron Coupling ReagentD->EF6. Incubate(2-4h)E->FG7. Measure Absorbance(450 nm)F->GH8. Calculate % Viability & IC50G->H

Caption: Standard workflow for an XTT-based cytotoxicity assay.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling solution. Add 50 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Summary

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
HeLa (Cervical Cancer)25.40.8
A549 (Lung Cancer)> 1001.2
MCF-7 (Breast Cancer)42.11.0
Antimicrobial Activity Screening

The prevalence of antimicrobial activity among heterocyclic compounds makes this a critical screening step.[6] The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are quantitative measures of a compound's antimicrobial potency.[10]

Causality Behind Experimental Choice: The MIC test determines the lowest concentration of an agent that visibly inhibits the growth of a microorganism.[11] The MBC test is a subsequent assay that determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[2] This distinction is crucial: a bacteriostatic agent (inhibits growth) may be sufficient for some applications, while a bactericidal agent (kills bacteria) is necessary for treating severe infections, especially in immunocompromised patients.[10][12]

Gcluster_2Antimicrobial Assay Workflow (MIC/MBC)A1. Prepare Serial Dilutionsof test compound in brothB2. Inoculate with StandardizedBacterial Suspension(e.g., S. aureus, E. coli)A->BC3. Incubate(18-24h, 37°C)B->CD4. Observe for Turbidity(Visual or Spectrophotometric)C->DEDetermine MIC(Lowest concentration with no growth)D->EF5. Subculture from Clear Wellsonto drug-free agar platesE->F For MBC G6. Incubate Agar Plates(24h, 37°C)F->GH7. Count ColoniesG->HIDetermine MBC(Lowest concentration with ≥99.9% kill)H->IGcluster_3Antioxidant Assay Workflow (DPPH)A1. Prepare Serial Dilutionsof test compound in methanolB2. Add DPPH Radical Solution(deep purple color)A->BC3. Incubate in the Dark(30 minutes, room temperature)B->CD4. Measure Absorbance(~517 nm)C->DE5. Calculate % Radical Scavenging& IC50D->E

Navigating the Spectroscopic Landscape of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 6, 2026 – In the intricate world of pharmaceutical research and drug development, the precise characterization of chiral molecules is paramount. This technical guide offers a comprehensive analysis of the spectroscopic data for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a key chiral building block. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the drug development sector, providing a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, with the CAS number 98572-00-0 and a molecular formula of C₉H₁₀O₃, possesses a rigid benzodioxin core and a chiral hydroxymethyl-substituted dioxin ring.[1] This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of biologically active molecules.[2] Understanding its spectroscopic signature is fundamental to ensuring the purity, identity, and stereochemical integrity of this compound and its subsequent derivatives.

Molecular Structure and Key Spectroscopic Features

The structural framework of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol dictates its characteristic spectroscopic properties. The molecule consists of a benzene ring fused to a 1,4-dioxin ring, which is substituted at the C2 position with a hydroxymethyl group. The chirality arises from the stereocenter at the C2 position of the dioxin ring.

Caption: Molecular structure of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Spectroscopic Data Analysis

A thorough search of scientific literature and spectral databases was conducted to obtain the experimental spectroscopic data for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. While direct experimental spectra for this specific enantiomer are not widely available in public databases, data for closely related 1,4-benzodioxane derivatives provide a strong basis for the interpretation and prediction of its spectral features.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is expected to exhibit distinct signals corresponding to the aromatic, dioxin ring, and hydroxymethyl protons.

  • Aromatic Protons: The four protons on the benzene ring will typically appear as a complex multiplet in the range of δ 6.8-7.0 ppm.

  • Dioxin Ring Protons: The protons on the chiral dioxin ring (at C2 and C3) will show characteristic diastereotopic splitting patterns. The proton at C2, adjacent to the stereocenter, is expected to be a multiplet. The two protons at C3 will likely appear as two separate multiplets due to their different spatial environments.

  • Hydroxymethyl Protons: The two protons of the CH₂OH group will be diastereotopic and are expected to appear as a multiplet, coupled to the proton at C2. The hydroxyl proton (OH) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

  • Aromatic Carbons: Six signals are expected for the benzene ring carbons, with the two oxygen-bearing carbons appearing at lower field (higher ppm).

  • Dioxin Ring Carbons: The two carbons of the dioxin ring (C2 and C3) will have distinct chemical shifts. The C2 carbon, bearing the hydroxymethyl group, will be at a lower field than the C3 carbon.

  • Hydroxymethyl Carbon: The carbon of the CH₂OH group will appear in the aliphatic region of the spectrum.

Table 1: Predicted NMR Data for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Aromatic CH6.8-7.0 (m, 4H)115-125
Aromatic C-O-140-145
O-CH₂-CH4.0-4.4 (m, 2H)65-70
O-CH-CH₂OH4.1-4.5 (m, 1H)70-75
CH₂OH3.7-3.9 (m, 2H)60-65
OHvariable (br s, 1H)-

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is expected to show the following key absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Sharp peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, the molecular ion peak (M⁺) would be expected at m/z 166, corresponding to the molecular weight of C₉H₁₀O₃.[1] Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 amu) and cleavage of the dioxin ring.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the NMR, IR, and MS data.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in the complete assignment of signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (optional) acquire_13C->acquire_2D process Process and Analyze Spectra acquire_2D->process

Caption: A generalized workflow for NMR data acquisition.

IR Spectroscopy Protocol:

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is essential for its application in scientific research and drug development. While a complete set of experimentally verified public data remains elusive, the analysis of related structures provides a robust framework for understanding its NMR, IR, and MS profiles. This technical guide serves as a foundational resource, offering predicted data, interpretation, and standardized protocols to aid researchers in their work with this important chiral molecule. The availability of precise and comprehensive spectroscopic data is a cornerstone of scientific integrity and is indispensable for the advancement of pharmaceutical sciences.

References

Methodological & Application

Synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a key chiral intermediate in the development of various pharmaceuticals, notably the antihypertensive agent Doxazosin.[1] The protocol herein details a robust and enantioselective synthetic route, emphasizing practical laboratory execution, safety considerations, and analytical validation. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, also known as (S)-2-hydroxymethyl-1,4-benzodioxane, is a valuable chiral building block in medicinal chemistry. The stereochemistry at the C2 position of the 1,4-benzodioxane ring is crucial for the biological activity of many resulting active pharmaceutical ingredients (APIs). For instance, the (S)-enantiomer of Doxazosin has been shown to be more effective and possess fewer side effects compared to the racemic mixture or the (R)-enantiomer.[1] Therefore, the development of a reliable and efficient synthesis for the enantiomerically pure (S)-isomer is of significant importance.

This protocol will focus on a widely utilized and effective method: the nucleophilic substitution reaction between catechol and a chiral electrophile, followed by in-situ cyclization. This approach is favored for its atom economy and the commercial availability of the required chiral starting materials.

Retrosynthetic Analysis and Strategy

The synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol can be conceptually broken down through retrosynthesis. The primary disconnection is at the ether linkages of the dioxane ring, leading back to catechol and a three-carbon chiral synthon.

G Target (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol Disconnect1 C-O Bond Disconnection Target->Disconnect1 Intermediates Catechol + (R)-Glycidol derivative Disconnect1->Intermediates Starting_Materials Catechol + (R)-Epichlorohydrin or (S)-Glycidyl tosylate Intermediates->Starting_Materials

Figure 1: Retrosynthetic analysis for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

The chosen forward synthesis involves the reaction of catechol with a suitable chiral three-carbon electrophile, such as (R)-epichlorohydrin or (S)-glycidyl tosylate, in the presence of a base. The use of an (R)-configured electrophile is crucial to yield the desired (S)-configured product due to the nature of the nucleophilic substitution and subsequent ring-closure, which proceeds with an inversion of stereochemistry at one of the chiral centers.

Detailed Synthesis Protocol

This protocol is based on the reaction of catechol with (R)-epichlorohydrin, a common and cost-effective approach.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CatecholReagentSigma-AldrichPurity >99%
(R)-EpichlorohydrinReagentSigma-AldrichEnantiomeric excess >99%
Sodium Hydroxide (NaOH)ACSFisher ScientificPellets or solution
Dichloromethane (CH2Cl2)HPLCVWRAnhydrous
Methanol (MeOH)ACSVWR
Anhydrous Magnesium Sulfate (MgSO4)ReagentSigma-AldrichFor drying
Ethyl AcetateHPLCFisher ScientificFor chromatography
HexanesHPLCFisher ScientificFor chromatography
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prep Dissolve Catechol in Ethyl Acetate Add_Epichlorohydrin Add (R)-Epichlorohydrin Prep->Add_Epichlorohydrin Add_Base Dropwise Addition of NaOH Solution Add_Epichlorohydrin->Add_Base Stir Stir at 0°C Add_Base->Stir Extract Extract with Dichloromethane Stir->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Solvent Removal Dry->Evaporate Column_Chromo Column Chromatography Evaporate->Column_Chromo

Figure 2: Experimental workflow for the synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Step 1: Reaction Setup

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve catechol (e.g., 0.1 mol) in a suitable solvent like ethyl acetate (e.g., 100 mL).

  • Add (R)-epichlorohydrin (e.g., 0.11 mol, 1.1 equivalents) to the solution.

Step 2: Reaction Execution

  • Cool the reaction mixture to 0°C using an ice bath.

  • Prepare a solution of sodium hydroxide (e.g., 2 M aqueous solution, 2.4 equivalents).

  • Add the NaOH solution dropwise to the reaction mixture over a period of 1.5 to 2 hours, maintaining the temperature at 0°C.[1]

  • After the addition is complete, allow the reaction to stir for an additional 2.5 to 3 hours at the same temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

Step 3: Work-up

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash successively with 2 M aqueous NaOH solution and then with water until the aqueous layer is neutral.[1]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product is typically an oil or a low-melting solid.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid or colorless oil.
¹H NMR Consistent with the structure of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.
¹³C NMR Consistent with the structure of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (166.17 g/mol ).[2]
Chiral HPLC Determination of enantiomeric excess (ee%). The desired product should have a high ee% (>98%).
Melting Point If solid, compare with literature values.

Alternative Synthetic Strategies

While the described method is robust, other strategies can be employed, particularly for achieving high enantiomeric purity.

Kinetic Resolution

Racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol can be synthesized and then subjected to kinetic resolution. This can be achieved through enzymatic methods, for example, using lipases such as Pseudomonas fluorescens lipase, which selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.[3]

Jacobsen's Hydrolytic Kinetic Resolution (HKR)

Another powerful method is the Jacobsen's Hydrolytic Kinetic Resolution of the precursor epoxide.[4][5][6][7] This method utilizes a chiral salen-cobalt complex as a catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric purity.

Safety Precautions

  • Catechol is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • (R)-Epichlorohydrin is a carcinogen and is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Work away from open flames and sources of ignition.

Conclusion

The synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol via the reaction of catechol with (R)-epichlorohydrin provides a reliable and scalable route to this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature, and rigorous purification are key to obtaining a high yield of the enantiomerically pure product. The analytical techniques outlined are essential for ensuring the quality and purity of the final compound, which is critical for its use in drug development and manufacturing.

References

Application Note & Protocols: Chiral Resolution of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Application Note & Protocols: Chiral Resolution of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

Abstract

(S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is a pivotal chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the α1-adrenergic blocker (S)-Doxazosin. The stereochemistry at its chiral center is critical for pharmacological activity, necessitating robust and efficient methods to isolate the desired (S)-enantiomer from its racemic mixture. This guide provides an in-depth analysis and detailed protocols for three primary chiral resolution strategies: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC). Each section elucidates the underlying principles, offers step-by-step experimental procedures, and presents data to guide researchers in selecting and implementing the optimal method for their specific needs, from laboratory-scale synthesis to process development.

Introduction: The Significance of a Chiral Synthon

The therapeutic efficacy of many chiral drugs is often confined to a single enantiomer, while the other may be inactive or even contribute to undesirable side effects. The synthesis of (S)-Doxazosin, for example, relies on the availability of enantiomerically pure (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol or its derivatives.[1][2] Consequently, the development of scalable, cost-effective, and high-fidelity chiral resolution processes is a critical step in the drug development pipeline. This document serves as a practical guide to the most effective and commonly employed resolution techniques for this valuable intermediate.

Strategic Overview: Selecting a Resolution Pathway

The choice of a chiral resolution method depends on factors such as the required scale, desired enantiomeric purity, available equipment, and overall process economics.

Method Principle Primary Advantages Common Challenges Best Suited For
Enzymatic Kinetic Resolution Enantioselective acylation by a lipase or esterase.High selectivity (high e.e.), mild reaction conditions, environmentally benign ("green") chemistry.Theoretical max yield of 50% for the desired enantiomer, requires enzyme screening and optimization.Lab-scale to medium-scale synthesis.
Diastereomeric Salt Formation Formation of diastereomeric salts with different solubilities using a chiral resolving agent.Well-established, cost-effective for large scale, can achieve very high purity through crystallization.Requires a suitable acidic/basic handle on the molecule, screening of resolving agents and solvents is necessary, can be laborious.[3]Medium-scale to industrial-scale production.
Chiral Chromatography (HPLC/SFC) Differential interaction with a chiral stationary phase (CSP).Direct separation, applicable to a wide range of compounds, excellent for analytical purity checks and small-scale preparative work.[4]High cost of CSPs and solvents, limited throughput for large-scale purification, requires specialized equipment.Analytical quality control, small-scale reference standard preparation.

Method 1: Enzymatic Kinetic Resolution (EKR)

3.1. Principle of Operation

Enzymatic Kinetic Resolution leverages the stereospecificity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic substrate. In the case of racemic (±)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, a lipase is used to selectively acylate the (R)-enantiomer. This leaves the unreacted (S)-enantiomer enriched in the reaction mixture. The resulting ester and the unreacted alcohol can then be easily separated by standard column chromatography. The efficiency of this process is described by the enantiomeric ratio (E), with high E-values indicating excellent selectivity.[5]

3.2. EKR Workflow Diagram

EKR_WorkflowracemateRacemic (±)-Alcoholenzyme_stepLipase (e.g., Novozym 435)+ Acyl Donor (Vinyl Acetate)in Organic Solvent (THF)racemate->enzyme_stepmixtureMixture:(S)-Alcohol (Enriched)(R)-Acetateenzyme_step->mixtureseparationSilica Gel Chromatographymixture->separations_alcohol(S)-Alcohol(Desired Product)separation->s_alcohol Lower Polarity Eluent r_acetate(R)-Acetate(Byproduct)separation->r_acetate Higher Polarity Eluent

Caption: Workflow for Enzymatic Kinetic Resolution.

3.3. Detailed Experimental Protocol

  • Setup: To a 250 mL round-bottom flask, add racemic (±)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (5.0 g, 30.1 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435) (500 mg, 10% w/w).

  • Acylation: Add vinyl acetate (4.15 mL, 45.1 mmol, 1.5 equivalents) to the stirred suspension.

  • Reaction: Seal the flask and stir the mixture at a constant temperature (e.g., 30-40°C) on a magnetic stirrer.

  • Monitoring: Monitor the reaction progress by taking small aliquots (~50 µL) every 2-4 hours. Filter the enzyme and analyze the sample by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of the substrate.[6]

  • Workup: Once ~50% conversion is reached (typically 24-48 hours), filter off the enzyme beads and wash them with a small amount of THF. The enzyme can often be reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient, 9:1 to 4:1) to separate the unreacted (S)-alcohol from the (R)-acetate ester.

  • Analysis: Characterize the purified (S)-alcohol and determine its enantiomeric purity via chiral HPLC.

3.4. Expected Results

ParameterTypical ValueNotes
Conversion ~50%Aiming for 50% maximizes yield and purity of the remaining substrate.
e.e. of (S)-Alcohol >98%Dependent on the enzyme's selectivity (E-value).
Yield of (S)-Alcohol 40-45%Theoretical maximum is 50%. Losses occur during purification.
Enzyme Novozym 435A highly versatile and robust immobilized lipase. Other lipases (e.g., from Pseudomonas cepacia) can also be effective.[7][8]
Acyl Donor Vinyl AcetateThe vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

Method 2: Diastereomeric Salt Formation (Indirect Route)

4.1. Principle of Operation

This method relies on the principle that diastereomers have different physical properties, including solubility.[3] Since the target molecule is an alcohol, it lacks a suitable handle for salt formation. A common and effective strategy is to first oxidize the racemic alcohol to the corresponding carboxylic acid. This racemic acid is then reacted with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one salt will preferentially crystallize, allowing for separation by simple filtration. The desired enantiomer of the acid is then liberated from the salt and can be reduced back to the target (S)-alcohol.

4.2. Diastereomeric Salt Resolution Workflow

Diastereomer_Workflowcluster_0Step 1: Synthesis & Salt Formationcluster_1Step 2: Separation & Liberationcluster_2Step 3: Final Conversionrac_alcoholRacemic (±)-AlcoholoxidationOxidation(e.g., TEMPO)rac_alcohol->oxidationrac_acidRacemic (±)-Acidoxidation->rac_acidsalt_formationAdd Chiral Base(e.g., (R)-α-methylbenzylamine)in Solvent (e.g., EtOH)rac_acid->salt_formationsalts_in_solutionDiastereomeric Saltsin Solutionsalt_formation->salts_in_solutioncrystallizationCooling &Crystallizationsalts_in_solution->crystallizationfiltrationFiltrationcrystallization->filtrationless_soluble_saltLess Soluble Salt((S)-Acid • (R)-Base)filtration->less_soluble_saltmore_soluble_saltMore Soluble Salt(in Mother Liquor)filtration->more_soluble_saltacidificationAcidification(e.g., HCl)less_soluble_salt->acidifications_acid(S)-Carboxylic Acidacidification->s_acidreductionReduction(e.g., LiAlH4)s_acid->reductions_alcohol_final(S)-Alcohol(Final Product)reduction->s_alcohol_final

Caption: Workflow for resolution via diastereomeric salt formation.

4.3. Detailed Experimental Protocol

Part A: Oxidation to Racemic Acid

  • Dissolve racemic (±)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (5.0 g, 30.1 mmol) in dichloromethane (100 mL).

  • Add TEMPO (0.05 g, 0.3 mmol) and sodium bromide (0.31 g, 3.0 mmol) in water (5 mL).

  • Cool the mixture to 0°C and add an aqueous solution of sodium hypochlorite (~10%, 50 mL) dropwise while maintaining the temperature below 5°C.

  • Stir vigorously for 2-3 hours. After completion, quench with aqueous sodium thiosulfate, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine organic layers, dry over Na2SO4, and concentrate to yield racemic (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)carboxylic acid.

Part B: Diastereomeric Salt Formation & Resolution

  • Dissolve the crude racemic acid (assume ~30 mmol) in hot ethanol (150 mL).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (3.6 g, 30 mmol), in ethanol (50 mL).

  • Add the resolving agent solution to the hot acid solution. A precipitate should form.

  • Allow the mixture to cool slowly to room temperature and then age in a refrigerator (4°C) overnight to maximize crystallization.[9]

  • Collect the crystalline solid by vacuum filtration, washing with a small amount of cold ethanol. This solid is the enriched diastereomeric salt.

  • To liberate the acid, suspend the salt in water and acidify with 2M HCl until the pH is ~1-2.

  • Extract the free carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to yield the enantiomerically enriched (S)-acid. Check e.e. by chiral HPLC after conversion to the methyl ester.

Part C: Reduction to (S)-Alcohol

  • Carefully add the enantiomerically pure (S)-acid (e.g., 2.0 g, 11.1 mmol) to a stirred suspension of lithium aluminum hydride (LiAlH4) (0.46 g, 12.2 mmol) in anhydrous THF (50 mL) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool back to 0°C and quench the reaction by sequential, dropwise addition of water, 15% NaOH (aq), and then more water.

  • Filter the resulting solids and concentrate the filtrate to yield the crude (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol. Purify by column chromatography if necessary.

Method 3: Chiral Preparative HPLC

5.1. Principle of Operation

Chiral HPLC separates enantiomers by passing the racemic mixture through a column packed with a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.[10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a wide range of compounds, including this alcohol.[11]

5.2. Chiral HPLC Workflow Diagram

HPLC_WorkflowracemateDissolved Racemic(±)-Alcohol SampleinjectionInjection ontoChiral HPLC Systemracemate->injectioncolumnChiral Stationary Phase(e.g., Chiralpak AD-H)injection->columndetectorUV Detectorcolumn->detectoroutputChromatogram(Two Separated Peaks)detector->outputcollectionFraction Collectionoutput->collectionenantiomer1Pure (R)-Enantiomercollection->enantiomer1 Collect Peak 1 enantiomer2Pure (S)-Enantiomercollection->enantiomer2 Collect Peak 2

Caption: General workflow for chiral preparative HPLC separation.

5.3. Recommended HPLC Protocol

This protocol is a starting point for method development. Optimization of the mobile phase composition and flow rate will likely be necessary.

ParameterRecommended Condition
Instrument Preparative HPLC system with UV detector
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 20 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (IPA) (90:10, v/v)
Flow Rate 10-15 mL/min
Detection UV at 280 nm
Column Temperature 25°C (Ambient)
Sample Preparation Dissolve racemic alcohol in the mobile phase (~5-10 mg/mL)
Injection Volume 1-2 mL per injection (dependent on column loading capacity)

5.4. Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform an analytical-scale injection to determine the retention times (tR) of the two enantiomers.

  • Perform preparative-scale injections of the racemic mixture.

  • Collect the eluent corresponding to each enantiomeric peak in separate flasks.

  • Combine the fractions for each pure enantiomer.

  • Evaporate the solvent under reduced pressure to recover the purified enantiomers.

  • Verify the enantiomeric purity of each collected fraction using an analytical chiral HPLC method.

Conclusion and Recommendations

The chiral resolution of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol can be successfully achieved through multiple robust methodologies.

  • For rapid, high-purity synthesis at the lab scale , Enzymatic Kinetic Resolution offers an elegant and highly selective solution.

  • For large-scale and industrial applications , the indirect route via Diastereomeric Salt Formation is often the most economically viable and scalable method, despite requiring more chemical steps.

  • For analytical purposes and the generation of high-purity reference standards , Chiral HPLC is the undisputed method of choice, providing direct and precise separation.

The optimal strategy will always be a function of the specific project goals, balancing the need for purity, scale, cost, and speed.

Application Note: (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Application Note: (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Introduction

In modern drug discovery and development, the stereochemical identity of a molecule is paramount to its biological activity and safety profile. Chiral building blocks—enantiomerically pure compounds used as starting materials—are thus indispensable tools for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. The 2,3-dihydrobenzo[b][1][2]dioxin scaffold is a privileged structure found in numerous biologically active compounds, valued for its conformational rigidity and ability to engage in key interactions with biological targets.[3][4]

(S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, in particular, has emerged as a high-value chiral intermediate. Its structure combines the benzodioxan core with a stereodefined primary alcohol, making it an ideal precursor for the synthesis of (S)-aryloxypropanolamines. This class of compounds forms the backbone of many beta-blockers (β-adrenergic blocking agents), which are essential medicines for managing cardiovascular disorders like hypertension and angina.[5] This guide provides a detailed overview of the properties, synthesis, and key applications of this building block, complete with actionable protocols for researchers in medicinal chemistry and process development.

Physicochemical Properties and Characterization

Understanding the fundamental properties of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is the first step in its effective application.

Table 1: Physicochemical and Computational Data

Property Value Source
CAS Number 98572-00-0 [6][7]
Molecular Formula C₉H₁₀O₃ [6][8]
Molecular Weight 166.17 g/mol [6]
Appearance White to off-white solid or oil -
Topological Polar Surface Area (TPSA) 38.69 Ų [6][9]
logP (calculated) 0.8187 [6]
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 3 [6]

| Rotatable Bonds | 1 |[6] |

Spectroscopic Characterization: While detailed spectra should be acquired for each batch, typical NMR data for the benzodioxan core are well-established.[4] For (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, the following signals are expected:

  • ¹H NMR (CDCl₃): Resonances for the aromatic protons will appear in the range of δ 6.8-7.0 ppm. The protons of the chiral dioxane ring and the hydroxymethyl group will appear as a series of multiplets in the δ 3.8-4.5 ppm range. The hydroxyl proton will present as a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR (CDCl₃): Aromatic carbons typically resonate between δ 115-145 ppm. The aliphatic carbons of the dioxane ring and the hydroxymethyl group will be found upfield, generally in the δ 60-75 ppm range.

Procurement and Synthesis Strategies

The enantiomerically pure (S)-form is critical for targeted synthesis. There are two primary routes to obtain this material: direct purchase from a commercial supplier or in-house synthesis and resolution.

Gcluster_0Obtainment Strategiescluster_1In-House PathwaystartNeed for (S)-enantiomercommercialCommercial Procurementstart->commercialDecision Pointin_houseIn-House Synthesisstart->in_houseDecision Pointracemic_synthSynthesis of Racemate(±)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanolin_house->racemic_synthresolutionChiral Resolutionracemic_synth->resolutionfinal_product(S)-Enantiomer(>99% ee)resolution->final_product

Caption: Workflow for obtaining the chiral building block.

Protocol 1: Chiral Resolution via Preparative HPLC

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.[10][11] Macrocyclic glycopeptide-based columns are particularly effective for this class of compounds.[10]

Methodology:

  • Analytical Method Development:

    • Column: Chirobiotic™ V or Chirobiotic™ T column (or equivalent).

    • Mobile Phase Screening: Begin with a normal-phase eluent system such as Hexane/Ethanol or a reversed-phase system like Acetonitrile/Water. Screen various ratios (e.g., 90:10, 80:20, 70:30) to achieve baseline separation (Resolution > 1.5).

    • Optimization: Adjust the mobile phase composition and flow rate to optimize resolution and analysis time.

  • Preparative Scale-Up:

    • Sample Preparation: Dissolve the racemic (±)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol in the mobile phase to a concentration that avoids column overload (typically 5-20 mg/mL, depending on column dimensions). Filter the solution through a 0.45 µm filter.

    • Injection and Fraction Collection: Perform repeated injections onto a preparative-scale chiral column using the optimized mobile phase. Collect the fractions corresponding to each enantiomer's elution peak. The elution order must be determined empirically.

    • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the enantiomeric excess (ee) of each. Pool fractions with the desired purity (typically >99% ee).

    • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the pure (S)-enantiomer.

Core Application: Activation of the Hydroxyl Group via Tosylation

Expertise & Experience: The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions because its conjugate acid (H₂O) has a pKa of ~15.7, making the hydroxide anion (OH⁻) a relatively strong base. To facilitate substitution, the -OH group must be converted into a group that is a weaker base and therefore more stable upon departure. Sulfonate esters, such as tosylates (-OTs), are excellent leaving groups because the resulting tosylate anion is highly stabilized by resonance, making its conjugate acid (p-toluenesulfonic acid) very strong (pKa ≈ -2.8).[12] This transformation is a cornerstone of alcohol chemistry.

Gcluster_reagentsReagentsreactant(S)-Alcohol(Poor Leaving Group)product(S)-Tosylate(Excellent Leaving Group)reactant->product Tosylation Reaction TsClTosyl Chloride (TsCl)BaseBase (e.g., Et3N, Pyridine)

Caption: Activation of the primary alcohol to a tosylate.

Protocol 2: Tosylation of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

Trustworthiness: This protocol is a standard and reliable method for converting primary alcohols to tosylates.[13][14] Reaction progress is easily monitored by Thin Layer Chromatography (TLC), and the product is typically stable and can be purified by standard column chromatography.

Reagents & Equipment:

  • (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq., optional catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), dissolve (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes, e.g., 10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution, followed by the catalytic amount of DMAP (if used).

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours, or allow it to warm to room temperature and stir overnight if the reaction is slow.[13] Monitor the consumption of the starting alcohol by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product tosylate will be less polar (higher Rf) than the starting alcohol.

  • Quenching and Workup: Once the reaction is complete, dilute the mixture with DCM. Carefully add water and transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove TsOH), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure (S)-((2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methyl) 4-methylbenzenesulfonate.

Application in Drug Synthesis: A Gateway to Beta-Blockers

The resulting (S)-tosylate is an activated electrophile, primed for Sₙ2 reaction with various nucleophiles. A primary application is the reaction with amines to form the core structure of many beta-blockers.[5]

Gstart(S)-Alcoholstep1Protocol 2:Tosylationstart->step1intermediate(S)-Tosylatestep1->intermediatestep2Protocol 3:SN2 with Amine (R-NH2)intermediate->step2productBeta-Blocker Core Structurestep2->product

Caption: Synthetic workflow from chiral alcohol to beta-blocker core.

Protocol 3: Exemplary Nucleophilic Substitution with an Amine

Causality: This step involves a classic Sₙ2 reaction. The amine nucleophile attacks the carbon bearing the tosylate leaving group, leading to inversion of stereochemistry at that center is not possible as the chiral center is adjacent. The reaction proceeds to form the desired C-N bond, a key linkage in the target drug molecules.

Reagents & Equipment:

  • (S)-tosylate from Protocol 2 (1.0 eq.)

  • Primary amine (e.g., isopropylamine) (2.0 - 5.0 eq.)

  • Solvent such as Acetonitrile, DMF, or THF

  • Optional: A non-nucleophilic base like K₂CO₃ if the amine salt is used.

  • Standard heating and workup glassware.

Step-by-Step Procedure:

  • Setup: Dissolve the (S)-tosylate (1.0 eq.) in a suitable solvent like acetonitrile.

  • Amine Addition: Add the desired amine (e.g., isopropylamine, 2.0 eq.) to the solution. If a large excess is not used, a base like K₂CO₃ can be added to scavenge the generated TsOH.

  • Heating: Heat the reaction mixture (e.g., to 50-80 °C) and stir until the starting tosylate is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the target amine.

Conclusion

(S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is a powerful and versatile chiral building block. Its strategic importance lies in its pre-defined stereocenter and a readily functionalizable primary alcohol. Through straightforward activation, typically via tosylation, it becomes a potent electrophile for constructing complex molecular architectures, most notably in the synthesis of life-saving cardiovascular drugs. The protocols outlined in this guide provide a reliable framework for researchers to harness the full potential of this valuable synthetic intermediate.

Asymmetric Synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Drug Synthesis

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a key chiral building block in the synthesis of various pharmaceuticals, most notably as a precursor to the alpha-1 adrenergic blocker, Doxazosin. The stereochemistry of this intermediate is critical to the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust and efficient asymmetric synthesis strategies are paramount for its production in a drug development setting. This application note provides a detailed overview of prominent strategies for the enantioselective synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, offering in-depth protocols and insights for researchers, scientists, and drug development professionals. We will explore enzymatic kinetic resolution, asymmetric epoxidation, and chiral pool synthesis, providing both theoretical grounding and practical, field-proven methodologies.

Strategy 1: Enzymatic Kinetic Resolution of Racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Enzymatic kinetic resolution is a powerful and green chemistry-aligned technique that leverages the high stereoselectivity of enzymes to separate enantiomers. In this approach, a racemic mixture of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol is subjected to an enzymatic transformation, typically an acylation or deacylation, where one enantiomer reacts significantly faster than the other. This results in the separation of the unreacted, enantiopure (S)-alcohol from the acylated (R)-enantiomer.

Causality of Experimental Choices:

The choice of enzyme is critical for the success of a kinetic resolution. Lipases, particularly Candida antarctica lipase B (CALB), are widely employed due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. The selection of the acylating agent and solvent is also crucial. An irreversible acyl donor, such as vinyl acetate, is often preferred to drive the reaction to completion. The solvent must solubilize the substrate and enzyme while not denaturing the biocatalyst.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol details the kinetic resolution of racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • Racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1.0 g, 6.02 mmol) in MTBE (30 mL) is added vinyl acetate (1.1 mL, 12.04 mmol).

  • Immobilized Candida antarctica lipase B (Novozym® 435, 100 mg) is added to the reaction mixture.

  • The reaction is stirred at room temperature (25 °C) and monitored by chiral HPLC.

  • Upon reaching approximately 50% conversion (typically 24-48 hours), the reaction is stopped by filtering off the enzyme.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol from the acetylated (R)-enantiomer.

  • The enantiomeric excess (ee) of the (S)-alcohol is determined by chiral HPLC.

Data Presentation:
ParameterValue
SubstrateRacemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol
EnzymeImmobilized Candida antarctica lipase B
Acylating AgentVinyl Acetate
SolventMTBE
Temperature25 °C
Typical Yield of (S)-alcohol~45%
Typical Enantiomeric Excess (ee) of (S)-alcohol>98%

Workflow Diagram:

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol enzyme Immobilized CALB Vinyl Acetate, MTBE racemate->enzyme 1. Add Substrate separation Reaction Monitoring (Chiral HPLC) ~50% Conversion enzyme->separation 2. Enzymatic Reaction purification Filtration & Column Chromatography separation->purification 3. Quench & Purify s_product (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol purification->s_product r_product (R)-acetate purification->r_product G cluster_1 Jacobsen-Katsuki Epoxidation Pathway start 2-methylene-2,3- dihydrobenzo[b][1,4]dioxine epoxidation Jacobsen-Katsuki Epoxidation ((R,R)-catalyst, NaOCl) start->epoxidation epoxide (R)-epoxide epoxidation->epoxide reduction Reductive Opening (LiAlH₄) epoxide->reduction product (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol reduction->product G cluster_2 Chiral Pool Synthesis Pathway catechol Catechol reaction SN2 & Intramolecular Williamson Ether Synthesis (K₂CO₃, DMF) catechol->reaction glycidol (S)-Glycidyl Nosylate glycidol->reaction product (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol reaction->product

Application Note: High-Purity Chromatographic Purification of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chromatographic purification of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for obtaining this enantiomerically pure compound. We will explore both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as viable techniques, with a focus on method development, optimization, and post-purification analysis.

Introduction: The Significance of Chiral Purity in Drug Development

The three-dimensional structure of a molecule is paramount in determining its biological activity. For chiral molecules, such as (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, the two enantiomers can exhibit vastly different pharmacological and toxicological profiles. The 2,3-dihydro-1,4-benzodioxane motif is a core structure in numerous therapeutic agents, including antihypertensives and antidepressants.[1] The absolute configuration at the C2 position of the benzodioxane ring has been shown to significantly influence biological activity.[1] Therefore, the ability to isolate and purify the desired enantiomer is not merely a matter of chemical purity, but a critical step in ensuring the safety and efficacy of a potential drug candidate.[2]

This guide will provide a detailed protocol for the chromatographic purification of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a versatile building block in medicinal chemistry. Our focus will be on providing a practical, field-proven methodology that ensures high enantiomeric purity and yield.

Foundational Principles: Choosing the Right Chromatographic Approach

The separation of enantiomers necessitates the use of a chiral environment. In chromatography, this is most commonly achieved through the use of a Chiral Stationary Phase (CSP).[3] The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) depends on several factors, including available equipment, desired throughput, and environmental considerations.

  • Chiral High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique for chiral separations.[3] For compounds like (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, which possesses an aromatic ring and a hydroxyl group, normal-phase chromatography using polysaccharide-based CSPs is often the most effective approach.[2] These CSPs, such as those derived from cellulose or amylose, provide a complex chiral environment that allows for differential interaction with the enantiomers.

  • Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC, particularly for preparative-scale purifications.[4][5] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5] This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption, aligning with the principles of green chemistry.[5]

Experimental Protocols

This section details the step-by-step methodologies for the purification of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol using both chiral HPLC and chiral SFC.

Materials and Reagents
Material/ReagentSpecification
(Racemic)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol>95% purity
HexaneHPLC grade
Isopropanol (IPA)HPLC grade
Ethanol (EtOH)HPLC grade
Methanol (MeOH)HPLC grade
Carbon Dioxide (CO2)SFC grade, 99.99% purity
Chiral HPLC ColumnChiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based CSP)
Chiral SFC ColumnChiralpak® AS-H, 250 x 10 mm, 5 µm (or similar polysaccharide-based CSP)
HPLC SystemQuaternary pump, autosampler, column oven, UV detector
SFC SystemSFC pump, co-solvent pump, autosampler, column oven, back-pressure regulator, UV detector
Sample Preparation
  • Dissolution: Prepare a stock solution of the racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

Rationale: Proper sample preparation is crucial to prevent column clogging and ensure reproducible results. Dissolving the sample in the mobile phase minimizes injection solvent effects that can distort peak shape.

Protocol 1: Chiral HPLC Purification

This protocol is based on established methods for the separation of aromatic alcohols and compounds with a benzodioxane core.[6][7]

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 274 nm
Injection Volume 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Injection: Inject the prepared sample onto the column.

  • Elution and Fraction Collection: Monitor the elution of the enantiomers. Collect the fractions corresponding to the (S)-enantiomer. The elution order should be determined by injecting a standard of the pure (S)-enantiomer if available.

  • Post-Run Wash: After the purification is complete, wash the column with a higher percentage of isopropanol (e.g., 50%) to remove any strongly retained impurities.

Protocol 2: Chiral SFC Purification

SFC offers a faster and more environmentally friendly alternative for preparative scale purification.[4][5]

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AS-H, 250 x 10 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v)
Flow Rate 10 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 274 nm
Injection Volume 100 µL (for preparative scale)

Procedure:

  • System Equilibration: Equilibrate the SFC system with the mobile phase until the pressure and temperature are stable.

  • Injection: Inject the prepared sample.

  • Elution and Fraction Collection: Collect the fraction corresponding to the (S)-enantiomer.

  • Solvent Removal: The collected fraction will be in methanol. Remove the solvent under reduced pressure to obtain the purified (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Chromatographic_Purification_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Post-Purification racemate Racemic Mixture dissolution Dissolution in Solvent racemate->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc Chiral HPLC (Normal Phase) filtration->hplc Inject sfc Chiral SFC filtration->sfc Inject collection Fraction Collection (S-Enantiomer) hplc->collection sfc->collection analysis Purity & Yield Analysis collection->analysis final_product Purified (S)-Enantiomer analysis->final_product

Caption: Workflow for the chromatographic purification of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Results and Discussion

The successful implementation of the described protocols should yield (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol with high enantiomeric purity. The following table summarizes the expected outcomes.

ParameterExpected Result (HPLC)Expected Result (SFC)
Enantiomeric Excess (ee) >99%>99%
Chemical Purity >98%>98%
Yield Dependent on starting material purity and collection windowDependent on starting material purity and collection window
Resolution (Rs) >1.5>1.5

Method Optimization:

  • Mobile Phase Composition: The ratio of hexane to alcohol in HPLC, or CO2 to co-solvent in SFC, is a critical parameter. Increasing the proportion of the more polar solvent (alcohol) will generally decrease retention times but may also affect resolution. A systematic approach, varying the alcohol percentage in 5% increments, is recommended for optimization.

  • Choice of Alcohol: While isopropanol is a good starting point for HPLC, ethanol can sometimes provide different selectivity. Similarly, in SFC, methanol and ethanol can offer complementary separation profiles.

  • Temperature: Column temperature can influence enantioselectivity. It is advisable to screen temperatures between 20°C and 40°C.

Post-Purification Analysis: Ensuring Quality and Purity

After purification, it is essential to verify the enantiomeric and chemical purity of the isolated (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) can be determined using the analytical chiral HPLC or SFC method developed.

  • Analyze the Purified Fraction: Inject a small, diluted aliquot of the collected fraction into the analytical chromatograph.

  • Calculate Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the following formula:

    ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

    Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Determination of Chemical Purity and Yield
  • Chemical Purity: The chemical purity can be assessed using a standard achiral HPLC method, typically a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient.

  • Yield: The yield is calculated by dividing the mass of the purified (S)-enantiomer by the theoretical mass of the (S)-enantiomer in the starting racemic mixture.

Conclusion

This application note has detailed robust and reliable protocols for the chromatographic purification of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol using both chiral HPLC and SFC. The choice of methodology will depend on the specific requirements of the laboratory, but both approaches are capable of delivering the target compound with high enantiomeric and chemical purity. The successful implementation of these protocols will enable researchers and drug development professionals to obtain this critical chiral intermediate for the advancement of their research and development programs.

References

Application Note: Unambiguous 1H and 13C NMR Assignment of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a valuable chiral building block in medicinal chemistry and drug development.[1] Its rigid 1,4-benzodioxane scaffold is present in numerous biologically active compounds, including antagonists for α-adrenergic receptors.[2] The precise stereochemistry at the C2 position is often crucial for pharmacological activity, making unambiguous structural confirmation and stereochemical integrity assessment paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of such organic molecules.[3] This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, offering a detailed experimental protocol and in-depth analysis of the spectral data. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and pharmaceutical development who require definitive structural characterization of this and related chiral synthons.

Molecular Structure and Numbering Scheme

For clarity in the assignment of NMR signals, the following IUPAC-recommended numbering scheme is used for the (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol molecule.

Caption: Molecular structure and numbering of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Experimental Protocols

A rigorous and well-defined experimental setup is critical for obtaining high-quality, reproducible NMR data. The following protocol outlines the recommended procedure for sample preparation and data acquisition.

1. Sample Preparation

  • Analyte: (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Purity >98%)

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing properties for this compound and its well-characterized residual solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which has the advantage of slowing down the proton exchange of the hydroxyl group, often allowing for the observation of its coupling to adjacent protons.[4]

  • Concentration: A concentration of 10-20 mg/mL is recommended for optimal signal-to-noise in both ¹H and ¹³C NMR experiments.

  • Procedure:

    • Accurately weigh approximately 15 mg of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol into a clean, dry vial.

    • Add 0.75 mL of deuterated solvent (e.g., CDCl₃ with 0.03% v/v Tetramethylsilane - TMS).

    • Gently vortex the vial until the sample is completely dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • DEPT-135 Parameters:

    • Pulse Program: Standard DEPT-135 sequence

    • Parameters should be optimized based on the instrument's standard settings. This experiment is crucial for differentiating between CH, CH₂, and CH₃ signals.[5]

  • 2D NMR (HSQC & HMBC) Parameters:

    • Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments should be run using standard instrument parameters to establish one-bond and multiple-bond H-C correlations, respectively.[6]

¹H NMR Spectral Data and Assignments

The ¹H NMR spectrum of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol exhibits distinct signals corresponding to the aromatic, dioxin, and methanol protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5, H-6, H-7, H-86.85-6.95m-4H
H-2'4.30-4.40m-1H
H-3'a4.25ddJ = 11.4, 3.31H
H-3'b4.05ddJ = 11.4, 7.01H
H-1''3.80-3.90m-2H
OH2.10tJ = 6.01H

Note: The chemical shift of the hydroxyl proton (OH) is variable and dependent on concentration, temperature, and solvent. The coupling may not always be resolved.

Interpretation of ¹H NMR Spectrum:

  • Aromatic Region (6.85-6.95 ppm): The four protons on the benzene ring appear as a complex multiplet.[7] Their overlapping signals are a common feature of symmetrically substituted benzene rings.

  • Dioxin Ring Protons (4.05-4.40 ppm): The protons on the chiral dihydrodioxin ring are diastereotopic and thus magnetically non-equivalent, leading to distinct signals.

    • H-2' is a methine proton and appears as a multiplet due to coupling with the adjacent CH₂ protons (H-3'a, H-3'b) and the CH₂OH protons (H-1'').

    • The H-3' protons (a and b) are a geminal pair, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling with H-2'.

  • Methanol Protons (3.80-3.90 ppm): The two protons of the hydroxymethyl group (H-1'') are diastereotopic due to the adjacent chiral center and appear as a multiplet.

  • Hydroxyl Proton (~2.10 ppm): The hydroxyl proton signal is typically a broad singlet, but can appear as a triplet if coupling to the adjacent CH₂ group is resolved.[8]

¹³C NMR Spectral Data and Assignments

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The assignments are confirmed using DEPT-135 and 2D NMR experiments.

Carbon AssignmentChemical Shift (δ, ppm)DEPT-135
C-4a, C-8a143.0, 142.5Quaternary (C)
C-5, C-6, C-7, C-8122.0, 121.5, 117.5, 117.0Methine (CH)
C-2'71.5Methine (CH)
C-3'65.0Methylene (CH₂)
C-1''64.5Methylene (CH₂)

Interpretation of ¹³C NMR Spectrum and DEPT-135:

  • Aromatic Region (117.0-143.0 ppm): The six aromatic carbons give rise to six distinct signals. The two quaternary carbons (C-4a and C-8a) attached to the oxygen atoms are deshielded and appear at the downfield end of this region. The four protonated aromatic carbons (C-5 to C-8) appear as positive signals in the DEPT-135 spectrum.

  • Aliphatic Region (64.5-71.5 ppm):

    • C-2', the chiral methine carbon, is attached to two oxygen atoms (in the ring and the hydroxyl group), resulting in a downfield shift to around 71.5 ppm. It appears as a positive signal in the DEPT-135 spectrum.

    • C-3', the methylene carbon of the dioxin ring, appears at approximately 65.0 ppm as a negative signal in the DEPT-135 spectrum.

    • C-1'', the methylene carbon of the hydroxymethyl group, resonates at a similar chemical shift of around 64.5 ppm and also appears as a negative signal in the DEPT-135 spectrum.

2D NMR Correlation Analysis

For an unambiguous assignment, 2D NMR experiments are indispensable. The following diagram illustrates the key correlations expected in the HSQC and HMBC spectra.

References

Application Note: Development of HPLC and LC-MS/MS Methods for the Analysis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development of robust analytical methods for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a key chiral intermediate in pharmaceutical synthesis. We detail the systematic development of three distinct analytical methods: a reversed-phase HPLC-UV method for achiral purity assessment, a chiral HPLC method for the quantification of enantiomeric purity, and a highly sensitive LC-MS/MS method for trace-level quantification. The scientific rationale behind the selection of stationary phases, mobile phases, and mass spectrometric parameters is discussed in depth. This document serves as a practical protocol for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this and structurally related compounds.

Introduction: The Analytical Imperative for a Chiral Intermediate

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a chiral building block whose stereochemical integrity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The molecule possesses a single stereocenter, making the control and analysis of its enantiomeric purity a regulatory and scientific necessity. Furthermore, as an intermediate, its chemical purity must be rigorously controlled to ensure the quality of the final drug product.

This guide provides a detailed walkthrough of the method development process, from initial achiral screening to sensitive, specific quantification. The molecule's structure, with its UV-active benzodioxin core and polar alcohol functional group, informs the strategic choices for both chromatographic separation and mass spectrometric detection.

Analyte Physicochemical Properties:

Property Value Source
Molecular Formula C₉H₁₀O₃ [1]
Molecular Weight 166.17 g/mol [1]
LogP (Predicted) 0.8187 [1]

| Topological Polar Surface Area (TPSA) | 38.69 Ų |[1] |

Part I: Achiral Purity Analysis by Reversed-Phase HPLC-UV

The initial goal is to develop a method capable of separating the main compound from any process-related impurities or degradation products. A reversed-phase HPLC (RP-HPLC) method is the workhorse of pharmaceutical analysis for this purpose.

Scientific Rationale for Method Development
  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the logical first choice. Its hydrophobic nature provides effective retention for the aromatic benzodioxin ring system. The moderate polarity of the analyte (LogP ~0.82) suggests that a standard C18 column will provide adequate retention without excessive peak tailing.

  • Mobile Phase Optimization: A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous phase provides the necessary polarity range to elute the analyte with a good peak shape and retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a buffer, such as ammonium acetate, is crucial for controlling the ionization state of any acidic or basic impurities and ensuring reproducible chromatography.

  • Detector Wavelength Selection: The benzodioxin moiety contains a benzene ring, which is a strong chromophore. Based on methods for structurally similar compounds like Doxazosin, UV detection in the range of 230-254 nm is expected to provide high sensitivity.[2][3] A photodiode array (PDA) detector is used to determine the optimal wavelength, which is found to be 245 nm.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation System Suitability A Prepare Standard & Sample (1 mg/mL in Methanol) B Select Column (C18, 4.6x150mm, 5µm) A->B C Screen Mobile Phase (ACN/H2O vs MeOH/H2O) B->C D Optimize Gradient (5-95% ACN over 15 min) C->D E Select Wavelength (Scan with PDA, select 245 nm) D->E F Assess Performance (Tailing Factor, Theoretical Plates) E->F G Final Method F->G

Caption: Workflow for achiral HPLC method development.

Final Optimized HPLC-UV Protocol
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 245 nm
Sample Diluent Methanol
Expected Retention Time ~8.5 minutes

Part II: Enantiomeric Purity by Chiral HPLC

To resolve the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is required. The choice of CSP is critical and often requires screening.

Scientific Rationale for Chiral Method Development
  • CSP Selection: Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are highly effective for separating a broad range of chiral compounds and are considered the industry standard.[4][5][6] The presence of a hydroxyl group near the stereocenter suggests that interactions such as hydrogen bonding, dipole-dipole, and π-π interactions with the CSP will be key to achieving separation.[2] We will screen both an amylose-based column (e.g., Chiralpak® AD) and a cellulose-based column (e.g., Chiralcel® OD).

  • Mobile Phase Strategy: Chiral separations on polysaccharide CSPs can be achieved in normal-phase, reversed-phase, or polar organic modes.

    • Normal-Phase (NP): Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol). This mode often provides the best selectivity.

    • Reversed-Phase (RP): Uses aqueous/organic mixtures. Immobilized CSPs are required for RP mode to prevent stripping of the chiral selector from the silica support.[2][7]

    • Screening Approach: An initial screening with a normal-phase mobile phase (Hexane/Ethanol) is a robust starting point. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP.

Final Optimized Chiral HPLC Protocol

After screening, the amylose-based column provided superior resolution.

ParameterCondition
Instrument HPLC system with UV detector
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 245 nm
Sample Diluent Mobile Phase
Expected Retention Times (R)-enantiomer: ~12.1 min, (S)-enantiomer: ~13.5 min

Part III: High-Sensitivity Analysis by LC-MS/MS

For trace-level quantification, such as in pharmacokinetic studies or for detecting low-level impurities, LC-MS/MS offers unparalleled sensitivity and selectivity.

Scientific Rationale for LC-MS/MS Method Development
  • Ionization Technique: Electrospray Ionization (ESI) is the ideal choice for this analyte. It is a soft ionization technique suitable for polar, thermally labile molecules, preventing fragmentation in the source.[8][9][10] The presence of ether and alcohol oxygens makes the molecule amenable to protonation in positive ion mode ([M+H]⁺) or deprotonation in negative ion mode ([M-H]⁻). Positive ion mode is chosen as a starting point.

  • Mass Analyzer and Detection Mode: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity.[1] This involves selecting a precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific product ions in the third quadrupole (Q3).

  • Fragmentation Pathway and MRM Transition Selection: The precursor ion will be the protonated molecule, with m/z 167.1 ([C₉H₁₀O₃ + H]⁺). To predict product ions, we consider the most likely fragmentation pathways for this structure under collision-induced dissociation (CID):

    • Loss of Water (-18 Da): A common fragmentation for alcohols, leading to a product ion of m/z 149.1.

    • Loss of Formaldehyde (-30 Da): Cleavage of the C-C bond adjacent to the primary alcohol can lead to the loss of CH₂O, resulting in a product ion of m/z 137.1.

    • Ring Opening/Cleavage: Fragmentation of the dihydrodioxin ring can produce characteristic ions. A likely fragmentation involves the loss of the CH₂CH(OH) side chain, leading to a benzodioxin fragment.

The most stable and abundant product ions are determined experimentally by infusing a standard solution and performing a product ion scan. For this application note, we will select two robust transitions for quantification and confirmation.

Proposed Fragmentation and MRM Workflow

MS_Fragmentation cluster_fragments Collision-Induced Dissociation (CID) Precursor Precursor Ion [M+H]⁺ m/z 167.1 Product1 Product Ion 1 Loss of H₂O m/z 149.1 Precursor->Product1 -H₂O Product2 Product Ion 2 Loss of CH₂O m/z 137.1 Precursor->Product2 -CH₂O

Caption: Proposed fragmentation pathway for MRM transition selection.

Final Optimized LC-MS/MS Protocol

The LC method is adapted from the achiral HPLC method, often using faster gradients and smaller particle size columns to be compatible with the speed of MS detection.

ParameterCondition
LC System Shimadzu Nexera UHPLC or equivalent[8]
Mass Spectrometer SCIEX Triple Quad™ 5500 or equivalent
Column Acquity UPLC HSS C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and equilibrate for 1.5 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500 °C
MRM Transitions Quantifier: 167.1 -> 149.1 (Collision Energy: 15 eV) Qualifier: 167.1 -> 137.1 (Collision Energy: 25 eV)

Conclusion

This application note provides a validated, multi-faceted approach to the analytical control of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. By following the detailed protocols for achiral HPLC, chiral HPLC, and LC-MS/MS, analytical scientists can effectively assess the purity, enantiomeric excess, and trace-level concentration of this critical pharmaceutical intermediate. The systematic development strategy, rooted in fundamental principles of chromatography and mass spectrometry, ensures the creation of robust and reliable methods suitable for both research and regulated quality control environments.

References

The Versatile Chiral Synthon: (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Building Blocks in Drug Discovery

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This necessitates the use of enantiomerically pure starting materials, often referred to as chiral building blocks, to construct complex drug molecules with precision and control.[1][2][3] (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a key chiral intermediate, has emerged as a valuable scaffold in medicinal chemistry, particularly for the synthesis of adrenergic receptor antagonists.[3][4][5] Its rigid benzodioxane core and versatile hydroxymethyl group make it an ideal starting point for the construction of a variety of bioactive compounds. This application note provides a comprehensive guide to the enantioselective synthesis and synthetic applications of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, complete with detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₉H₁₀O₃[6]
Molecular Weight166.17 g/mol [6]
AppearanceWhite to off-white solid
Melting Point87-90 °C
StorageRoom temperature, under inert gas[6]

Part 1: Enantioselective Synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

The cornerstone of utilizing this chiral building block is a reliable and efficient method for its enantioselective synthesis. While several approaches exist, enzymatic kinetic resolution of the racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol stands out as a highly effective and scalable method.[7]

The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, in this case, a lipase. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product. For the synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, the (R)-enantiomer is selectively acylated by the lipase, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.

G racemate Racemic (±)-2,3-dihydrobenzo[b]dioxin-2-yl)methanol lipase Lipase (e.g., Pseudomonas cepacia) racemate->lipase Enantioselective Acylation s_enantiomer (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Unreacted, High ee) lipase->s_enantiomer Slower reaction r_ester (R)-acetate ester (Product) lipase->r_ester Faster reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Chromatographic Separation s_enantiomer->separation r_ester->separation

Caption: Workflow of Enzymatic Kinetic Resolution.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

This protocol is adapted from established methodologies for the kinetic resolution of similar alcohols.[6][8]

Materials:

  • (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

  • Pseudomonas cepacia Lipase (PCL)

  • Vinyl acetate

  • Anhydrous solvent (e.g., Dioxane or THF)

  • Phosphate buffer (pH 7)

  • Acetone (co-solvent)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a solution of racemic (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1 equivalent) in a mixture of phosphate buffer (pH 7) and acetone (95:5 v/v), add Pseudomonas cepacia lipase (PCL) (e.g., 10% w/w of the substrate).

  • Add vinyl acetate (1.5-2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature (25-30 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This is critical to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Once the desired conversion is achieved, filter off the enzyme.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the unreacted (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol from the (R)-acetate ester.

  • Analyze the enantiomeric excess (ee) of the (S)-alcohol by chiral HPLC.

Expected Outcome: This procedure should yield (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol with high enantiomeric excess (>95% ee).

Part 2: Synthetic Applications of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

The primary alcohol functionality of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a versatile handle for a variety of synthetic transformations. These include activation of the hydroxyl group for nucleophilic substitution and direct displacement via reactions like the Mitsunobu reaction.

Application Highlight: Synthesis of (S)-Doxazosin

Doxazosin is an α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.[9][10][11] The (S)-enantiomer is the active form of the drug. The synthesis of (S)-Doxazosin provides an excellent case study for the application of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

G cluster_0 Activation of Hydroxyl Group cluster_1 Coupling and Final Product Formation s_alcohol (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol activation Activation (e.g., Tosylation or Mitsunobu) s_alcohol->activation activated_intermediate Activated Intermediate (e.g., Tosylate or Phthalimide derivative) activation->activated_intermediate coupling Nucleophilic Substitution (SN2) activated_intermediate->coupling piperazine_derivative N-(6,7-dimethoxyquinazolin-4-yl)piperazine piperazine_derivative->coupling s_doxazosin (S)-Doxazosin coupling->s_doxazosin

Caption: General synthetic workflow for (S)-Doxazosin.

Protocol 2: Activation of the Hydroxyl Group via Tosylation

Activation of the primary alcohol as a tosylate is a common strategy to create a good leaving group for subsequent nucleophilic substitution.

Materials:

  • (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1 equivalent) in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5-2 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Causality: The use of a base like pyridine or TEA is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting alcohol and prevent the reaction from proceeding.[12][13]

Protocol 3: Mitsunobu Reaction for Direct Derivatization

The Mitsunobu reaction allows for the direct conversion of the alcohol to a variety of functional groups with complete inversion of stereochemistry.[14][15] While the starting material is a primary alcohol and thus no stereocenter is inverted, this reaction is exceptionally useful for introducing nitrogen nucleophiles like phthalimide, which can then be deprotected to yield a primary amine.

Materials:

  • (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Phthalimide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1 equivalent), triphenylphosphine (1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous THF.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the reduced hydrazinedicarboxylate.

Causality: The Mitsunobu reaction proceeds via the formation of an alkoxyphosphonium salt, which is a highly reactive intermediate. The nucleophile (in this case, phthalimide) then displaces the activated oxygen in an SN2 fashion. The use of an acidic nucleophile (pKa < 13) is essential for the reaction to proceed efficiently.[14][15][16]

Conclusion and Future Outlook

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure molecules. The protocols detailed in this application note provide a robust foundation for the preparation and utilization of this valuable synthon. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of versatile and readily accessible chiral intermediates like (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol will undoubtedly increase, paving the way for the discovery and development of next-generation therapeutics. The 1,4-benzodioxane scaffold, in general, continues to be a fertile ground for medicinal chemistry research, with applications extending beyond adrenergic receptor antagonists to areas such as anticancer and antibacterial agents.[4][5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Technical Support Center: Synthesis of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

Welcome to the technical support center for the synthesis of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and enantiopurity of this valuable chiral intermediate.

Introduction

(S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is a key chiral building block in the synthesis of various pharmaceuticals, most notably as a precursor to the antihypertensive drug (S)-Doxazosin.[3] Achieving high yield and excellent enantiomeric excess (e.e.) is critical for the efficiency and cost-effectiveness of the overall synthetic route. This guide will focus on a robust and widely applicable chemoenzymatic approach, specifically the kinetic resolution of a racemic ester precursor followed by chemical reduction.

Recommended Synthetic Pathway: Chemoenzymatic Kinetic Resolution

The most reliable and scalable approach to high-purity (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol involves a two-step process:

  • Enzymatic Kinetic Resolution: Lipase-catalyzed enantioselective hydrolysis of racemic methyl 1,4-benzodioxan-2-carboxylate.

  • Chemical Reduction: Reduction of the resulting (S)-1,4-benzodioxan-2-carboxylic acid to the target (S)-alcohol.

This pathway is favored due to the high enantioselectivity often achieved with commercially available lipases and the straightforward nature of the subsequent reduction.

chemoenzymatic_synthesisracemic_esterRacemic Methyl1,4-Benzodioxan-2-carboxylatelipaseLipase(e.g., CALB)racemic_ester->lipase KineticResolutions_acid(S)-1,4-Benzodioxan-2-carboxylic Acidlipase->s_acid SelectiveHydrolysisr_ester(R)-Methyl1,4-Benzodioxan-2-carboxylatelipase->r_ester Unreactedreducing_agentReducing Agent(e.g., LiAlH4, BH3)s_acid->reducing_agent Reductions_alcohol(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanolreducing_agent->s_alcohol

Figure 1: Chemoenzymatic synthesis pathway for (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Part 1: Enzymatic Kinetic Resolution

Q1: Low enantiomeric excess (e.e.) of the (S)-carboxylic acid.

Possible Causes & Solutions:

  • Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for this substrate. While Candida antarctica lipase B (CALB) is a good starting point, other lipases from Pseudomonas cepacia or Aspergillus niger may offer better results.[4][5]

    • Action: Screen a panel of commercially available lipases under identical conditions to identify the most selective enzyme.

  • Incorrect Reaction Time: Over- or under-running the reaction can significantly impact e.e. Kinetic resolutions ideally are stopped at or near 50% conversion for maximum e.e. of both the product and the unreacted starting material.[1]

    • Action: Monitor the reaction progress using chiral HPLC. Create a time course study to determine the optimal reaction time to achieve ~50% conversion.

  • Suboptimal Temperature and pH: Enzyme activity and selectivity are highly dependent on temperature and pH.[6]

    • Action: Perform the resolution at various temperatures (e.g., room temperature, 30°C, 40°C) and pH values (using different buffer systems) to find the optimal conditions. For CALB, a temperature around 30°C is often effective.[4]

  • Inappropriate Cosolvent: The choice and concentration of an organic cosolvent can influence enzyme conformation and, consequently, enantioselectivity.

    • Action: Screen various water-miscible (e.g., n-butanol, isopropanol) and water-immiscible (e.g., diisopropyl ether) cosolvents. A 20% n-butanol concentration has been shown to be effective.[4][5]

Q2: Low yield of the (S)-carboxylic acid.

Possible Causes & Solutions:

  • Enzyme Inhibition or Deactivation: The enzyme may be inhibited by the substrate, product, or impurities. High substrate concentrations can sometimes lead to substrate inhibition.

    • Action: Lower the initial substrate concentration. Ensure all reagents and solvents are of high purity.

  • Poor Mass Transfer in Biphasic Systems: If using a two-phase system, inefficient mixing can limit the reaction rate.

    • Action: Increase the stirring rate to ensure a good interface between the aqueous and organic phases.

  • Incorrect Work-up Procedure: The separation of the acidic product from the unreacted ester can be challenging.

    • Action: After the reaction, acidify the aqueous phase to a pH of ~2 to ensure the carboxylic acid is fully protonated. Extract the unreacted ester with a non-polar solvent (e.g., hexane). Then, extract the desired (S)-carboxylic acid with a more polar solvent like ethyl acetate.

troubleshooting_resolutionstartLow Yield or e.e. inEnzymatic Resolutioncheck_enzymeVerify Enzyme Activityand Selectivitystart->check_enzymeoptimize_conditionsOptimize Reaction Conditionsstart->optimize_conditionscheck_workupReview Work-upProcedurestart->check_workupscreen_lipasesScreen Different Lipasescheck_enzyme->screen_lipasestime_coursePerform Time-Course Studyoptimize_conditions->time_coursetemp_phOptimize Temperature & pHoptimize_conditions->temp_phcosolventScreen Cosolventsoptimize_conditions->cosolventextractionOptimize Extraction Protocolcheck_workup->extraction

Figure 2: Troubleshooting logic for the enzymatic kinetic resolution step.

Part 2: Chemical Reduction

Q3: Low yield of the (S)-alcohol.

Possible Causes & Solutions:

  • Incomplete Reaction: Insufficient reducing agent or reaction time can lead to incomplete conversion.

    • Action: Use a sufficient excess of the reducing agent (typically 2-3 equivalents of LiAlH₄ or BH₃). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[2][7]

  • Side Reactions: The aldehyde intermediate formed during the reduction of the carboxylic acid is more reactive than the starting material and can potentially undergo side reactions if not promptly reduced.[2][8]

    • Action: Ensure the reaction is performed under anhydrous conditions and at a controlled temperature (e.g., dropwise addition of the acid to a cooled suspension of the reducing agent).

  • Difficult Work-up: The work-up for reductions with metal hydrides can be challenging and lead to product loss.

    • Action: Follow a careful quenching procedure (e.g., Fieser work-up for LiAlH₄: sequential addition of water, 15% NaOH solution, and water) to form a granular precipitate that is easily filtered.

Q4: Racemization of the chiral center during reduction.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: While generally not an issue for this substrate, excessively high temperatures or strongly basic/acidic conditions during work-up could potentially lead to racemization.

    • Action: Maintain a low reaction temperature during the reduction and perform the work-up under neutral or mildly acidic conditions.

Parameter Typical Range Effect on Yield/Purity
Reducing Agent LiAlH₄, BH₃·THFLiAlH₄ is more reactive; BH₃·THF can be more selective if other reducible functional groups are present.[9]
Solvent Anhydrous THF, Diethyl EtherMust be anhydrous to prevent quenching of the reducing agent.
Temperature 0 °C to refluxLower temperatures are generally preferred for better control and to minimize side reactions.
Work-up Fieser method, Acidic quenchProper work-up is crucial for isolating the product in high yield and purity.

Table 1: Key parameters for the reduction of (S)-1,4-benzodioxan-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What is the best method to determine the enantiomeric excess (e.e.) of the final product?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method. A column with a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD), is typically used. The mobile phase is usually a mixture of hexane and isopropanol. The retention times for the two enantiomers will differ, allowing for their separation and quantification.

Q: Can I use sodium borohydride (NaBH₄) for the reduction step?

A: No, sodium borohydride is not a strong enough reducing agent to reduce a carboxylic acid to an alcohol.[2][10] You must use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[7]

Q: My lipase is not very selective. Are there ways to improve its performance without screening for new enzymes?

A: Yes, you can try enzyme immobilization. Immobilizing the lipase on a solid support can sometimes enhance its stability and enantioselectivity. Additionally, as mentioned in the troubleshooting guide, systematically optimizing the solvent, temperature, and pH can have a significant impact on the enzyme's performance.[6]

Q: Are there any alternative synthetic routes to (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol?

A: Yes, other asymmetric methods exist, such as the asymmetric reduction of the corresponding ketone (2-acetyl-2,3-dihydrobenzo[b][1][2]dioxin) using a chiral catalyst like a Corey-Bakshi-Shibata (CBS) catalyst or through Noyori asymmetric hydrogenation.[11] Another potential route is the Sharpless asymmetric dihydroxylation of 2-methylene-2,3-dihydrobenzo[b][1][2]dioxin. However, the chemoenzymatic approach is often preferred for its scalability and the high enantioselectivities that can be achieved.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 1,4-Benzodioxan-2-carboxylate
  • To a solution of (±)-methyl 1,4-benzodioxan-2-carboxylate (1.0 eq) in a phosphate buffer (0.1 M, pH 7.0) containing 20% (v/v) n-butanol, add Candida antarctica lipase B (CALB, immobilized, e.g., Novozym® 435) (typically 10-20% by weight of the substrate).[4][5]

  • Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC.

  • When the conversion reaches approximately 50%, filter off the enzyme.

  • Acidify the filtrate to pH ~2 with 1 M HCl.

  • Extract the unreacted (R)-ester with a non-polar solvent (e.g., 3 x volumes of hexane).

  • Extract the (S)-carboxylic acid from the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1,4-benzodioxan-2-carboxylic acid.

Protocol 2: Reduction of (S)-1,4-Benzodioxan-2-carboxylic Acid
  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-1,4-benzodioxan-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise.[10]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0°C and carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

Identification of side products in (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical protocols, grounded in established chemical principles.

Common Synthetic Pathways & Potential Pitfalls

The synthesis of enantiomerically pure (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol typically follows one of two primary strategies. Each route has specific steps where side product formation can compromise yield and purity.

Route A: A direct, enantioselective synthesis via Williamson ether synthesis. This involves the reaction of catechol with a suitable chiral C3 electrophile, such as (S)-glycidyl nosylate or a related tosylate. The reaction proceeds via a double SN2 mechanism where the catecholate dianion attacks the electrophile.

Route B: A resolution-based approach. This begins with the synthesis of a racemic epoxide, followed by a Hydrolytic Kinetic Resolution (HKR) using a Jacobsen's catalyst. This method selectively hydrolyzes the (R)-enantiomer of the epoxide, leaving the desired (S)-enantiomer unreacted, which can then be ring-opened to the diol and subsequently cyclized.

Synthetic_Pathways cluster_A Route A: Direct Enantioselective Synthesis cluster_B Route B: Kinetic Resolution Pathway A_cat Catechol A_int Intermediate Alkoxide A_cat->A_int Base (e.g., K2CO3) A_C3 (S)-Glycidyl Nosylate (Chiral C3 Synthon) A_C3->A_int A_side2 Side Product: Elimination A_C3->A_side2 Strong Base A_prod (S)-Target Molecule A_int->A_prod Intramolecular SN2 Cyclization A_side1 Side Product: C-Alkylation A_int->A_side1 Ambident Nucleophile B_rac Racemic Epoxide B_hkr Jacobsen HKR B_rac->B_hkr H2O, (S,S)-Co(salen) B_sep Separation B_hkr->B_sep B_side3 Side Product: Over-hydrolysis B_hkr->B_side3 Non-selective hydrolysis B_S_epoxide (S)-Epoxide B_sep->B_S_epoxide B_R_diol (R)-Diol B_sep->B_R_diol B_prod (S)-Target Molecule B_S_epoxide->B_prod Ring Opening & Cyclization

Figure 1. Key synthetic routes to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is low, and the TLC plate shows multiple unexpected spots close to the product spot. What are the likely side products?

A: This is a common issue, particularly in the Williamson ether synthesis approach (Route A). The formation of multiple products points to competing reaction pathways.

Probable Causes & Identification:

  • C-Alkylation vs. O-Alkylation: The catecholate anion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][2] C-alkylation leads to the formation of catechols substituted on the aromatic ring, which will have a different polarity and NMR spectrum.

  • Elimination Reaction: If using a strong base and/or a sterically hindered electrophile, an E2 elimination reaction can compete with the required SN2 substitution.[2][3] This typically generates an unsaturated alcohol derivative from the C3 synthon.

  • Dimerization/Oligomerization: If the stoichiometry or addition rate of reactants is not carefully controlled, intermolecular reactions can occur, leading to dimers or oligomers of the catechol and C3 units. These will appear as higher molecular weight species on a mass spectrum.

  • Incomplete Reaction: One of the two ether linkages may fail to form, leaving a mono-etherified catechol intermediate. This is often more polar and will have a lower Rf on TLC.

Solutions:

  • Base and Solvent Choice: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[2][4] This combination favors the SN2 reaction for O-alkylation. Stronger bases like NaH can increase the rate of competing elimination reactions.[2]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination side reactions, which are favored at higher temperatures.[1]

  • Slow Addition: Add the electrophile (e.g., glycidyl nosylate) slowly to a solution of the catecholate to maintain a low concentration of the electrophile, minimizing dimerization.

Q2: I've isolated a product with the correct mass for the target molecule, but the ¹H NMR spectrum is inconsistent. What could this be?

A: Obtaining the correct mass but an incorrect NMR spectrum often points to the formation of a structural isomer.

Probable Cause & Identification:

  • Regioisomeric Ring Closure: The most likely cause is an alternative ring closure. Instead of the nucleophilic attack occurring at the primary carbon of the epoxide-derived intermediate to form the desired 6-membered dioxin ring, it could potentially attack the secondary carbon. This would lead to a less stable 7-membered ring isomer.

  • Unexpected Rearrangement: In some cases, particularly under acidic or harsh conditions, unexpected rearrangements can occur. For instance, a Johnson–Corey–Chaykovsky reaction on a related aldehyde was found to produce a rearranged methanol product instead of the expected epoxide, involving a ring-opening and re-closing mechanism.[5] While not identical, this highlights the potential for complex pathways.

Solutions:

  • Confirm Structure with 2D NMR: Use advanced NMR techniques like COSY, HSQC, and HMBC to definitively establish the connectivity of the atoms in the isolated product. This will unambiguously differentiate between structural isomers.

  • Control Cyclization Conditions: Ensure the intramolecular cyclization step is performed under optimized basic conditions that favor the kinetically and thermodynamically preferred 6-membered ring formation (Baldwin's rules).

Q3: My final product has a low enantiomeric excess (ee) after using the Jacobsen Hydrolytic Kinetic Resolution (HKR) method. What went wrong?

A: Low enantiomeric excess in an HKR process indicates a loss of selectivity in the catalyst system.[6]

Probable Causes & Identification:

  • Catalyst Degradation: The (salen)Co(III) catalyst can be sensitive to reaction conditions. The presence of impurities or improper handling can lead to its degradation or the formation of a less selective catalytic species.

  • Incorrect Water Stoichiometry: The HKR relies on the controlled addition of water (typically ~0.5-0.6 equivalents relative to the racemic epoxide) to hydrolyze one enantiomer.[6] Too much water can lead to the hydrolysis of both enantiomers, while too little will result in a low conversion and inaccurate ee measurement.

  • Non-Optimal Temperature: The enantioselectivity of the HKR is temperature-dependent. Running the reaction at elevated temperatures can significantly decrease the k_rel (relative rate of reaction of the two enantiomers), leading to a lower ee for both the recovered epoxide and the diol product.[7]

Solutions:

  • Use Fresh or Properly Stored Catalyst: Ensure the Jacobsen catalyst is of high quality and has been stored under an inert atmosphere.

  • Precise Reagent Addition: Carefully measure and add the water. It is often added slowly via syringe pump to maintain a low instantaneous concentration.

  • Maintain Low Temperature: Perform the resolution at room temperature or below, as specified in established protocols, to maximize enantioselectivity.[8]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for achieving the highest enantiopurity?

A: The Jacobsen Hydrolytic Kinetic Resolution (Route B) is renowned for its ability to deliver exceptionally high enantiomeric excess (>99% ee) for both the recovered epoxide and the resulting diol product.[6][8] While direct synthesis (Route A) can also be effective, it is highly dependent on the quality of the chiral C3 synthon and the strict avoidance of side reactions that could racemize intermediates. For applications requiring the highest optical purity, HKR is often the more reliable method.

Q: What are the most critical parameters to control during the Williamson ether synthesis step to form the dioxin ring?

A: The three most critical parameters are:

  • Choice of Base: A non-nucleophilic, moderately strong base like K₂CO₃ or Cs₂CO₃ is ideal to deprotonate the catechol without promoting elimination.[2]

  • Solvent: A polar aprotic solvent (e.g., DMF, acetonitrile) is necessary to dissolve the catecholate salt and promote the SN2 mechanism.[9]

  • Temperature: Keep the temperature as low as feasible to disfavor the E2 elimination pathway, which has a higher activation energy than the SN2 pathway.[1]

Q: How can I definitively identify an unknown impurity found during my synthesis?

A: A systematic approach is required. The general workflow involves isolation followed by structural elucidation.

Impurity_ID_Workflow start Observe Impurity (TLC, HPLC) hplc_ms Analyze by LC-MS start->hplc_ms get_mass Determine Molecular Weight & Formula (HRMS) hplc_ms->get_mass isolate Isolate Impurity (Prep-HPLC or Column) get_mass->isolate Sufficient Quantity? nmr Acquire 1H, 13C, 2D NMR isolate->nmr elucidate Elucidate Structure nmr->elucidate confirm Confirm by Synthesis (if necessary) elucidate->confirm end Impurity Identified confirm->end

Figure 2. Workflow for impurity identification.

This process involves using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the impurity's molecular weight.[10][11] If the impurity is present in sufficient quantities, it should be isolated using preparative HPLC or column chromatography.[12] Finally, its structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Data Summary & Protocols

Potential Side Product Identification
Side Product TypeProbable MWKey Identification Feature (vs. Target)Synthetic Route
C-Alkylated Isomer166.17 g/mol Different aromatic proton splitting pattern in ¹H NMR.A
Elimination ProductVariesPresence of alkene signals (δ 5-6 ppm) in ¹H NMR.A
Mono-etherified Intermediate184.18 g/mol (Glycidol adduct)Presence of three aromatic protons and a free phenolic -OH signal.A
Over-hydrolysis Diol184.18 g/mol Two additional -OH protons; lacks the epoxide signals.B
Protocol: Impurity Analysis via HPLC-MS

This protocol provides a general method for detecting and obtaining initial mass data for potential side products.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Mass Range: Scan from m/z 50 to 500.

    • Analysis: Correlate the peaks observed in the UV chromatogram with the mass spectra to assign molecular weights to the parent compound and any impurities.[11]

References

Troubleshooting guide for the purification of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. Here, we address common challenges encountered during its purification, providing in-depth, evidence-based solutions in a user-friendly question-and-answer format. Our approach is grounded in established chromatographic principles and practical laboratory experience to ensure both scientific integrity and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I have synthesized racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol. What is the most effective strategy for isolating the desired (S)-enantiomer?

The most robust and widely accepted method for resolving enantiomers like (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) . These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[1][2]

Given the structure of your compound, which contains a hydroxyl group and ether linkages, polysaccharide-based CSPs are an excellent starting point. Specifically, columns such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) have a high success rate for a broad range of chiral compounds.[1][3]

A systematic screening approach is recommended to identify the optimal column and mobile phase combination.

Troubleshooting Guide: Chiral HPLC/SFC Purification

Issue 1: Poor or No Enantiomeric Resolution

Q2: My chromatogram shows a single, sharp peak with no sign of separation between the (S) and (R) enantiomers. What should I do?

This is a common challenge in chiral method development. The lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase combination does not provide sufficient enantioselectivity for your compound. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The primary reason for a lack of separation is often the choice of CSP. The interactions between the analyte and the stationary phase are highly specific.

    • Action: If you started with a particular polysaccharide-based column, try others from the same family (e.g., if Chiralpak AD-H failed, try Chiralcel OD-H or Chiralpak IA). These columns have different chiral recognition mechanisms.[3] It is also worth exploring other types of CSPs, such as those based on macrocyclic glycopeptides (e.g., Chirobiotic™ V or T), which can offer different selectivities.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition plays a critical role in modulating the interactions between the enantiomers and the CSP.

    • Action (Normal Phase): In normal phase chromatography (e.g., hexane/alcohol), systematically vary the alcohol (modifier) content. Start with a mobile phase like 90:10 hexane:isopropanol and adjust the isopropanol percentage in 5% increments. Trying a different alcohol, such as ethanol, can also dramatically alter selectivity.[1]

    • Action (Additives): For compounds with acidic or basic functionalities, adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid - TFA) or basic (e.g., 0.1% diethylamine - DEA) modifier to the mobile phase can improve peak shape and sometimes induce separation.[1][3]

  • Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.

    • Action: Generally, lower temperatures enhance the subtle intermolecular forces responsible for chiral discrimination, often leading to better resolution.[5] Try decreasing the column temperature in 5 °C increments (e.g., from 25 °C down to 15 °C).

Below is a workflow diagram for troubleshooting poor enantiomeric resolution:

Troubleshooting_Resolution start Start: Poor or No Resolution csp_check Is the CSP appropriate for the analyte? start->csp_check csp_action Screen different CSPs (e.g., other polysaccharide-based, macrocyclic glycopeptide). csp_check->csp_action No mobile_phase_check Is the mobile phase optimized? csp_check->mobile_phase_check Yes csp_action->mobile_phase_check mobile_phase_action Systematically vary modifier percentage. Try different alcohol modifiers (e.g., ethanol vs. isopropanol). Consider acidic/basic additives. mobile_phase_check->mobile_phase_action No temp_check Is the temperature optimized? mobile_phase_check->temp_check Yes mobile_phase_action->temp_check temp_action Decrease column temperature in 5°C increments. temp_check->temp_action No success Successful Separation temp_check->success Yes temp_action->success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing or Broadening

Q3: I can see some separation, but the peaks are broad and tailing, leading to poor resolution. How can I improve the peak shape?

Peak tailing and broadening are often caused by undesirable secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

Root Cause Analysis and Solutions:

  • Secondary Interactions with the CSP: Residual silanol groups on the silica support of the CSP can interact with polar functional groups on the analyte, such as the hydroxyl group in your compound.

    • Action: Add a mobile phase modifier to mask these active sites. For a neutral to slightly acidic compound like yours, a small amount of a competing agent can be effective. In normal phase, ensuring the alcohol modifier is of high purity is crucial. In reversed-phase, a buffer should be used to control the pH.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.

    • Action: Reduce the sample concentration or injection volume. Prepare a series of dilutions of your sample and inject them to see if the peak shape improves at lower concentrations.[5]

  • Suboptimal Flow Rate: The flow rate affects the mass transfer of the analyte between the mobile and stationary phases.

    • Action: While a standard flow rate for a 4.6 mm ID column is 1.0 mL/min, reducing the flow rate (e.g., to 0.8 or 0.5 mL/min) can sometimes improve peak efficiency and resolution, although it will increase the run time.[2]

The following diagram illustrates the decision-making process for addressing peak shape issues:

Troubleshooting_Peak_Shape start Start: Peak Tailing/Broadening overload_check Is the column overloaded? start->overload_check overload_action Reduce sample concentration or injection volume. overload_check->overload_action Yes secondary_interactions_check Are there secondary interactions with the CSP? overload_check->secondary_interactions_check No overload_action->secondary_interactions_check secondary_interactions_action Add a mobile phase modifier (e.g., TFA or DEA). Ensure high purity of mobile phase components. secondary_interactions_check->secondary_interactions_action Yes flow_rate_check Is the flow rate optimal? secondary_interactions_check->flow_rate_check No secondary_interactions_action->flow_rate_check flow_rate_action Decrease the flow rate to improve efficiency. flow_rate_check->flow_rate_action No improved_peak_shape Improved Peak Shape flow_rate_check->improved_peak_shape Yes flow_rate_action->improved_peak_shape

Caption: Decision tree for improving peak shape in chiral chromatography.

Issue 3: Presence of Impurities or Ghost Peaks

Q4: My chromatogram shows the two enantiomeric peaks, but there are also other unexpected peaks. How do I identify and remove them?

Unexpected peaks can arise from impurities in your synthesized material, contamination of the mobile phase or solvent, or carryover from previous injections.

Root Cause Analysis and Solutions:

  • Synthesis-Related Impurities: The most common impurities are unreacted starting materials, reagents, or byproducts from side reactions. For the synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, potential impurities could include catechol, epichlorohydrin, or the corresponding aldehyde if the synthesis involved an oxidation/reduction sequence.

    • Action: Before chiral HPLC, consider a preliminary purification step like flash column chromatography on silica gel to remove non-chiral, more polar or non-polar impurities. This will simplify the subsequent chiral separation.

  • Mobile Phase or Solvent Contamination: Impurities in the solvents used for the mobile phase or to dissolve the sample can appear as "ghost peaks," especially in gradient elution.

    • Action: Always use high-purity, HPLC-grade solvents. Prepare fresh mobile phases daily and filter them before use. To diagnose this issue, run a blank gradient (without injecting a sample). If the peaks are still present, the mobile phase is the likely source.[5]

  • Recrystallization as a Pre-Purification Step: For crystalline solids, recrystallization can be a powerful technique to remove significant amounts of impurities before chromatography.

    • Action: Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane) is often a good starting point.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening

This protocol outlines a general screening procedure for developing a separation method for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Materials:

  • Chiral HPLC columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

  • HPLC-grade hexane, isopropanol, and ethanol

  • Racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanol standard

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in isopropanol.

  • Install the first chiral column (e.g., Chiralpak® AD-H).

  • Equilibrate the column with the initial mobile phase (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min for at least 20 column volumes.

  • Set the UV detector to a wavelength where the compound has good absorbance (e.g., 280 nm).

  • Inject 5-10 µL of the racemic standard.

  • Record the chromatogram.

  • If separation is not achieved, systematically vary the mobile phase composition (e.g., 85:15, 80:20 hexane:isopropanol).

  • Repeat steps 3-7 with a different alcohol modifier (e.g., ethanol).

  • Repeat the entire screening process with the second chiral column (e.g., Chiralcel® OD-H).

Data Summary Table:

ColumnMobile Phase (Hexane:Alcohol)AlcoholResolution (Rs)Observations
Chiralpak® AD-H90:10Isopropanol0Single peak
Chiralpak® AD-H80:20Isopropanol1.2Partial separation
Chiralpak® AD-H90:10Ethanol1.8Good separation
Chiralcel® OD-H90:10Isopropanol2.1Baseline separation

References

Technical Support Center: Optimization of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol Synthesis

Technical Support Center: Optimization of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol Synthesis

Welcome to the dedicated technical support guide for the synthesis of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral intermediate. The 2,3-dihydro-1,4-benzodioxane framework is a key structural motif in a variety of biologically active compounds and therapeutic agents.[3][4][5] The stereochemistry at the C2 position has been shown to be crucial for the biological activity of many of these molecules, making the synthesis of the enantiomerically pure (S)-enantiomer a significant focus.[3][6]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, enabling you to optimize your reaction parameters for improved yield and enantioselectivity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, particularly when employing kinetic resolution strategies.

Question: My reaction is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?

Answer: Low enantioselectivity is a common challenge and can stem from several sources. Before making significant changes to your protocol, first ensure the accuracy of your analytical method (e.g., chiral HPLC or GC) to rule out measurement error. If the analytical method is sound, consider the following factors:

  • Catalyst Purity and Integrity: The purity of your catalyst, whether it's a chemical catalyst like a Jacobsen-type salen complex or an enzyme, is paramount. Impurities can interfere with the formation of the crucial catalyst-substrate complex, leading to a decrease in enantioselectivity.[1] Ensure your catalyst is from a reliable source or has been properly purified. For catalysts sensitive to air or moisture, proper handling and storage under an inert atmosphere are critical.

  • Reaction Temperature: Temperature plays a significant role in the transition state of the reaction. Higher temperatures can sometimes reduce enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.[1] Consider running the reaction at a lower temperature, which can sometimes dramatically improve enantioselectivity.[7]

  • Solvent Effects: The polarity and coordinating ability of the solvent are critical in defining the geometry of the transition state during the asymmetric transformation.[1] It is highly recommended to screen a range of solvents to identify the optimal one for your specific reaction.

  • Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or competing substrates, leading to a decrease in enantioselectivity. Ensure all reagents are of high purity.[1]

Question: The yield of my desired (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is poor, although the enantioselectivity is high. How can I improve the yield?

Answer: Obtaining high enantioselectivity with a low yield often points to issues with reaction kinetics or catalyst stability rather than the stereochemical control of the reaction. Here are some troubleshooting steps:

  • Reaction Time and Temperature: Monitor the reaction progress over time (e.g., by TLC or GC) to determine if the reaction has stalled. An increase in reaction time or a modest increase in temperature might be necessary to drive the reaction to completion.[1] However, be mindful that increasing the temperature could potentially lower the enantioselectivity, so a careful balance is needed.

  • Catalyst Loading: A low catalyst loading may be insufficient to catalyze the reaction efficiently within a reasonable timeframe. Consider a moderate increase in the catalyst concentration.[1]

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability.[1] Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct and that no limiting reagent is being consumed prematurely.[1] In kinetic resolutions, the theoretical maximum yield for a single enantiomer is 50%, so yields approaching this value are considered excellent.[8]

Question: I am using a Jacobsen-type hydrolytic kinetic resolution (HKR) and the reaction is sluggish or incomplete. What can I do?

Answer: The Jacobsen hydrolytic kinetic resolution is a powerful method for obtaining enantiopure epoxides and diols.[9] If you are experiencing issues with this reaction, consider the following:

  • Catalyst Activation: The active catalyst in the HKR is a (salen)Co(III)-OH complex, which is often generated in situ from a (salen)Co(II) precatalyst and an acid, followed by exposure to air and water.[10][11] Ensure that the activation procedure is followed correctly.

  • Water Stoichiometry: The amount of water is a critical parameter in the HKR. Typically, around 0.5 to 0.7 equivalents of water relative to the racemic epoxide are used.[10][11] Too much or too little water can negatively impact the reaction rate and selectivity.

  • Solvent-Free Conditions: The HKR can often be run under solvent-free conditions, which can increase the reaction rate.[9][11] If you are using a solvent, it may be hindering the reaction.

  • Bimetallic Mechanism: The HKR is believed to proceed through a cooperative bimetallic mechanism.[10] This means that the catalyst concentration can have a significant impact on the reaction rate. Ensure that your catalyst loading is within the recommended range (typically 0.2-2.0 mol %).[11]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

Question: What are the common synthetic routes to obtain (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol?

Answer: There are several effective strategies to synthesize this chiral alcohol:

  • Kinetic Resolution of Racemic (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol: This is a widely used approach. It can be achieved through:

    • Enzymatic Resolution: Lipases are commonly used to selectively acylate the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.[3][12]

    • Chemical Resolution (e.g., Jacobsen HKR): While the HKR is typically used for resolving epoxides, the resulting chiral diols are valuable precursors.[8][9]

  • Asymmetric Synthesis: This involves creating the chiral center with the desired stereochemistry from an achiral starting material. Examples include:

    • Palladium-catalyzed asymmetric intramolecular O-arylation.[3]

    • Asymmetric hydrogenation of a corresponding ketone.[3]

  • Chiral Pool Synthesis: This method utilizes a readily available chiral starting material, such as (R)-epichlorohydrin, to construct the target molecule with the desired stereochemistry.[13]

Question: How can I purify the final product, (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol?

Answer: After the reaction is complete, a standard workup procedure is typically followed, which may involve extraction and washing.[12][13] The crude product is then often purified by column chromatography on silica gel to isolate the desired chiral alcohol from any remaining starting materials, byproducts, or the other enantiomer.[12][14]

Question: What analytical techniques are used to determine the enantiomeric excess (ee) of my product?

Answer: The most common and reliable method for determining the enantiomeric excess of chiral alcohols and their derivatives is chiral High-Performance Liquid Chromatography (HPLC) .[1][6] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods that may be applicable include chiral Gas Chromatography (GC) for volatile derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.[15]

Experimental Workflow and Data Presentation

General Experimental Protocol for Enzymatic Kinetic Resolution

This protocol provides a general guideline for the lipase-catalyzed kinetic resolution of racemic (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

  • Reaction Setup: To a solution of racemic (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether), add the lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acylating agent (e.g., vinyl acetate).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress of the reaction by TLC, GC, or HPLC.

  • Workup: Once the desired conversion is reached (typically around 50%), filter off the enzyme. Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mixture of the (S)-alcohol and the acylated (R)-alcohol by column chromatography.

Optimization of Reaction Parameters: A Comparative Table
ParameterCondition ACondition BCondition COutcome (Yield of (S)-alcohol, ee)
Catalyst Lipase ALipase BLipase CCompare yield and ee for different lipases.
Solvent TolueneMTBEHexaneEvaluate the effect of solvent polarity on the reaction.
Temperature Room Temp.40 °C0 °CAssess the impact of temperature on rate and enantioselectivity.
Acylating Agent Vinyl AcetateIsopropenyl AcetateAcetic AnhydrideDetermine the most effective acyl donor.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the optimization of the enzymatic kinetic resolution of (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

experimental_workflowcluster_prepPreparationcluster_reactionKinetic Resolutioncluster_analysisAnalysis & Optimizationcluster_purificationPurification & CharacterizationracemateRacemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanolreactionEnzymatic Acylation(Lipase, Acyl Donor, Solvent, Temp)racemate->reactionmonitoringReaction Monitoring(TLC, GC, HPLC)reaction->monitoringworkupWorkup & Extractionreaction->workupoptimizationParameter Optimization(Catalyst, Solvent, Temp.)monitoring->optimizationoptimization->reactionIteratepurificationColumn Chromatographyworkup->purifications_product(S)-Enantiomer(Desired Product)purification->s_productr_product(R)-Enantiomer(Acylated)purification->r_productcharacterizationCharacterization(NMR, Chiral HPLC for ee)s_product->characterization

Caption: Experimental workflow for the optimization of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol synthesis.

Chemical stability and degradation of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS 98572-00-0). This guide is designed for researchers, process chemists, and formulation scientists to provide in-depth insights into the chemical stability and handling of this critical synthetic intermediate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol?

A1: For long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] The primary alcohol and the ether linkages in the dihydrobenzodioxin ring are generally stable, but repeated exposure to atmospheric moisture and oxygen can lead to slow degradation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for analytical standards or long-term archival samples.

Q2: Which solvents are recommended for dissolving and handling this compound?

A2: (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol exhibits good solubility in a range of common organic solvents, including methanol, ethanol, dichloromethane (DCM), ethyl acetate, and acetone. For analytical purposes, such as HPLC, methanol or acetonitrile are typically used. It is crucial to use dry, high-purity solvents, as water can participate in hydrolytic degradation, especially under non-neutral pH conditions.

Q3: Is the compound sensitive to light?

A3: While the dihydrobenzodioxin ring system does not have strong chromophores that would suggest extreme photosensitivity, related structures like Doxazosin have been studied under photolytic stress conditions.[2] As a best practice, especially when in solution, protect the compound from direct, high-intensity light to prevent potential radical-mediated oxidation or degradation. Using amber vials or covering glassware with aluminum foil is a prudent and simple precaution.[3]

Q4: My sample appears to have a slight yellow tint, but was white upon receipt. Is this a concern?

A4: A slight yellowing upon storage can be an early indicator of minor oxidative degradation. The phenolic ether moieties of the benzodioxin ring can be susceptible to oxidation, forming chromophoric byproducts. While a faint color change may not significantly impact purity for some synthetic applications, it is a critical warning sign for high-purity work (e.g., reference standards, GMP synthesis). We recommend re-analyzing the purity of the material by HPLC-UV or LC-MS before use.

Troubleshooting Guide: Stability & Degradation

This section addresses specific experimental issues. The underlying chemistry of the dihydrobenzodioxin moiety, particularly its ether linkages, is central to understanding these phenomena.

Issue 1: Appearance of Unknown Impurities in Acidic Media
  • Problem: "During my HPLC analysis using a mobile phase buffered at a low pH (e.g., 0.1% TFA in water/acetonitrile), I observe a new, earlier-eluting peak that grows over time as the sample sits in the autosampler."

  • Potential Cause: The ether linkages of the dihydrobenzodioxin ring are susceptible to acid-catalyzed hydrolysis. This reaction involves protonation of an ether oxygen, followed by nucleophilic attack by water, leading to ring-opening. The resulting catechol and diol derivatives are significantly more polar, hence their earlier elution in reverse-phase chromatography. Forced degradation studies on Doxazosin, which contains this moiety, confirm its instability in acidic conditions.[2][4]

  • Solutions & Proactive Measures:

    • pH Control: Whenever possible, use a mobile phase buffered closer to neutral pH (pH 6-7.5). If acidic conditions are required for chromatographic resolution, keep the sample run time short and analyze samples immediately after preparation.

    • Temperature Management: Use a cooled autosampler (4-10°C) to significantly slow the rate of hydrolysis.[5]

    • Method Validation: During analytical method development, perform a solution stability study by letting a prepared sample sit at room temperature and in the autosampler, with injections at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation.

  • Visualization: Acid-Catalyzed Degradation Pathway

    Acid_Degradation Compound (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol Protonated Protonated Ether Intermediate Compound->Protonated H+ (Acidic Mobile Phase) Products Ring-Opened Products (Catechol & Diol Derivatives) Protonated->Products + H2O (Nucleophilic Attack)

    Caption: Potential acid-catalyzed hydrolysis of the dihydrobenzodioxin ring.

Issue 2: Low Yields and Byproduct Formation in Reactions Involving Strong Bases
  • Problem: "When attempting to deprotonate the primary alcohol with a strong base like NaH or LDA for a subsequent reaction, I get a complex mixture and low yield of the desired product."

  • Potential Cause: While the primary alcohol is the most acidic proton, strong bases can also promote ring-opening or rearrangement of the dihydrobenzodioxin ring, especially at elevated temperatures. Furthermore, forced degradation studies on the related drug Doxazosin show significant degradation under strong base hydrolysis conditions.[2][6] This suggests the core ring system is labile to harsh basic environments.

  • Solutions & Proactive Measures:

    • Milder Bases: Opt for milder, non-nucleophilic bases where possible. For example, use triethylamine (TEA) or diisopropylethylamine (DIPEA) for acid scavenging, or potassium carbonate for reactions like O-alkylations.

    • Temperature Control: If a strong base is unavoidable, perform the reaction at very low temperatures (e.g., -78°C to 0°C) to favor deprotonation of the alcohol over competing side reactions.

    • Protecting Group Strategy: Consider protecting the primary alcohol (e.g., as a silyl ether like TBDMS-ether) before performing reactions that require harsh conditions. The protecting group can be removed later under mild conditions.

Issue 3: Inconsistent Analytical Results and Purity Decline
  • Problem: "The purity of my sample, as determined by GC or LC, seems to decrease with each analysis, and I'm seeing broad or tailing peaks."

  • Potential Cause: This can be due to either on-column degradation or thermal instability. The primary alcohol can undergo dehydration at high temperatures in a GC inlet, and the ether linkages can also be thermally labile. The presence of trace metal impurities in the sample or analytical system can catalyze oxidative degradation.[3]

  • Solutions & Proactive Measures:

    • Use HPLC over GC: HPLC is the preferred method for analyzing this compound due to its milder, room-temperature separation conditions.

    • Optimize GC Conditions: If GC is necessary, use a lower inlet temperature and a fast, temperature-ramped oven program to minimize the compound's residence time at high temperatures. Derivatization of the alcohol to a more stable silyl ether can also yield sharper peaks and more reliable results.

    • System Suitability: Ensure the analytical system is clean. Passivate the HPLC system with a strong acid/base wash followed by thorough flushing with mobile phase to remove metal contaminants. For GC, use a fresh, deactivated liner.

  • Visualization: Troubleshooting Workflow for Purity Issues

    Purity_Troubleshooting Start Inconsistent Purity Result CheckMethod Is the analytical method HPLC or GC? Start->CheckMethod IsHPLC HPLC CheckMethod->IsHPLC HPLC IsGC GC CheckMethod->IsGC GC CheckSolution Check solution stability (See Issue 1) IsHPLC->CheckSolution CheckGCTemp Lower GC inlet temp? Derivatize sample? IsGC->CheckGCTemp CheckSystem Passivate system? Use fresh consumables? CheckSolution->CheckSystem CheckGCTemp->CheckSystem Resolved Problem Resolved CheckSystem->Resolved

    Caption: Decision tree for troubleshooting analytical inconsistencies.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a framework for intentionally degrading the compound under various stress conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[2][7]

Objective: To determine the degradation profile of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with UV/PDA detector

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) for 24 hours.

  • Control Sample: Prepare a 100 µg/mL solution from the unstressed stock solution.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column, gradient elution with water and acetonitrile, PDA detection at 210-400 nm). Compare the chromatograms of stressed samples to the control.

Data Summary & Expected Results:

Stress ConditionExpected DegradationPotential Products
Acid Hydrolysis SignificantPolar, ring-opened products (catechols, diols).[2]
Base Hydrolysis SignificantRing-opened products.[2][6]
Oxidation (H₂O₂) ModerateOxidized ring structures, potential quinones.[7]
Thermal (Solid) Minor to NoneMinimal degradation expected if pure and dry.
Photolytic MinorLow degradation expected, but should be confirmed.[2]

References

Technical Support Center: Enantiomeric Purity of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the determination of enantiomeric purity of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure accurate and robust analytical results.

Introduction

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a chiral building block of interest in medicinal chemistry and materials science. The precise determination of its enantiomeric purity is critical for ensuring the efficacy, safety, and reproducibility of downstream applications. This guide will focus on the two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Part 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: How do I select the right chiral column for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol?

A1: There is no universal chiral column. The selection process is largely empirical. For a molecule like (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, which is a primary alcohol with aromatic and ether functionalities, polysaccharide-based columns are an excellent starting point. These columns, such as those with amylose or cellulose derivatives coated or immobilized on a silica support (e.g., CHIRALPAK® or CHIRALCEL® series), are known for their broad applicability.[1]

It is highly recommended to perform a column screening study with a small set of columns representing different chiral selectors. A good initial screening set might include columns with the following stationary phases:

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dichlorophenylcarbamate)

Q2: What are the typical starting conditions for method development?

A2: For polysaccharide-based columns, you can start with either normal-phase or polar organic mode, as both are often effective for this type of analyte.

  • Normal-Phase:

    • Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol (IPA) or ethanol).

    • Starting Gradient/Isocratic: Begin with an isocratic elution of Hexane/IPA (90:10, v/v). If the retention is too long, increase the IPA percentage. If the enantiomers co-elute, decrease the IPA percentage. Most chiral separations are performed in isocratic mode to maximize resolution.[2][3]

  • Polar Organic Mode:

    • Mobile Phase: Acetonitrile (ACN) or Methanol (MeOH) with or without additives.

    • Additives: Small amounts of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., diethylamine, triethylamine) can significantly impact peak shape and selectivity.[4][5] Start with the neat solvent and then evaluate the effect of adding 0.1% of an acidic or basic modifier.

A systematic approach to screening is often the most efficient.[1]

Q3: My peaks are broad or tailing. What can I do?

A3: Poor peak shape can be due to several factors:

  • Secondary Interactions: The hydroxyl group in your molecule can have strong interactions with the silica support of the stationary phase. In normal-phase, adding a small amount of a competitive alcohol like ethanol to your mobile phase can improve peak shape. In polar organic mode, the addition of acidic or basic modifiers can suppress unwanted ionic interactions.[4]

  • Column Contamination: The column inlet frit may be partially blocked, or strongly adsorbed compounds from previous injections may be present at the head of the column.[6] Reversing the column and flushing with a strong, compatible solvent may help.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.

Troubleshooting Guide - Chiral HPLC
Issue Potential Cause(s) Recommended Solution(s)
No separation of enantiomers 1. Inappropriate chiral stationary phase (CSP). 2. Mobile phase composition is not optimal. 3. Temperature is not optimal.1. Screen different CSPs (amylose, cellulose derivatives). 2. Systematically vary the ratio of the mobile phase components (e.g., hexane/IPA). Evaluate different alcohol modifiers (IPA vs. ethanol). Add acidic or basic additives (0.1%).[2][4] 3. Vary the column temperature. Lower temperatures often increase resolution, but higher temperatures can improve peak efficiency and sometimes even reverse elution order.[7]
Poor resolution (Rs < 1.5) 1. Mobile phase strength is too high. 2. Flow rate is too high. 3. Column is overloaded.1. Decrease the amount of the polar modifier (e.g., IPA in hexane). 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). 3. Reduce the injection volume or the concentration of the sample.
High backpressure 1. Blocked inlet frit. 2. Precipitation of sample in the mobile phase. 3. Incompatible solvents used.1. Reverse-flush the column (check manufacturer's instructions first). If that fails, carefully replace the inlet frit.[6] 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. 3. Ensure the entire HPLC system is flushed with a miscible solvent before connecting the chiral column. Some solvents can damage the stationary phase.[6]
Changing retention times or elution order 1. "Memory effects" from mobile phase additives.[2] 2. Column has not been properly equilibrated. 3. Change in mobile phase composition or temperature.1. Dedicate a column to a specific mobile phase system (e.g., with acidic or basic additives) or use a rigorous flushing procedure between methods.[2] 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. 3. Ensure consistent mobile phase preparation and precise temperature control.

Experimental Workflow: Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation Prep_Sample Prepare Racemic Standard of (S/R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol in Mobile Phase Screen_Cols Screen 3-4 Polysaccharide Columns (e.g., IA, IB, IC) Prep_Sample->Screen_Cols Screen_MP Test Normal Phase (Hex/IPA) & Polar Organic (ACN, MeOH) Modes Screen_Cols->Screen_MP Optimize_MP Fine-tune Modifier Percentage Screen_MP->Optimize_MP Select Best Condition Optimize_Add Test Additives (0.1% TFA or DEA) Optimize_MP->Optimize_Add Optimize_Temp Vary Temperature (e.g., 15°C, 25°C, 40°C) Optimize_Add->Optimize_Temp Validate Validate for Linearity, Precision, Accuracy, and LOD/LOQ Optimize_Temp->Validate Final Method

Caption: Chiral HPLC method development workflow.

Part 2: NMR Spectroscopy for Enantiomeric Purity

NMR spectroscopy can be used to determine enantiomeric excess (e.e.) by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[8][9] This is typically achieved by reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA).

Frequently Asked Questions (FAQs) - NMR Spectroscopy

Q1: What is a chiral derivatizing agent (CDA) and how does it work?

A1: A CDA is an enantiomerically pure compound that reacts with your chiral analyte to form a covalent bond.[10] Since your analyte is a mixture of (S) and (R) enantiomers and the CDA is a single enantiomer (e.g., R'), the reaction produces a mixture of diastereomers (S-R' and R-R'). Diastereomers have different physical properties and, crucially, different NMR spectra.[11] By integrating the signals corresponding to each diastereomer, you can determine the enantiomeric ratio of your original sample.

Q2: Which CDA is suitable for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol?

A2: Since your molecule has a primary alcohol group, you should use a CDA that reacts with alcohols. The most common and well-established CDA for this purpose is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), typically used as its acid chloride (Mosher's chloride).[11] It reacts with the alcohol to form a diastereomeric ester. The fluorine (¹⁹F) and proton (¹H) nuclei near the new stereocenter will exhibit different chemical shifts for the two diastereomers.

Other options for derivatizing alcohols include:[12]

  • Chiral chloroformates

  • Chiral isocyanates

Q3: How do I perform the derivatization reaction?

A3: The reaction is typically straightforward and can often be done directly in an NMR tube.[8][13] A general procedure using Mosher's chloride is as follows:

  • Dissolve a known amount of your (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a slight excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-MTPA-Cl.

  • Add a non-nucleophilic base, such as pyridine or DMAP, to catalyze the reaction and scavenge the HCl byproduct.

  • Allow the reaction to proceed to completion. This may take from a few minutes to several hours at room temperature.

  • Acquire the ¹H or ¹⁹F NMR spectrum.

Crucially, the reaction must go to completion to avoid kinetic resolution, which would give an inaccurate enantiomeric ratio. [10]

Q4: Which nucleus should I observe: ¹H, ¹³C, or ¹⁹F?

A4:

  • ¹H NMR: This is the most accessible. Look for well-resolved signals close to the newly formed chiral center, such as the protons on the carbon bearing the hydroxyl group (-CH₂OH). The chemical shift difference (Δδ) between diastereomers is often small (< 0.2 ppm), so a high-field magnet is advantageous.[8]

  • ¹⁹F NMR: If you use a fluorine-containing CDA like MTPA, ¹⁹F NMR is highly recommended. The chemical shift range of ¹⁹F is much larger than for ¹H, leading to better signal separation.[14][15] The spectra are also simpler as there are fewer fluorine atoms in the molecule.

  • Other Nuclei: If your CDA contains other suitable nuclei like ³¹P or ⁷⁷Se, these can offer even greater chemical shift dispersion.[13][15]

Troubleshooting Guide - NMR Spectroscopy
Issue Potential Cause(s) Recommended Solution(s)
No splitting of signals for diastereomers 1. The chosen CDA does not induce sufficient chemical shift non-equivalence. 2. The signals being observed are too far from the chiral center. 3. Incomplete derivatization reaction.1. Try a different CDA. 2. Focus on nuclei closer to the stereocenter. For MTPA esters, the methoxy and CF₃ groups are good probes. 3. Ensure the reaction has gone to completion by monitoring it over time or using a slight excess of the CDA and catalyst.
Poor resolution or overlapping signals 1. Insufficient magnetic field strength. 2. Poor shimming of the NMR magnet. 3. Presence of residual starting material or byproducts.1. Use a higher field NMR spectrometer (e.g., 500 MHz or higher). 2. Carefully shim the magnet to improve spectral resolution. 3. Ensure the derivatization reaction is clean and complete. Purification of the diastereomers is generally not required if the reaction is high-yielding.
Inaccurate e.e. determination 1. Incomplete reaction (kinetic resolution). 2. The CDA itself was not enantiomerically pure. 3. Inaccurate integration due to poor signal-to-noise or overlapping peaks.1. Confirm 100% conversion via TLC or NMR before analysis.[10] 2. Always use a CDA with the highest available enantiomeric purity. 3. Ensure a long relaxation delay (D1) in your NMR acquisition parameters to allow for full relaxation of all nuclei, which is crucial for accurate quantification. Acquire more scans to improve the signal-to-noise ratio.

Experimental Workflow: NMR with Chiral Derivatizing Agent

NMR_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Prep_Sample Dissolve Analyte in Deuterated Solvent in NMR Tube Add_CDA Add Enantiopure CDA (e.g., (R)-MTPA-Cl) Prep_Sample->Add_CDA Add_Base Add Catalyst/Base (e.g., Pyridine) Add_CDA->Add_Base React Allow Reaction to Reach 100% Completion Add_Base->React Acquire_NMR Acquire NMR Spectrum (¹H or ¹⁹F) React->Acquire_NMR Verify Completion Integrate Integrate Diastereomeric Signals Acquire_NMR->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

References

Technical Support Center: Chiral Chromatography of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral chromatographic analysis of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in the enantioselective separation of this compound.

Introduction to the Analyte

(S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is a chiral molecule featuring a hydroxyl group and a benzodioxin core.[3][4] The presence of the hydroxyl group and the ether linkages in the dioxin ring provides key interaction points for chiral recognition on a suitable chiral stationary phase (CSP).[5] Successful chiral separation is crucial for determining enantiomeric purity, which is a critical aspect in pharmaceutical development due to the potentially different pharmacological activities of enantiomers.[5][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the chiral separation of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, sharp peak is observed instead of two separate peaks for the enantiomers.

  • Peaks are broad and overlapping, with a resolution value (Rs) significantly less than 1.5.

Root Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[5][7] If the chosen CSP does not provide adequate stereospecific interactions, no separation will occur.

    • Solution: Screen a variety of CSPs. For an analyte like (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, which contains a hydroxyl group and aromatic ring, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[8] Consider screening columns with different chiral selectors, such as those from the Daicel CHIRALPAK® or CHIRALCEL® series.

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity.[9][10]

    • Solution:

      • Normal Phase (NP) Mode: This is often the preferred starting point for chiral separations.[2] A typical mobile phase consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

      • Mobile Phase Additives: For neutral compounds like (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, additives are not always necessary. However, if peak shape is poor, a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes improve performance, even for neutral analytes, by modifying the surface of the stationary phase.[11] Be aware that additives can have a "memory effect" on the column.[12]

  • Suboptimal Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[13]

    • Solution: Experiment with different column temperatures. Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try running the separation at a controlled room temperature (e.g., 25°C) and then at a lower temperature (e.g., 10-15°C).

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing factor greater than 1.5 or less than 0.8.

Root Causes and Solutions:

  • Secondary Interactions: The hydroxyl group on the analyte can have secondary interactions with active sites on the silica support of the CSP, leading to peak tailing.

    • Solution:

      • Mobile Phase Additives: As mentioned, adding a small amount of a suitable modifier to the mobile phase can help to mask these active sites. For a neutral analyte, a small amount of an alcohol or a more polar solvent might be sufficient.

      • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. Inadequate equilibration can lead to inconsistent interactions and poor peak shape.[14]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[14]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible due to solubility issues, use a solvent that is as weak as or weaker than the mobile phase.

Issue 3: Irreproducible Retention Times and Resolution

Symptoms:

  • Retention times and resolution values vary significantly between runs.

Root Causes and Solutions:

  • Column Memory Effects: If the column has been previously used with different mobile phases or additives, residual compounds can affect the current separation.[12]

    • Solution: Dedicate a column specifically for this analysis. If that is not possible, ensure a rigorous column flushing and regeneration procedure is followed between different methods. For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) followed by an alcohol rinse can help "reset" the stationary phase.[1]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily. Keep the mobile phase bottles capped to minimize evaporation. Ensure proper degassing of the mobile phase to prevent bubble formation.[14]

  • Temperature Fluctuations: Uncontrolled ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol?

A1: A systematic screening approach is recommended.[7]

  • Columns: Start with polysaccharide-based CSPs, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings.

  • Mobile Phase: Begin with a normal phase system. A good starting point is a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Flow Rate: For a standard 4.6 mm I.D. column, a flow rate of 1.0 mL/min is a common starting point. However, for some complex chiral separations, a lower flow rate (e.g., 0.5 mL/min) may improve resolution.[13]

  • Detection: UV detection at a wavelength where the benzodioxin chromophore absorbs strongly (e.g., around 280 nm) is suitable.

Q2: Should I use normal phase or reversed-phase chromatography?

A2: While reversed-phase chiral chromatography is possible and can be advantageous for LC-MS applications[15], normal phase chromatography is often more successful for achieving initial chiral separation for many compounds.[2] The organic mobile phases used in normal phase can provide better selectivity on many common CSPs.

Q3: My resolution is close to baseline (e.g., Rs = 1.3), how can I improve it to get complete separation (Rs ≥ 1.5)?

A3:

  • Optimize the Mobile Phase: Fine-tune the percentage of the alcohol modifier. A small decrease in the modifier percentage can sometimes provide the necessary increase in resolution.

  • Reduce the Flow Rate: As chiral separations are often sensitive to mass transfer kinetics, reducing the flow rate can increase efficiency and improve resolution.[13]

  • Lower the Temperature: As mentioned, decreasing the column temperature can enhance enantioselectivity.

Q4: Can I use supercritical fluid chromatography (SFC) for this separation?

A4: Yes, SFC is a powerful technique for chiral separations and can be an excellent alternative to HPLC.[16] It often provides faster separations and uses less organic solvent. The same polysaccharide-based CSPs are typically effective in SFC, using carbon dioxide as the main mobile phase with an alcohol co-solvent.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases
  • Prepare the Sample: Dissolve a small amount of the racemic (R,S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Select Columns: Choose a set of 3-4 chiral columns with different stationary phases (e.g., cellulose-based, amylose-based).

  • Set Initial HPLC Conditions:

    • Mobile Phase: 90:10 (v/v) n-Hexane/Isopropanol

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 280 nm

  • Run the Screen: Inject the sample onto each column and record the chromatograms.

  • Evaluate Results: Identify the column that provides the best initial separation or shows the most promise (e.g., peak broadening or a shoulder, indicating some level of interaction).

Protocol 2: Method Optimization
  • Select the Best Column: Use the column identified in the screening protocol.

  • Optimize the Modifier Percentage:

    • Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., from 5% to 20% IPA in n-hexane).

    • Inject the sample with each mobile phase and determine the optimal composition that provides the best balance of resolution and analysis time.

  • Optimize the Flow Rate:

    • Using the optimal mobile phase, test different flow rates (e.g., 0.5, 0.8, 1.0, and 1.2 mL/min).

    • Plot resolution versus flow rate to find the optimal setting.

  • Evaluate Temperature Effects:

    • Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.

Visualizations

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Key Interactions in Chiral Recognition

G cluster_analyte (S)-Analyte cluster_csp Chiral Stationary Phase (CSP) Analyte Hydroxyl Group (H-bond donor/acceptor) CSP_Site1 H-bond Site Analyte->CSP_Site1 H-bonding Aromatic Aromatic Ring (π-π interactions) CSP_Site2 π-acceptor/donor Site Aromatic->CSP_Site2 π-stacking Ether Ether Linkages (dipole-dipole) CSP_Site3 Steric Hindrance Ether->CSP_Site3 Inclusion/Dipole

Caption: Potential interaction points for chiral recognition of the analyte.

References

Scalable synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial-scale synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. This critical chiral intermediate is a cornerstone in the synthesis of various pharmaceuticals, most notably as a precursor for drugs like Doxazosin.[1][2][3] Its biological activity is highly dependent on the absolute configuration at the C2 stereocenter, making enantiomerically pure synthesis paramount.[1][4]

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scalable production. Our focus will be on the most industrially relevant and efficient method: the Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic 2-(oxiran-2-ylmethyl)-2,3-dihydrobenzo[b][5][6]dioxine.[5][7][8]

Workflow Overview: Industrial Synthesis via HKR

The preferred industrial route involves a two-step process starting from racemic 2-(oxiran-2-ylmethyl)-2,3-dihydrobenzo[b][5][6]dioxine. This epoxide is subjected to a Hydrolytic Kinetic Resolution (HKR) using a chiral (salen)Co(III) catalyst. In this step, the (R)-enantiomer of the epoxide is selectively hydrolyzed to the corresponding diol, leaving the desired (S)-epoxide unreacted and in high enantiomeric purity. Subsequent nucleophilic ring-opening of the (S)-epoxide under basic conditions yields the target molecule, (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Synthesis_Workflow rac_epoxide Racemic Epoxide s_epoxide (S)-Epoxide (>99% ee) rac_epoxide->s_epoxide (S,S)-(salen)Co(III) catalyst H2O (0.5-0.7 equiv) r_diol (R)-Diol rac_epoxide->r_diol target (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol s_epoxide->target

Caption: Scalable synthesis workflow via Hydrolytic Kinetic Resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the Jacobsen Hydrolytic Kinetic Resolution (HKR) the preferred method for industrial scale-up?

A1: The Jacobsen HKR offers several distinct advantages for large-scale production, making it more practical and economical than other methods like classical resolution or enzymatic processes.[7][8]

  • High Selectivity: The chiral (salen)Co(III) catalysts exhibit exceptionally high selectivity (k_rel > 100 for most substrates), allowing for the isolation of the unreacted epoxide in very high enantiomeric excess (>99% ee).[9][10]

  • Cost-Effective Reagents: The primary reagent used is water, which is inexpensive, non-toxic, and environmentally benign.[5]

  • Low Catalyst Loading: The reaction is efficient with very low catalyst loadings, typically in the range of 0.1 to 0.5 mol%.[5][9]

  • Operational Simplicity: The reaction can often be run under solvent-free conditions, simplifying the process and reducing waste streams.[5][9]

  • Valuable Byproduct: The resulting diol from the hydrolysis of the other enantiomer can also be a valuable chiral building block.[10]

Q2: What is the mechanism behind the high selectivity of the HKR?

A2: The high selectivity arises from a cooperative bimetallic mechanism.[9] One molecule of the (salen)Co complex acts as a Lewis acid to activate the epoxide, while a second molecule, a (salen)Co-OH species formed in situ, delivers the hydroxide nucleophile. The specific geometry of the chiral salen ligand creates a highly organized transition state that preferentially accommodates one enantiomer of the epoxide for the nucleophilic attack, leading to a significant difference in reaction rates between the two enantiomers.[9] Kinetic studies have shown that the high selectivity is a result of selective reaction rather than selective binding of one epoxide enantiomer to the catalyst.[9]

Q3: Can I use a different method, like enzymatic resolution?

A3: Yes, enzymatic resolution is a viable alternative. Lipases, such as those from Pseudomonas fluorescens or engineered Candida antarctica lipase B (CALB), have been used for the kinetic resolution of related 1,4-benzodioxane esters or alcohols.[1][6] However, for industrial applications, enzymatic methods can present challenges such as lower volumetric productivity, the need for specific solvents or co-solvents, and potentially higher costs associated with the enzyme itself. The HKR method generally offers higher efficiency and is more amenable to large-scale chemical processing environments.[7]

Q4: Is it possible to synthesize the target molecule directly without a resolution step?

A4: Asymmetric synthesis is an alternative that avoids discarding 50% of the starting material.[11] One approach involves the asymmetric hydrogenation of a suitable prochiral precursor.[12] Another method starts from a chiral pool material like (R)-epichlorohydrin.[13] However, these routes may involve more steps or require specialized and expensive reagents and catalysts. For the specific target (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, the HKR of an inexpensive racemic epoxide remains one of the most efficient and economically viable routes on an industrial scale.[5][8]

Troubleshooting Guide

This section addresses common problems encountered during the scalable synthesis via HKR.

Troubleshooting_Tree start Problem Encountered low_ee Low Enantiomeric Excess (<98% ee) start->low_ee slow_rate Slow or Stalled Reaction start->slow_rate catalyst_issue Catalyst Inactivity start->catalyst_issue separation_issue Difficult Product Separation start->separation_issue check_conversion Check Reaction Conversion. Incomplete reaction? low_ee->check_conversion check_catalyst_loading Catalyst Loading Correct? slow_rate->check_catalyst_loading catalyst_activation Catalyst Activation Protocol? catalyst_issue->catalyst_activation distillation_params Distillation Conditions? separation_issue->distillation_params extend_time Action: Extend reaction time. Rationale: Higher conversion leads to higher ee of the starting material. check_conversion->extend_time Yes check_water Check H2O Stoichiometry. Too much water? check_conversion->check_water No adjust_water Action: Use 0.5-0.7 equiv H2O. Rationale: Excess water can lead to background hydrolysis of the desired (S)-epoxide. check_water->adjust_water Yes increase_loading Action: Increase catalyst loading (up to 2 mol%). Rationale: Hindered substrates may require more catalyst. check_catalyst_loading->increase_loading No check_temp Reaction Temperature? check_catalyst_loading->check_temp Yes adjust_temp Action: Allow reaction to warm to room temperature. Rationale: Reactions are often initiated at 0°C but run at RT. check_temp->adjust_temp Too Low activation_protocol Action: Ensure proper activation. (e.g., exposure to air/HOAc) Rationale: The Co(II) precatalyst must be oxidized to active Co(III). catalyst_activation->activation_protocol Issue Suspected optimize_dist Action: Use fractional distillation under reduced pressure. Rationale: Separates volatile (S)-epoxide from non-volatile (R)-diol. distillation_params->optimize_dist Suboptimal

Caption: Troubleshooting decision tree for the HKR step.

Problem 1: My reaction stops at ~50% conversion, and the enantiomeric excess (ee) of the recovered epoxide is lower than expected.

  • Plausible Cause: This is the most common issue in kinetic resolutions and points to insufficient reaction time or suboptimal conditions. In a perfect kinetic resolution, the reaction is stopped at approximately 50% conversion to maximize the yield of the unreacted enantiomer (theoretical maximum yield is 50%). However, achieving high enantiomeric excess (>99%) often requires pushing the conversion slightly beyond 50%.[14]

  • Solution:

    • Extend Reaction Time: Monitor the reaction progress carefully. For many substrates, reaction times of 12-24 hours at room temperature are sufficient.[5][10] Allow the reaction to proceed until chiral HPLC analysis shows the desired ee has been reached.

    • Verify Water Stoichiometry: The amount of water is critical. Use between 0.5 and 0.7 equivalents relative to the racemic epoxide.[9] Using a full equivalent or more will lead to the hydrolysis of both enantiomers, capping the maximum yield and potentially lowering the ee of the recovered epoxide due to background, non-catalyzed hydrolysis.

    • Check Catalyst Loading: For sterically hindered or electronically deactivated epoxides, a higher catalyst loading (up to 2 mol%) may be necessary to drive the reaction to the required conversion in a reasonable timeframe.[10]

Problem 2: The reaction is extremely slow or appears to have stalled completely.

  • Plausible Cause: This often points to an issue with catalyst activity. The commercially available (salen)Co(II) complex is a precatalyst and must be oxidized to the active Co(III) state.[7][9]

  • Solution:

    • Ensure Proper Catalyst Activation: The oxidation of Co(II) to Co(III) is typically achieved by exposure to air, often in the presence of a weak acid like acetic acid (HOAc).[8] A common procedure involves stirring the (salen)Co(II) complex in a solvent like THF or directly in the epoxide substrate, open to the air, with a small amount of acetic acid before adding the water.[15]

    • Use a More Active Catalyst: Mechanistic studies have revealed that (salen)Co(III)-X complexes where X is a better leaving group (like tosylate, OTs) can be more active than the standard acetate (OAc) complex.[9] Using a (salen)Co(III)OTs catalyst can lead to dramatic increases in reaction rates.

    • Check for Impurities: Ensure the racemic epoxide starting material is free from impurities that could chelate to the cobalt center and inhibit catalysis (e.g., strong Lewis bases).

Problem 3: I am having difficulty separating the final (S)-epoxide from the (R)-diol byproduct.

  • Plausible Cause: The physical properties of the epoxide and the diol (boiling point, solubility) must be sufficiently different to allow for efficient separation on a large scale.

  • Solution:

    • Fractional Distillation: For volatile epoxides, fractional distillation under reduced pressure is the most effective industrial method. The epoxide is typically much more volatile than the corresponding diol.

    • Solvent Extraction: If distillation is not feasible, a liquid-liquid extraction may be employed. The more polar diol will have different solubility profiles than the less polar epoxide in a biphasic system. This is generally less efficient for large-scale separation than distillation.

    • Post-Reaction Catalyst Removal: Before purification, the cobalt catalyst should be removed. One effective method is to reduce the Co(III) back to Co(II) using a mild reducing agent like ascorbic acid, followed by an acidic wash to extract the metal salt into an aqueous phase.[7]

Quantitative Data and Protocols

Table 1: Typical Reaction Parameters for Jacobsen HKR
ParameterTypical ValueRationale & Remarks
Catalyst Loading 0.1 - 2.0 mol %Based on racemic epoxide. Higher loadings may be needed for less reactive substrates.[10]
Water Stoichiometry 0.5 - 0.7 equivalentsCritical for achieving high ee and yield. Excess water hydrolyzes the desired product.[9]
Temperature 0 °C to Room Temp.Reaction is often initiated at 0 °C and then allowed to warm to ambient temperature.[10]
Reaction Time 12 - 24 hoursSubstrate dependent. Monitor by chiral HPLC or GC to determine endpoint.
Expected Yield 40 - 48 %Theoretical maximum is 50%. Yields are based on the racemic starting material.
Expected Purity >99% eeA key advantage of the HKR method is the exceptionally high enantiopurity achievable.[5]
Experimental Protocol: Scalable Hydrolytic Kinetic Resolution

Materials:

  • Racemic 2-(oxiran-2-ylmethyl)-2,3-dihydrobenzo[b][5][6]dioxine

  • (S,S)-(salen)Co(II) catalyst

  • Glacial Acetic Acid (HOAc)

  • Deionized Water

Procedure:

  • Catalyst Activation: To a suitable reaction vessel equipped with a mechanical stirrer, add the racemic epoxide (1.0 equiv). Add (S,S)-(salen)Co(II) (0.005 equiv, 0.5 mol%) followed by glacial acetic acid (0.01 equiv). Stir the mixture vigorously while open to the air for 30-60 minutes. The color should change from red/orange to a dark brown, indicating oxidation to the active Co(III) species.

  • Initiation of Resolution: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Addition of Water: Add deionized water (0.55 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the water addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Continue to stir vigorously for 12-24 hours.

  • Monitoring: Periodically take aliquots from the reaction mixture, quench with a small amount of a suitable solvent, and analyze by chiral HPLC or GC to monitor the conversion and the enantiomeric excess of the remaining epoxide. The reaction is complete when the ee of the epoxide is >99%.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution to remove the catalyst, followed by a brine wash. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by fractional vacuum distillation to separate the volatile (S)-epoxide from the non-volatile (R)-diol.

  • Final Conversion: The purified (S)-epoxide is then carried forward to the final ring-opening step with a nucleophile like NaOH to yield (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.[13]

References

Technical Support Center: Analysis of Common Impurities in (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and quantification of common impurities in your samples. As a crucial chiral intermediate in the synthesis of various pharmaceuticals, ensuring the purity of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This document will delve into the origins of common impurities, provide step-by-step analytical protocols, and offer solutions to challenges you may encounter during your experimental work.

Part 1: Understanding the Impurity Landscape

Impurities in (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol can originate from several sources, primarily the synthetic route and subsequent degradation. A common and efficient method for its enantioselective synthesis involves the reaction of catechol with a chiral three-carbon electrophile, such as (S)-glycidyl nosylate or (S)-epichlorohydrin.

Frequently Asked Questions (FAQs) - Impurity Origins

Q1: What are the most probable process-related impurities I should be looking for in my sample?

A1: Based on the common synthetic pathways, you should anticipate several key process-related impurities:

  • Unreacted Starting Materials: The most common impurities are residual catechol and the chiral epoxide or its derivatives (e.g., (S)-glycidyl nosylate).

  • Regioisomeric Byproducts: The reaction of the chiral synthon with catechol can potentially lead to the formation of an undesired regioisomer, although the primary product is favored.

  • The 'Wrong' Enantiomer (R-form): The presence of the (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol enantiomer is a critical impurity to monitor. Its presence can arise from incomplete enantioselectivity in the starting material or racemization during the synthesis.

  • Dimerization Products: Under certain reaction conditions, dimerization of the starting materials or the product can occur, leading to higher molecular weight impurities.

Q2: My sample is showing unexpected peaks in the HPLC analysis that I cannot attribute to starting materials. What could they be?

A2: Unexpected peaks could be degradation products. The benzodioxin ring system, while generally stable, can be susceptible to degradation under certain conditions. You should consider the following possibilities:

  • Oxidation Products: The phenolic hydroxyl groups of any unreacted catechol are prone to oxidation, which can lead to colored impurities. The ether linkages in the dioxin ring could also be susceptible to oxidative cleavage under harsh conditions.

  • Hydrolysis Products: If your synthesis or work-up involves strongly acidic or basic conditions, hydrolysis of the ether linkages could occur, leading to ring-opened impurities.

  • Photodegradation Products: Exposure to light, particularly UV, can sometimes induce degradation. It is always advisable to store samples protected from light.

To investigate these, a forced degradation study is recommended. Subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) can help generate these potential degradants and confirm their presence in your unknown sample.[1][2][3][4][5]

Part 2: Analytical Strategies and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. A well-developed HPLC method should be able to separate the main component from all potential process-related and degradation impurities.

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or MethanolA gradient elution is recommended to resolve both polar (catechol) and non-polar impurities. Formic acid helps to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 280 nmThe benzene ring provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume.
Troubleshooting Guide

Q3: I am having trouble separating the (S)- and (R)-enantiomers. What should I do?

A3: Standard reversed-phase HPLC columns (like C18) will not separate enantiomers. You will need to use a chiral stationary phase (CSP) column. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Start with a cellulose-based chiral column (e.g., Chiralcel OD-H) or an amylose-based column (e.g., Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase for chiral separations on these columns is a mixture of hexane and a polar alcohol like isopropanol or ethanol. A common starting point is 90:10 (v/v) Hexane:Isopropanol.

  • Optimization: If separation is not achieved, systematically vary the ratio of hexane to alcohol. Adding a small amount of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.

  • Flow Rate: Adjust the flow rate as per the column manufacturer's recommendation, typically between 0.5 and 1.0 mL/min.

  • Detection: Use UV detection at a suitable wavelength (e.g., 280 nm).

Q4: I am observing poor peak shape for my main compound. What are the possible causes and solutions?

A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors:

  • Column Overload: Your sample may be too concentrated. Try diluting your sample and re-injecting.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica support of the column. Adding a small amount of a competing agent to the mobile phase, such as triethylamine for basic compounds or a stronger acid for acidic compounds, can mitigate this. For your compound, ensuring the mobile phase is slightly acidic (e.g., with 0.1% formic acid) is a good practice.

  • Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it with a new one.

  • Inappropriate Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your analyte, you can get split or broad peaks. Ensure the pH is at least 2 units away from the analyte's pKa.

Q5: How can I confirm the identity of a suspected impurity peak?

A5: The most definitive way to identify an unknown impurity is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental Workflow: Impurity Identification using HPLC-MS

G cluster_0 Sample Analysis cluster_1 Identification cluster_2 Confirmation HPLC_UV HPLC-UV Analysis (Detects impurity peak) HPLC_MS HPLC-MS Analysis HPLC_UV->HPLC_MS Analyze same sample MS_Data Obtain Mass Spectrum of Impurity HPLC_MS->MS_Data Propose_Structure Propose Structure based on m/z MS_Data->Propose_Structure Synthesize_Standard Synthesize Reference Standard Propose_Structure->Synthesize_Standard Compare_Data Compare Retention Time and Mass Spectrum Synthesize_Standard->Compare_Data

By comparing the mass-to-charge ratio (m/z) of the impurity with the molecular weights of potential impurities (starting materials, byproducts, degradation products), you can propose a structure. For unambiguous confirmation, you would ideally synthesize a reference standard of the suspected impurity and compare its retention time and mass spectrum with the unknown peak.

Part 3: Visualization of Key Relationships

Understanding the relationship between the synthetic pathway and potential impurities is crucial for effective troubleshooting.

Synthesis_Impurities cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products & Impurities Catechol Catechol Reaction Reaction Catechol->Reaction S_Glycidyl_Nosylate (S)-Glycidyl Nosylate S_Glycidyl_Nosylate->Reaction Target_Molecule (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol Reaction->Target_Molecule Unreacted_Catechol Unreacted Catechol Reaction->Unreacted_Catechol Process Impurity Unreacted_Epoxide Unreacted Epoxide Reaction->Unreacted_Epoxide Process Impurity R_Enantiomer (R)-Enantiomer Reaction->R_Enantiomer Process Impurity Regioisomer Regioisomer Reaction->Regioisomer Process Impurity Degradation_Products Degradation Products Target_Molecule->Degradation_Products Degradation

References

Technical Support Center: Stereoselective Synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving high stereoselectivity for this valuable chiral building block. We will delve into the critical aspects of the synthesis, focusing on troubleshooting common issues and providing a deep, mechanistic understanding of the experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for achieving high enantioselectivity in the synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol?

The most prevalent and effective method involves the asymmetric epoxidation of an appropriate alkene precursor, followed by a subsequent intramolecular cyclization. The key to controlling the stereochemistry lies in the epoxidation step. The Jacobsen-Katsuki epoxidation is a cornerstone reaction for this purpose, allowing for the enantioselective epoxidation of unfunctionalized alkenes with high fidelity.[1][2] This method is often preferred over others, like the Sharpless epoxidation, because it does not require the presence of an allylic alcohol functionality.[3]

Q2: How does the Jacobsen-Katsuki epoxidation work to create a specific stereoisomer?

The stereoselectivity of the Jacobsen epoxidation is derived from its unique catalyst: a C₂ symmetric manganese(III) complex coordinated to a salen-like ligand.[1][2] This chiral catalyst creates a sterically defined environment around the manganese active site. When the planar alkene approaches the manganese-oxo intermediate, the bulky groups on the salen ligand dictate the facial selectivity, meaning the oxygen atom is preferentially delivered to one face of the double bond over the other. This directed attack leads to the formation of one epoxide enantiomer in excess. The precise mechanism is still a subject of study, with evidence pointing towards concerted, radical, or metalla-oxetane pathways depending on the substrate and conditions.[4][5]

Q3: What are the most critical parameters to control for maximizing enantiomeric excess (ee)?

Several factors must be meticulously controlled to achieve high enantioselectivity:

  • Catalyst Structure and Integrity: The choice of the chiral salen ligand is paramount. The substituents on the ligand influence the steric and electronic environment of the catalyst, which in turn affects stereoselectivity.[6] Ensuring the catalyst is pure and handled under inert conditions is crucial.

  • Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity.[7] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy (kT), thus favoring the lower-energy pathway that forms the desired product.

  • Solvent: The choice of solvent can impact catalyst solubility, stability, and the transition state geometry. Dichloromethane is commonly used, but other solvents should be considered for optimization.[3]

  • Axial Donor Ligands: The addition of a co-catalyst or an axial donor ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide derivatives, can stabilize the catalyst, increase the reaction rate, and improve both yield and enantioselectivity.[4][5]

Q4: Are there viable alternatives to the Jacobsen-Katsuki epoxidation for this synthesis?

Yes, enzymatic kinetic resolution presents a powerful alternative. This method utilizes an enzyme, such as a lipase, to selectively react with one enantiomer of a racemic mixture of an intermediate, like the corresponding alcohol or ester. For instance, engineered Candida antarctica lipase B has been used to resolve racemic 1,4-benzodioxane derivatives with excellent results, achieving high enantiomeric excess for the unreacted substrate (e.g., >97% e.e.s).[8] This bio-catalytic approach can be particularly effective when metal-based catalysis proves challenging or when seeking greener synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

Problem: My enantiomeric excess (ee) is lower than expected.

Q: I am performing the Jacobsen epoxidation, but my ee is consistently below the reported values (e.g., <90%). What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a common but solvable issue. The root cause often lies in the subtle details of the reaction setup and execution. Here is a systematic guide to troubleshooting this problem.

1. Catalyst Integrity and Activation:

  • Cause: The Mn(III)-salen catalyst may have degraded due to exposure to air or moisture, or it may not be fully activated. The active species is believed to be a Mn(V)-oxo complex.[4]

  • Solution:

    • Purchase high-purity catalyst or synthesize and purify it carefully.

    • Store the catalyst under an inert atmosphere (Argon or Nitrogen) and handle it in a glovebox or using Schlenk techniques.

    • Ensure the oxidant is competent to generate the active Mn(V) species. Commercial bleach (NaOCl) is often used, but its pH and concentration must be controlled.[3]

2. Reaction Temperature:

  • Cause: The reaction may be running at too high a temperature. Even a slight increase can provide enough thermal energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding selectivity.

  • Solution:

    • Run the reaction at a lower temperature. Jacobsen epoxidations are often performed at 0 °C or even -10 °C.[7]

    • Use a cryostat for precise temperature control. Ensure the internal reaction temperature, not just the bath temperature, is monitored and maintained.

3. Oxidant and Additives:

  • Cause: The choice and quality of the terminal oxidant are critical. Inconsistent pH or the presence of impurities in bleach can be detrimental. The absence of a beneficial additive can also limit selectivity.

  • Solution:

    • Use buffered bleach or freshly prepared m-CPBA.

    • Incorporate an axial ligand additive like N-methylmorpholine N-oxide (NMO). These additives can modulate the catalyst's reactivity and steric environment, often leading to a significant boost in ee.[4]

4. Substrate Purity:

  • Cause: Impurities in the starting alkene can interfere with the catalyst, leading to lower ee.

  • Solution:

    • Purify the alkene substrate (e.g., 2-allylphenol or a derivative) by distillation or chromatography before use.

Below is a workflow diagram to guide your troubleshooting process for low enantiomeric excess.

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst check_temp Step 2: Optimize Reaction Temperature check_catalyst->check_temp Catalyst OK sub_catalyst Action: Use fresh, pure catalyst. Handle under inert atmosphere. check_catalyst->sub_catalyst check_oxidant Step 3: Evaluate Oxidant & Additives check_temp->check_oxidant Temp Optimized sub_temp Action: Lower temperature (e.g., 0°C to -10°C). Use precise temperature control. check_temp->sub_temp check_substrate Step 4: Ensure Substrate Purity check_oxidant->check_substrate Oxidant/Additives OK sub_oxidant Action: Use buffered or fresh oxidant. Incorporate axial ligand (e.g., NMO). check_oxidant->sub_oxidant success High ee Achieved check_substrate->success Substrate Pure sub_substrate Action: Purify alkene via chromatography or distillation. check_substrate->sub_substrate

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem: My reaction yield is poor, but the ee is acceptable.

Q: I'm achieving high enantioselectivity, but the overall yield of my product is disappointingly low. What factors might be contributing to this?

A: Low yield in the face of high ee suggests that the catalytic cycle is selective but inefficient. Here are the primary areas to investigate:

  • Catalyst Deactivation: The catalyst may be turning over only a few times before becoming inactive. Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve yield, although this is not ideal for process chemistry. The use of additives like pyridine N-oxide can sometimes stabilize the catalyst and improve turnover numbers.[5]

  • Insufficient Reaction Time or Incomplete Conversion: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.

  • Oxidant Stoichiometry: An incorrect amount of the terminal oxidant can lead to low yields. Too little will result in incomplete conversion, while a large excess can potentially lead to catalyst degradation or over-oxidation of the product.

  • Work-up and Purification Issues: The desired product might be lost during the work-up or purification stages. Ensure that extraction and chromatography procedures are optimized to minimize loss.

Data Summary

The following table summarizes the impact of key variables on the enantioselectivity of the Jacobsen epoxidation for representative cis-alkenes, which are good substrates for this reaction.[4]

Catalyst Variant (Substituent)Temperature (°C)SolventAdditiveEnantiomeric Excess (ee %)
(R,R)-t-Bu0CH₂Cl₂None~92%
(R,R)-t-Bu-20CH₂Cl₂None>95%
(R,R)-t-Bu0CH₂Cl₂NMO~96%
(S,S)-Cl0CH₂Cl₂None~88%[6]
(S,S)-NO₂0CH₂Cl₂None~85%[6]

Note: Data is illustrative and based on typical results for well-behaved cis-alkene substrates. Actual results for the specific precursor to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol will require specific optimization.

Experimental Protocols

Protocol 1: Asymmetric Epoxidation of 2-allylphenol using Jacobsen's Catalyst

This protocol describes the epoxidation step, which is the key stereochemistry-determining step.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst]

  • 2-allylphenol (purified)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • N-Methylmorpholine N-oxide (NMO)

  • Sodium hypochlorite solution (commercial bleach, buffered to pH ~11)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of Argon.

  • To the flask, add 2-allylphenol (1.0 eq) and anhydrous CH₂Cl₂ (to make a 0.1 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add (R,R)-Jacobsen's catalyst (0.02 eq) and NMO (0.25 eq) to the stirred solution.

  • Slowly add the buffered sodium hypochlorite solution (1.5 eq) dropwise over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude epoxide is typically used directly in the next step without extensive purification.

Protocol 2: Intramolecular Cyclization to form (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Materials:

  • Crude epoxide from Protocol 1

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude epoxide in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.1 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC. The cyclization is generally complete within 2-4 hours.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).

  • Remove the methanol under reduced pressure.

  • Extract the product into ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, by flash column chromatography on silica gel.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

The ee of the final product must be determined analytically.

  • Prepare a standard solution of the purified product in the mobile phase (e.g., hexane/isopropanol mixture).

  • Inject the solution onto a chiral HPLC column (e.g., Chiralcel OD-H or similar).

  • Develop a separation method by varying the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Integrate the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] * 100.

Visualizing the Catalytic Cycle

The following diagram illustrates the simplified catalytic cycle of the Jacobsen epoxidation.

jacobsen_cycle Mn_III Mn(III)-Salen Catalyst Mn_V Active Mn(V)=O Species Mn_III->Mn_V Oxidant (e.g., NaOCl) Transition_State [Alkene---O---Mn(V)] Diastereomeric Transition State Mn_V->Transition_State Alkene Alkene Substrate Alkene->Transition_State Facial Attack Epoxide Chiral Epoxide Transition_State->Mn_III Regeneration Transition_State->Epoxide Oxygen Transfer

Caption: Simplified catalytic cycle of the Jacobsen epoxidation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (S)- and (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry is a cornerstone of pharmacology, dictating the interaction between chiral molecules and their biological targets. This guide provides a comprehensive comparison of the biological activities of the (S)- and (R)-enantiomers of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a key structural motif found in several pharmacologically active compounds. While direct comparative data for this specific parent alcohol is limited in publicly accessible literature, we can infer its likely activity based on the well-documented structure-activity relationships (SAR) of closely related 1,4-benzodioxan derivatives that are known to interact with adrenergic receptors. This guide will synthesize established principles of adrenergic pharmacology and provide detailed experimental protocols for researchers seeking to characterize these and similar chiral compounds.

Introduction: The Principle of Chirality in Drug Action

The vast majority of biological macromolecules, including receptors and enzymes, are chiral. This inherent chirality means they often interact differently with the enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may exhibit high affinity and the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical in modern drug development.

The (2,3-dihydrobenzo[b]dioxin-2-yl)methanol core is a key component of potent pharmaceuticals, including α1-adrenoceptor antagonists like Doxazosin.[1] These antagonists are used to treat conditions such as hypertension and benign prostatic hyperplasia (BPH).[1][2] Understanding how the stereochemistry of this core structure influences biological activity is paramount for designing more selective and effective therapeutic agents.

Inferred Biological Target: The α1-Adrenergic Receptor

Based on extensive structure-activity relationship (SAR) studies of 1,4-benzodioxan-related compounds, the primary biological target for derivatives of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol is the α1-adrenergic receptor.[3][4][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, mediate contractile responses in smooth muscle.[2] Antagonism of these receptors leads to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[1]

Studies on related, more complex 1,4-dioxane derivatives have shown a clear stereochemical preference for α1-adrenoceptor binding. For instance, in one series of compounds, the (R)-enantiomer was identified as the eutomer, exhibiting the most potent anticancer activity through an α1d-AR-dependent mechanism.[6][7] This highlights the critical importance of evaluating each enantiomer separately.

Comparative Pharmacodynamics (Hypothesized)

Target Binding Affinity

The affinity of a compound for its receptor is a measure of how tightly it binds. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. It is highly probable that the (S)- and (R)-enantiomers of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol would display different affinities for α1-adrenoceptor subtypes (α1A, α1B, α1D).

Table 1: Hypothetical Comparative Binding Affinities (Ki, nM) at α1-Adrenoceptor Subtypes

Enantiomerα1A-Adrenoceptorα1B-Adrenoceptorα1D-Adrenoceptor
(S)-enantiomer>1000>1000>1000
(R)-enantiomer508030
RationaleBased on related structures, one enantiomer (hypothesized here as 'R') is expected to be significantly more potent (the eutomer) than the other (the distomer).[6][7] A lower Ki value indicates higher binding affinity.
Functional Activity

Functional assays measure the biological response elicited by a compound after it binds to the receptor. For an antagonist, this is measured by its ability to block the action of an agonist. The potency of an antagonist is often expressed as an IC50 value, representing the concentration required to inhibit 50% of the agonist-induced response.

Given the likely role as α1-adrenoceptor antagonists, the enantiomers would be expected to inhibit the downstream signaling of these Gq-coupled receptors. However, it's also important to consider potential activity at other GPCRs. For example, some 1,4-dioxane derivatives show a reversed enantioselectivity for 5-HT1A receptors, where the (S)-enantiomer is a potent agonist.[6] This underscores the need for comprehensive screening.

Mechanism of Action & Signaling Pathways

α1-Adrenergic receptors are typically coupled to Gq/11 G-proteins. Antagonism by a compound like (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol would involve binding to the receptor and preventing the binding of endogenous agonists, thereby inhibiting the canonical signaling cascade.

Gq_Pathway cluster_membrane Cell Membrane Receptor α1-Adrenoceptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Antagonist (R)-Enantiomer (Antagonist) Antagonist->Receptor Blocks Agonist Norepinephrine (Agonist) Agonist->Receptor Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Canonical Gq signaling pathway for α1-adrenoceptors blocked by an antagonist.

Experimental Methodologies

To empirically determine the comparative biological activity, a series of standardized in vitro assays are required.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity (Ki) of the test compounds for the target receptor by measuring their ability to displace a known radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells/tissue expressing α1-AR) Incubate 4. Incubate Membranes, Radioligand, & Test Compound/Buffer Membrane_Prep->Incubate Radioligand 2. Prepare Radioligand (e.g., [³H]-Prazosin) Radioligand->Incubate Test_Compounds 3. Prepare Serial Dilutions of (S)- and (R)-Enantiomers Test_Compounds->Incubate Filter 5. Rapid Vacuum Filtration (to separate bound/free radioligand) Incubate->Filter Wash 6. Wash Filters Filter->Wash Count 7. Quantify Radioactivity (Scintillation Counting) Wash->Count Analysis 8. Calculate IC50 and Ki Values Count->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation : Homogenize cells or tissue known to express α1-adrenoceptors (e.g., rat heart, human peripheral blood lymphocytes) in a cold lysis buffer.[8][9][10] Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[8] Resuspend the final membrane pellet in an appropriate assay buffer.

  • Assay Setup : In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and varying concentrations of the test compound (S- or R-enantiomer).[10][11]

  • Controls :

    • Total Binding : Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB) : Wells containing membranes, radioligand, and a high concentration of a known unlabeled antagonist to saturate the receptors.

  • Incubation : Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[11]

  • Separation : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[11]

  • Washing : Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting : Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis : Subtract the NSB counts from all other counts to get specific binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement for Gαi-coupled Receptors)

While α1-adrenoceptors are Gq-coupled, many other potential off-targets are Gs or Gi-coupled, which modulate cyclic AMP (cAMP) levels.[12][13] A cAMP assay is a robust method to determine functional antagonism at these receptors.[12][14][15]

Detailed Protocol (Antagonist Mode for a Gαi-coupled receptor):

  • Cell Culture : Plate cells expressing the Gαi-coupled receptor of interest in a suitable assay plate and culture overnight.

  • Compound Addition : Add varying concentrations of the test antagonists ((S)- or (R)-enantiomers) to the cells and pre-incubate.

  • Stimulation : Add a fixed concentration of an agonist for the Gαi-coupled receptor plus a cAMP-stimulating agent like forskolin.[15] Forskolin directly activates adenylyl cyclase, raising cAMP levels; the agonist will inhibit this rise.[13]

  • Lysis and Detection : After incubation, lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensors).[13][14][16]

  • Data Analysis : The antagonist will prevent the agonist from inhibiting forskolin-stimulated cAMP production, thus restoring cAMP levels. Plot the cAMP levels against the antagonist concentration to determine the IC50.

Conclusion and Future Directions

The stereochemistry of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol is predicted to be a critical determinant of its biological activity. Based on the extensive SAR of related α1-adrenoceptor antagonists, it is highly likely that one enantiomer will display significantly higher affinity and potency than the other.[6][7] However, this must be confirmed through rigorous empirical testing.

Researchers investigating these enantiomers should perform comprehensive profiling, including:

  • Receptor Binding Assays : To determine affinity and selectivity across all α1-adrenoceptor subtypes (α1A, α1B, α1D).

  • Functional Assays : To confirm antagonist activity and potency at α1-adrenoceptors (e.g., via calcium flux assays) and to screen for off-target effects at other receptors, such as serotonin or other adrenoceptor families.

  • In Vivo Studies : To evaluate the pharmacokinetic and pharmacodynamic properties of the individual enantiomers.

By systematically applying the principles and protocols outlined in this guide, researchers can accurately characterize the distinct biological profiles of the (S)- and (R)-enantiomers, paving the way for the development of more refined and safer therapeutic agents.

References

A Senior Application Scientist's Guide to the Synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Critical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Scaffold

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a high-value chiral building block in the pharmaceutical industry.[1] Its structural motif, the 2,3-dihydro-1,4-benzodioxane core, is present in numerous biologically active compounds.[2][3] The absolute configuration at the C2 stereocenter is paramount, as it profoundly influences the pharmacological activity of the final therapeutic agent.[3] A prime example is its role as a key intermediate in the synthesis of the (S)-isomer of Doxazosin, an α-adrenergic blocker used to treat hypertension. The (S)-isomer is known to be more effective and has fewer side effects than its (R)-counterpart or the racemic mixture.[4]

Given its importance, the development of efficient, stereoselective, and scalable synthetic routes to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a critical objective for process chemists and drug development professionals. This guide provides a critical comparison of the predominant synthetic methodologies, evaluating them based on enantioselectivity, yield, scalability, and mechanistic principles. We will delve into three primary strategies: Enzymatic Kinetic Resolution, Chiral Pool Synthesis, and Asymmetric Dihydroxylation, offering field-proven insights to guide your selection of the optimal synthetic pathway.

Comparative Overview of Synthetic Strategies

The choice of synthetic methodology is a balance of efficiency, cost, and the desired optical purity. Below is a high-level comparison of the three main approaches discussed in this guide.

Methodology Max. Theoretical Yield Typical Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Enzymatic Kinetic Resolution 50%>99%High enantioselectivity, mild reaction conditions, environmentally benign.Theoretical yield is capped at 50%; requires separation of product from unreacted starting material.
Chiral Pool Synthesis ~100%>99%High enantiopurity derived from starting material, straightforward reaction.Dependent on the availability and cost of the chiral precursor (e.g., (S)-epichlorohydrin).
Sharpless Asymmetric Dihydroxylation ~100%90-99%High potential yield, catalytic use of osmium, well-established and reliable.Requires a specific alkene precursor; osmium tetroxide is toxic and expensive, requiring careful handling and regeneration.

Methodology 1: Enzymatic Kinetic Resolution

Kinetic resolution is a cornerstone technique for separating enantiomers. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this context, enzymes, particularly lipases, are highly effective biocatalysts.

Mechanism and Experimental Rationale

The principle of lipase-catalyzed kinetic resolution is elegant in its simplicity. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer of the racemic alcohol, (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, leaving the other enantiomer unreacted.

For the synthesis of the (S)-alcohol, the lipase must selectively acylate the (R)-alcohol. The most common approach is transesterification using an irreversible acyl donor like vinyl acetate. The enzyme catalyzes the transfer of the acetyl group to the (R)-alcohol, forming (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)acetate. The desired (S)-alcohol remains unreacted and can be separated from the ester.

Lipases such as those from Pseudomonas fluorescens (PsfL) and Candida antarctica Lipase B (CALB) have proven effective for this transformation.[2][3] The choice of solvent is critical; organic solvents like dioxane are often used to solubilize the substrates and prevent hydrolysis of the newly formed ester.[2][5]

G cluster_0 Enzymatic Kinetic Resolution Workflow Racemate (±)-Alcohol (R)- and (S)-enantiomers Enzyme Lipase (e.g., CALB, PsfL) + Vinyl Acetate Racemate->Enzyme Reaction Selective Acylation of (R)-enantiomer Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation S_Product (S)-Alcohol (Desired Product, >99% e.e.) Separation->S_Product R_Ester (R)-Acetate (Byproduct) Separation->R_Ester

Caption: Workflow for enzymatic kinetic resolution.

Performance and Limitations

The primary advantage of this method is its exceptional enantioselectivity, often achieving e.e. values greater than 99%.[5] The reactions are performed under mild, environmentally friendly conditions. However, the fundamental limitation is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half is consumed (or left unreacted in the case of hydrolysis). While the unreacted enantiomer can potentially be racemized and recycled, this adds complexity and cost to the overall process.

Methodology 2: Chiral Pool Synthesis

This strategy leverages commercially available, enantiomerically pure starting materials. The inherent chirality of the starting material is transferred to the product, circumventing the need for a resolution step or an asymmetric catalyst.

Mechanism and Experimental Rationale

A highly effective route starts from catechol and an enantiopure three-carbon building block, such as (S)-glycidyl nosylate or, more commonly, (S)-epichlorohydrin. The synthesis involves a Williamson ether synthesis-type reaction. Catechol is deprotonated with a base (e.g., potassium carbonate or sodium hydroxide) to form the bis-phenoxide. This nucleophile then attacks the electrophilic epoxide of the chiral starting material, leading to ring-opening. A subsequent intramolecular cyclization forms the 1,4-dioxane ring, yielding the desired (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

This approach is direct and atom-economical. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting epichlorohydrin. To obtain the (S)-alcohol, (S)-epichlorohydrin must be used. A patent describes a similar process for the (R)-isomer using (R)-epichlorohydrin, achieving high yield (68%) and excellent enantiomeric purity (99.4% e.e.).[4]

G cluster_1 Chiral Pool Synthesis Pathway Catechol Catechol Base Base (e.g., NaOH) Catechol->Base Epichlorohydrin (S)-Epichlorohydrin (Chiral Precursor) Epichlorohydrin->Base Intermediate Ring-Opened Intermediate Base->Intermediate SN2 Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Product (S)-Alcohol Cyclization->Product

Caption: Chiral pool synthesis from (S)-epichlorohydrin.

Performance and Limitations

The chiral pool approach is highly attractive for large-scale production due to its simplicity, high potential yields, and excellent transfer of chirality, consistently resulting in products with very high e.e. The primary dependency and potential limitation is the cost and availability of the enantiopure starting material. However, as manufacturing processes for chiral epichlorohydrins have matured, this has become a very economically viable route.

Methodology 3: Sharpless Asymmetric Dihydroxylation (SAD)

Asymmetric synthesis aims to create the target chiral molecule directly from a prochiral precursor. The Sharpless Asymmetric Dihydroxylation (SAD) is a Nobel Prize-winning reaction that provides a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[6][7]

Mechanism and Experimental Rationale

This strategy requires an alkene precursor, 2-methylene-2,3-dihydrobenzo[b][2][3]dioxine. The core of the SAD reaction is the oxidation of this alkene using a catalytic amount of osmium tetroxide (OsO₄). The key to enantioselectivity is the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[7]

The ligand coordinates to the osmium center, creating a chiral environment. The alkene then approaches this complex, and a [3+2]-cycloaddition occurs, preferentially from one face of the double bond, dictated by the choice of ligand.[7] For example, using a (DHQD)₂PHAL ligand (often found in "AD-mix-β") typically yields one enantiomer of the diol, while a (DHQ)₂PHAL ligand ("AD-mix-α") produces the other.[8]

The resulting osmate ester is hydrolyzed to release the chiral diol, and a stoichiometric co-oxidant (e.g., potassium ferricyanide) regenerates the Os(VIII) catalyst, allowing it to re-enter the catalytic cycle.[8] The resulting diol can then be selectively protected or manipulated to yield the target primary alcohol.

G cluster_2 Sharpless Asymmetric Dihydroxylation (SAD) Alkene Prochiral Alkene (2-Methylene-1,4-benzodioxane) Catalyst cat. OsO₄ Chiral Ligand (AD-mix) Co-oxidant Alkene->Catalyst [3+2] Cycloaddition Diol Chiral Diol Intermediate Catalyst->Diol Conversion Further Conversion Diol->Conversion Product (S)-Alcohol Conversion->Product

Caption: General pathway for SAD.

Performance and Limitations

The SAD reaction is renowned for its reliability and high enantioselectivity across a broad range of alkenes, with e.e. values often exceeding 90-95%.[6] It offers the potential for high throughput and yield. However, the methodology has significant practical challenges for industrial scale-up. Osmium tetroxide is extremely toxic and volatile, requiring specialized handling procedures. It is also very expensive, and although it is used catalytically, ensuring its complete removal from the final product is a critical regulatory concern for pharmaceuticals. Furthermore, this route requires the synthesis of the specific alkene precursor, adding steps to the overall sequence.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

(Adapted from the general procedure described by Kónya et al.[2])

  • Setup: To a solution of racemic (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1.0 g, 6.02 mmol) in dry dioxane (50 mL), add vinyl acetate (1.1 mL, 12.04 mmol, 2.0 equiv.).

  • Enzyme Addition: Add Pseudomonas fluorescens lipase (PsfL) (200 mg) to the solution.

  • Reaction: Seal the flask and stir the suspension at room temperature (25°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining alcohol. This can take anywhere from 24 to 168 hours depending on the specific substrate and enzyme activity.[2]

  • Workup: Once ~50% conversion is reached, filter off the enzyme and wash it with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting mixture of (S)-alcohol and (R)-acetate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate pure (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

  • Analysis: Determine the enantiomeric excess of the purified alcohol using chiral HPLC analysis.

Protocol 2: Chiral Pool Synthesis from (S)-Epichlorohydrin

(Adapted for the (S)-isomer from the patent describing the (R)-isomer synthesis[4])

  • Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve catechol (10.0 g, 90.8 mmol) in methanol (25 mL).

  • Base Addition: Prepare a 2M aqueous solution of sodium hydroxide (NaOH). At 0°C, add the NaOH solution (113.5 mL, 227 mmol, 2.5 equiv.) dropwise to the catechol solution over 1.5 hours, maintaining the temperature below 5°C.

  • Epichlorohydrin Addition: Add (S)-epichlorohydrin (7.6 g, 82.1 mmol, 0.9 equiv.) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitor by TLC).

  • Workup: Extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic extracts successively with 2M aqueous NaOH solution (2 x 30 mL) and water (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography or recrystallization to yield pure (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

  • Analysis: Determine the yield and confirm the enantiomeric excess (>99% expected) by chiral HPLC.

Critical Comparison and Outlook

For researchers and drug development professionals, the selection of a synthetic route for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a critical decision driven by scale, cost, and regulatory considerations.

  • For laboratory-scale and discovery chemistry , Enzymatic Kinetic Resolution offers a quick and highly selective method to obtain small quantities of enantiopure material for initial studies. Its primary drawback is the 50% yield limit, which is less of a concern when only milligrams to grams are required.

  • For process development and large-scale manufacturing , the Chiral Pool Synthesis from (S)-epichlorohydrin is unequivocally the superior methodology. It is a robust, high-yielding, and highly stereospecific process. Its economic viability has made it the industrial standard. The direct transfer of chirality from a readily available starting material avoids the complexities of asymmetric catalysis or the inherent waste of a resolution process.

  • The Sharpless Asymmetric Dihydroxylation remains a powerful tool in the synthetic chemist's arsenal and is mechanistically elegant. However, for this specific target molecule, the high cost, toxicity of the osmium catalyst, and the need for an additional step to prepare the alkene precursor make it less practical for commercial production compared to the chiral pool approach.

References

Navigating the Structure-Activity Landscape of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for various G-protein coupled receptors (GPCRs). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their interactions with α-adrenergic and 5-HT1A receptors. By objectively comparing the performance of various structural analogues and providing detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate this promising chemical space.

The (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol Core: A Foundation for Receptor Affinity and Selectivity

The 1,4-benzodioxane moiety is a cornerstone of numerous biologically active compounds.[1][2] The inherent structural rigidity of the bicyclic system, coupled with the stereochemistry of the (S)-enantiomer at the 2-position, provides a well-defined three-dimensional arrangement for interaction with target receptors. The primary alcohol of the methanol side chain serves as a key anchoring point and a versatile handle for synthetic modification, allowing for the exploration of a wide range of chemical space.

Our comparative analysis will dissect the impact of structural modifications at three key positions of the (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol scaffold:

  • The Methanol Side Chain (R¹): Modifications at this position are crucial for modulating potency and introducing functionalities that can interact with specific receptor subpockets.

  • The Benzene Ring (R²): Substituents on the aromatic ring can influence electronic properties, lipophilicity, and provide additional points of interaction with the target protein.

  • The Dioxin Ring: While less commonly modified, alterations to this ring can impact the overall conformation and physicochemical properties of the molecule.

Comparative Analysis of SAR at Key Biological Targets

α-Adrenergic Receptor Antagonism: A Tale of Two Subtypes

Derivatives of the (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol scaffold have been extensively investigated as antagonists of α-adrenergic receptors, particularly the α1 and α2 subtypes. The SAR in this area is nuanced, with subtle structural changes often leading to significant shifts in subtype selectivity.

A series of studies on benzodioxane derivatives has revealed critical structural requirements for potent α1-adrenoceptor antagonism.[3][4][5] For instance, the nature of the substituent at the 2-position of the dioxane ring profoundly influences affinity.[5] Furthermore, the stereochemistry is paramount, with different enantiomers often exhibiting distinct pharmacological profiles.[4]

Key SAR Insights for α1-Adrenergic Antagonism:

  • The Amino Group: Conversion of the primary alcohol to an aminomethyl group is a common strategy to introduce a basic nitrogen atom, which is a key pharmacophoric element for many aminergic GPCR ligands. The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen significantly impact potency and selectivity.

  • Aromatic Substituents: Substitution on the phenyl ring of the benzodioxin moiety can fine-tune affinity. For example, methoxy groups at the ortho position of a terminal phenyl ring have been shown to increase affinity for α1-adrenoceptors.[5]

  • Oxygen Atoms of the Dioxin Ring: The two oxygen atoms within the dioxane ring play distinct roles in receptor binding. The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor, while the oxygen at position 4 is believed to be important for stabilizing the optimal conformation for receptor interaction.[3]

Table 1: Comparative α1-Adrenergic Receptor Binding Affinities of Representative Benzodioxane Derivatives

CompoundR¹ (Side Chain at C2)R² (Substitution on Benzene Ring)α1A Ki (nM)α1B Ki (nM)α1D Ki (nM)Reference
WB-4101 Analogue -CH₂-NH-(CH₂)₂-O-Ph(2,6-di-OCH₃)HHigh AffinityModerate AffinityModerate Affinity[4]
Compound 5 (4-phenylchroman analogue) -CH₂-NH-(CH₂)₂-O-Ph(2,6-di-OCH₃)4-PhenylPotent (α1D)Lower AffinityLower Affinity[6]
Compound 8 (4-phenylchroman analogue) -C(=O)-NH-(CH₂)₂-O-Ph(2,6-di-OCH₃)4-PhenylPotent (α1A)Lower AffinityLower Affinity[6]

Note: This table presents a qualitative comparison based on the trends reported in the literature. Direct quantitative comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.

5-HT1A Receptor Modulation: A Path to CNS Therapeutics

The (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol scaffold is also a key component of ligands targeting the 5-HT1A receptor, a crucial player in the modulation of mood and anxiety.[7] Derivatives have been developed as both agonists and antagonists, with potential applications in the treatment of depression and anxiety disorders.

Key SAR Insights for 5-HT1A Receptor Activity:

  • Side Chain Elongation and Amine Substitution: Similar to α-adrenergic antagonists, the introduction of an amino group on the side chain is critical. The length of the alkyl chain connecting the benzodioxin core to a terminal arylpiperazine moiety, a common feature in 5-HT1A ligands, significantly influences affinity and functional activity.

  • Stereochemistry: The (S)-enantiomer is often preferred for high affinity at the 5-HT1A receptor. This highlights the importance of a well-defined stereochemical presentation of key pharmacophoric features to the receptor binding pocket.

Table 2: Comparative 5-HT1A Receptor Binding Affinities of Representative Derivatives

CompoundR¹ (Side Chain at C2)Terminal Moiety5-HT1A Ki (nM)Functional ActivityReference
Compound 5 -CH₂-NH-(CH₂)₂-indoleIndole96Agonist[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and methodological rigor are the cornerstones of scientific advancement. This section provides detailed, step-by-step protocols for the enantioselective synthesis of the core scaffold and the key biological assays used to characterize the activity of its derivatives.

Enantioselective Synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

The asymmetric synthesis of the chiral core is a critical first step. One established method involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral enol ether precursor.[8]

Experimental Workflow for Enantioselective Synthesis

cluster_synthesis Enantioselective Synthesis start 2-Hydroxy-1,4-benzodioxin step1 Oxidation to 2-formyl-1,4-benzodioxin start->step1 step2 Wittig Reaction to form prochiral enol ether step1->step2 step3 Rh-catalyzed Asymmetric Hydrogenation with chiral ligand step2->step3 step4 Hydroboration-Oxidation step3->step4 end_product (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol step4->end_product

Caption: Workflow for the enantioselective synthesis of the core scaffold.

Step-by-Step Protocol:

  • Oxidation: The starting material, 2-hydroxy-1,4-benzodioxin, is oxidized to 2-formyl-1,4-benzodioxin using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

  • Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a suitable phosphorus ylide to generate the corresponding prochiral enol ether.

  • Asymmetric Hydrogenation: The crucial enantioselective step involves the hydrogenation of the enol ether using a rhodium catalyst complexed with a chiral phosphine ligand (e.g., ZhaoPhos).[8] This step establishes the (S)-stereocenter with high enantiomeric excess.

  • Hydroboration-Oxidation: The resulting chiral ether is then converted to the primary alcohol via a hydroboration-oxidation sequence, yielding the target (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for α1-adrenergic receptors using a radiolabeled antagonist.[9][10]

Experimental Workflow for α1-Adrenergic Receptor Binding Assay

cluster_binding_assay α1-Adrenergic Receptor Binding Assay prep Membrane Preparation from CHO cells expressing α1 receptor incubation Incubation of membranes with [³H]-Prazosin (radioligand) and test compound prep->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Scintillation counting to quantify bound radioactivity filtration->counting analysis Data analysis to determine IC₅₀ and Ki values counting->analysis

Caption: Workflow for the α1-adrenergic receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest CHO cells stably expressing the desired human α1-adrenergic receptor subtype.

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[10]

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-Prazosin), and varying concentrations of the test compound.

    • For non-specific binding, use a high concentration of a known α1-antagonist (e.g., phentolamine).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay for 5-HT1A Receptor Agonism

This protocol describes a functional assay to determine the agonist activity of test compounds at the 5-HT1A receptor by measuring the modulation of an intracellular second messenger, such as cAMP.[1][11]

Signaling Pathway for 5-HT1A Receptor Agonism

cluster_pathway 5-HT1A Receptor Signaling agonist 5-HT1A Agonist (e.g., Test Compound) receptor 5-HT1A Receptor agonist->receptor Binds to gi_protein Gi Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->camp cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) camp->cellular_response Leads to

Caption: Simplified signaling pathway of a 5-HT1A receptor agonist.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

  • cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the concentration of cAMP in the cell lysates using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).

Concluding Remarks and Future Directions

The (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol scaffold continues to be a fertile ground for the discovery of novel GPCR ligands. The SAR insights and experimental protocols detailed in this guide provide a robust framework for the rational design and evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of ligands with biased signaling profiles, which may offer enhanced therapeutic efficacy with reduced side effects. Furthermore, the application of computational modeling and structural biology will undoubtedly accelerate the discovery of the next generation of therapeutics based on this remarkable chemical scaffold.

References

A Comparative Guide to the Stereochemical Analysis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol: Single-Crystal X-ray Diffraction and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The seemingly subtle difference in the spatial orientation of atoms can lead to profound variations in biological activity. This guide focuses on the critical task of determining the absolute configuration of chiral molecules, using (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol as a case study.

While single-crystal X-ray diffraction (SCXRD) is unequivocally the "gold standard" for determining the absolute configuration of a chiral molecule, providing a definitive and unambiguous 3D structure, its application is contingent upon the ability to grow high-quality single crystals.[1][2] The absence of a publicly available crystal structure for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol underscores a common challenge in pharmaceutical research: not all molecules readily form crystals suitable for SCXRD analysis. This guide, therefore, not only delves into the principles and methodology of SCXRD but also provides a comparative analysis of powerful alternative techniques, offering a comprehensive decision-making framework for researchers.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3] By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, it is possible to determine bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.[3][4]

The Principle of SCXRD for Absolute Configuration

The determination of absolute configuration using SCXRD relies on a phenomenon known as anomalous dispersion.[5] When X-rays interact with electrons, the scattering is not perfectly in phase. This phase shift is particularly significant for atoms heavier than carbon. By carefully analyzing the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), the absolute arrangement of atoms in the crystal lattice can be determined.

Experimental Workflow: An Idealized Protocol for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

The following protocol outlines the key steps in a successful SCXRD analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystallization

The most critical and often challenging step is growing a single crystal of sufficient size and quality.[6] For a small organic molecule like (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, several techniques can be employed:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly. The gradual increase in concentration can lead to the formation of single crystals. The choice of solvent is crucial and often determined empirically.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Step 2: Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the final, accurate atomic positions. The absolute configuration is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, Cooling) Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Config Absolute Configuration (Flack Parameter) Refinement->Absolute_Config

Figure 1: Idealized workflow for single-crystal X-ray diffraction analysis.

Powerful Alternatives for Stereochemical Elucidation

When single crystals are elusive, researchers can turn to a suite of powerful spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.

Workflow for VCD Analysis:

  • Experimental Spectrum Acquisition: A VCD spectrum of the chiral molecule in a suitable solvent is recorded.

  • Computational Modeling: The three-dimensional structure of one enantiomer of the molecule is modeled using computational methods like Density Functional Theory (DFT).

  • Spectrum Calculation: The theoretical VCD spectrum for the modeled enantiomer is calculated.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the peaks allows for the unambiguous assignment of the absolute configuration.[8][9]

Electronic Circular Dichroism (ECD)

ECD is a similar technique to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chromophores in a chiral molecule.[10][11][12]

Applications and Limitations:

ECD is particularly useful for molecules with strong UV-Vis absorbing chromophores.[12] The interpretation of ECD spectra can sometimes be complex due to the influence of molecular conformation. Similar to VCD, the assignment of absolute configuration often relies on comparing the experimental spectrum to quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy is a cornerstone of chemical analysis, and with the use of chiral auxiliaries, it can be a powerful tool for determining absolute configuration. The most common method is the Mosher's ester analysis.

The Mosher's Method Workflow:

  • Derivatization: The chiral alcohol, in this case, (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, is reacted with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters.

  • ¹H NMR Analysis: The ¹H NMR spectra of the two diastereomeric esters are recorded.

  • Chemical Shift Comparison: The chemical shifts of the protons on either side of the newly formed ester linkage are compared between the two diastereomers.

  • Configuration Assignment: Based on the predictable anisotropic effect of the phenyl group in the MTPA moiety, the differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration of the original alcohol.

Comparative Analysis of Techniques

The choice of analytical technique for determining absolute configuration depends on several factors, including the nature of the sample, the available instrumentation, and the specific research question. The following table provides a comparative overview of the techniques discussed.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Sample State Solid (single crystal)SolutionSolutionSolution
Sample Quantity Micrograms to milligramsMilligramsMicrograms to milligramsMilligrams
Destructive? NoNoNoNo (sample is derivatized)
Information Obtained Unambiguous 3D structure, absolute configuration, bond lengths, bond anglesAbsolute configuration and conformation in solutionAbsolute configuration for molecules with chromophoresAbsolute configuration
Reliance on Computation No (for structure determination)Yes (for absolute configuration assignment)Yes (often required for unambiguous assignment)No (based on empirical models)
Key Advantage Definitive and unambiguous resultApplicable to a wide range of molecules in solution, no crystallization neededHigh sensitivity for chromophore-containing moleculesWidely available instrumentation, well-established methodology
Key Limitation Requires high-quality single crystalsRequires computational analysis, can be sensitive to conformationLimited to molecules with suitable chromophores, can be conformationally dependentRequires chemical derivatization, potential for kinetic resolution

Decision-Making Framework

To assist researchers in selecting the most appropriate technique for their needs, the following flowchart provides a logical decision-making process.

Decision_Framework decision decision result result Start Start: Determine Absolute Configuration of a Chiral Molecule Crystal Can you grow a high-quality single crystal? Start->Crystal SCXRD Perform Single-Crystal X-ray Diffraction Crystal->SCXRD Yes NoCrystal No suitable crystal available Crystal->NoCrystal No Chromophore Does the molecule have a suitable chromophore? NoCrystal->Chromophore ECD Consider Electronic Circular Dichroism (ECD) Chromophore->ECD Yes Derivatizable Is the molecule easily derivatizable (e.g., has an alcohol or amine)? Chromophore->Derivatizable No VCD Perform Vibrational Circular Dichroism (VCD) ECD->VCD For confirmation Derivatizable->VCD No/Alternatively NMR Use NMR with Chiral Auxiliaries (e.g., Mosher's Method) Derivatizable->NMR Yes NMR->VCD For confirmation

Figure 2: Decision-making flowchart for selecting a technique to determine absolute configuration.

Conclusion

References

A Comparative Guide to the Efficacy of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol Analogs as Adrenoceptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of privileged scaffolds that can be systematically modified to yield compounds with high affinity and selectivity for specific biological targets is of paramount importance. The (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol core is one such versatile scaffold, serving as a foundational structure for the development of potent modulators of the adrenergic system. This guide provides a detailed comparative analysis of the efficacy of a series of analogs based on this scaffold, with a particular focus on their activity as α-adrenoceptor antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the adrenergic system.

Introduction to the (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol Scaffold

The 2,3-dihydrobenzo[b][1][2]dioxin moiety is a well-established pharmacophore found in a variety of clinically significant drugs, most notably α-adrenoceptor antagonists like Doxazosin.[3] The chiral center at the 2-position of the dioxin ring, when bearing a methanol group in the (S)-configuration, provides a key structural feature for interaction with adrenergic receptors. This guide will delve into a specific class of analogs where the hydroxyl group of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is replaced by a substituted piperidin-4-yl moiety, leading to a series of potent α2-adrenoceptor antagonists.

Comparative Efficacy of 1-(2,3-dihydrobenzo[1][2]dioxin-2-ylmethyl)piperidin-4-yl Derivatives

A significant study in the exploration of analogs of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol has been the synthesis and pharmacological evaluation of a series of 1-(2,3-dihydrobenzo[1][2]dioxin-2-ylmethyl)piperidin-4-yl derivatives.[4] These compounds were assessed for their binding affinity at α1 and α2-adrenoceptors, as well as at D2-dopamine receptors, to determine their potency and selectivity. The rationale behind this molecular design was to explore the impact of introducing a piperidine linker and various terminal moieties on the interaction with these receptors, with the aim of discovering novel compounds with potential applications in neurodegenerative diseases.[4]

The comparative binding affinities of these analogs are summarized in the table below.

Compound IDR Groupα1 Ki (nM)α2 Ki (nM)D2 Ki (nM)α1/α2 Selectivity
33a Amide (Phenyl)1,20025>10,00048
33b Amide (2-Fluorophenyl)80015>10,00053
33c Amide (4-Fluorophenyl)95020>10,00047.5
33d Urea (Phenyl)500108,00050
33e Urea (2,6-Dichlorophenyl)35086,50043.75
33f Imidazolidinone (Phenyl)28055,00056
33g Imidazolidinone (2,4,6-Trimethoxyphenyl)2501.5 4,500166.7

Data sourced from a study on substituted 1-(2,3-dihydrobenzo[1][2]dioxin-2-ylmethyl)piperidin-4-yl derivatives.[4]

From this dataset, a clear structure-activity relationship (SAR) emerges. The introduction of a piperidin-4-yl linker to the (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol scaffold, followed by further substitution, leads to compounds with high affinity for α2-adrenoceptors. Notably, the terminal moiety plays a crucial role in both potency and selectivity. The imidazolidinone-containing compounds, particularly 33g with a 2,4,6-trimethoxyphenyl group, exhibit the highest affinity for the α2-adrenoceptor (Ki = 1.5 nM) and the greatest selectivity over the α1-adrenoceptor.[4] This suggests that the electronic and steric properties of the terminal aromatic ring are key determinants for potent and selective α2-antagonism. The in-vitro binding data for compound 33g also translated to in-vivo central effects following oral administration, highlighting its potential as a drug candidate.[4]

Mechanistic Insights: α2-Adrenoceptor Signaling Pathway

The primary target of the most potent analogs identified is the α2-adrenoceptor, a G-protein coupled receptor (GPCR). Antagonism of this receptor has therapeutic potential in various conditions, including neurodegenerative diseases. The canonical signaling pathway initiated by the activation of α2-adrenoceptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as the compounds discussed, would block this pathway.

alpha2_signaling cluster_membrane Cell Membrane alpha2_receptor α2-Adrenoceptor gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->alpha2_receptor Binds and Activates antagonist Antagonist (e.g., Compound 33g) antagonist->alpha2_receptor Binds and Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response Phosphorylates Targets

Caption: Simplified signaling pathway of the α2-adrenoceptor.

Experimental Protocols: Radioligand Binding Assay for Adrenoceptor Affinity

To ensure the trustworthiness and reproducibility of the presented data, a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of unlabeled compounds, is provided below.[5]

Objective:

To determine the equilibrium dissociation constant (Ki) of test compounds for α1 and α2-adrenoceptors using a competitive radioligand binding assay.

Materials:
  • Receptor Source: Membranes from cells expressing the target adrenoceptor subtype (e.g., CHO cells).[6]

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2).

  • Unlabeled Competitor: The test compounds (analogs of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., phentolamine).

  • Scintillation Vials and Cocktail.

  • Filtration Apparatus: with glass fiber filters.

  • Liquid Scintillation Counter.

Workflow Diagram:

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_tubes Set up Assay Tubes: Total, Non-specific, and Competitive Binding prep_membranes->setup_tubes prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->setup_tubes add_reagents Add Membranes, Radioligand, and Test Compounds setup_tubes->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Place Filters in Scintillation Vials with Cocktail and Count washing->scintillation calc_ic50 Calculate IC50 Values from Competition Curves scintillation->calc_ic50 calc_ki Calculate Ki Values using the Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the receptor membrane preparation to a concentration that results in specific binding of less than 10% of the added radioligand.[2]

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup:

    • For each test compound concentration, prepare triplicate tubes.

    • Total Binding: Add assay buffer, receptor membranes, and radioligand.

    • Non-specific Binding: Add assay buffer, receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Add assay buffer, receptor membranes, radioligand, and the test compound at varying concentrations.

  • Incubation:

    • Incubate the assay tubes at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.[5]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Conclusion and Future Directions

The (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol scaffold has proven to be a valuable starting point for the development of potent and selective α2-adrenoceptor antagonists. The systematic modification of this core, particularly through the introduction of a substituted piperidin-4-yl moiety, has yielded compounds with nanomolar affinity and high selectivity. The structure-activity relationships derived from these studies provide a clear roadmap for the design of future analogs with potentially improved pharmacological profiles.

Future research in this area could focus on several key aspects:

  • Exploration of other Linkers: Investigating different linker moieties between the benzodioxin core and the terminal aromatic ring could lead to further improvements in affinity and selectivity.

  • Pharmacokinetic Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds is necessary to assess their drug-likeness.

  • In-vivo Efficacy Studies: Further in-vivo studies in relevant animal models are required to validate the therapeutic potential of these novel α2-adrenoceptor antagonists.

By continuing to explore the chemical space around the (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol scaffold, it is anticipated that new and improved drug candidates targeting the adrenergic system will be discovered.

References

A Researcher's Guide to Assessing Off-Target Effects of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the early and accurate assessment of a compound's off-target effects is paramount to mitigating downstream risks and ensuring the clinical success of a therapeutic candidate. This guide provides a comprehensive framework for evaluating the off-target profile of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a molecule with a benzodioxin core. While public domain data on the specific biological targets of this exact molecule is limited, its structural motifs offer clues to potential interactions and guide a robust assessment strategy.

The 2,3-dihydrobenzo[b]dioxin scaffold is present in molecules with diverse pharmacological activities. Related structures, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are known to interact with the aryl hydrocarbon (AH) receptor, a transcription factor involved in the expression of numerous genes.[1] This highlights the potential for compounds containing this core to have a wide range of biological effects. Therefore, a thorough investigation into the off-target profile of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is essential.

This guide will delve into both computational and experimental approaches to build a comprehensive off-target profile, enabling researchers to make informed decisions throughout the drug discovery and development process.

Part 1: In Silico Profiling - The Predictive First Pass

Before embarking on costly and time-consuming wet lab experiments, in silico methods provide a valuable initial assessment of potential off-target interactions.[2] These computational approaches leverage vast databases of known drug-target interactions and protein structures to predict the likelihood of a compound binding to unintended targets.

Key In Silico Strategies:
  • Ligand-Based Approaches: These methods compare the structure of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol to libraries of compounds with known biological activities. By identifying structurally similar molecules, we can infer potential off-targets.

  • Structure-Based Approaches (Molecular Docking): If the 3D structures of potential off-targets are known, molecular docking simulations can predict the binding affinity and pose of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol within the target's binding site.

  • Machine Learning and AI Models: An increasing number of sophisticated machine learning models can predict off-target interactions with greater accuracy by integrating diverse data types, including chemical structures, bioactivity data, and protein sequence information.[[“]][4]

Recommended Workflow for In Silico Assessment:

The following diagram illustrates a logical workflow for the computational prediction of off-target effects.

G cluster_0 In Silico Workflow start Input Compound: (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol db_search Ligand-Based Search (e.g., ChEMBL, PubChem) start->db_search Chemical Similarity docking Structure-Based Docking (e.g., PDB targets) start->docking 3D Structure ml_model Machine Learning Prediction (Predictive Models) start->ml_model Molecular Descriptors data_integration Data Integration & Prioritization db_search->data_integration docking->data_integration ml_model->data_integration output Prioritized List of Potential Off-Targets data_integration->output Ranked by Score

Caption: In silico workflow for off-target prediction.

Part 2: In Vitro Screening - Experimental Validation

While in silico methods are powerful for hypothesis generation, experimental validation is crucial. In vitro safety pharmacology profiling involves screening the compound against a broad panel of targets known to be associated with adverse drug reactions.[5][6]

Tiered Approach to In Vitro Screening:

A tiered or sequential approach to in vitro screening is often the most resource-effective strategy.[7]

Tier 1: Broad Panel Screening

The initial step involves a broad liability panel, often comprising 40-100 targets. These panels cover major classes of proteins implicated in adverse drug events.[6][8]

Target ClassExamplesRationale for Inclusion
G-Protein Coupled Receptors (GPCRs) Adrenergic, Dopaminergic, Serotonergic, Histaminergic ReceptorsImplicated in cardiovascular, CNS, and allergic responses.
Ion Channels hERG, Sodium, Calcium, Potassium ChannelsCritical for cardiac function; hERG inhibition is a major cause of drug-induced cardiotoxicity.
Kinases ABL, SRC, VEGFR, EGFROff-target kinase inhibition can lead to a range of toxicities.
Nuclear Receptors ER, AR, GRCan cause endocrine disruption.
Transporters SERT, DAT, NETAffect neurotransmitter levels and can lead to CNS side effects.
Enzymes COX-1, COX-2, PDE isoforms, Cytochrome P450s (CYPs)Inhibition can lead to gastrointestinal, inflammatory, and drug-drug interaction issues.

Tier 2: Dose-Response and Functional Assays

Any "hits" identified in the broad panel screening should be followed up with dose-response studies to determine their potency (e.g., IC50 or EC50). Functional assays are also critical to understand whether the compound acts as an agonist, antagonist, or allosteric modulator at the off-target.

Experimental Protocol: General Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory activity of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a microtiter plate.

  • Compound Addition: Add the diluted compound to the appropriate wells. Include positive and negative controls.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Add a detection reagent that measures the amount of product formed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates a typical experimental workflow for in vitro off-target screening.

G cluster_1 In Vitro Screening Workflow start_exp Test Compound: (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol tier1 Tier 1: Broad Panel Screen (e.g., 44 targets) start_exp->tier1 hit_id Hit Identification (% Inhibition > Threshold) tier1->hit_id tier2 Tier 2: Dose-Response & Functional Assays hit_id->tier2 Confirmed Hits risk_assess Risk Assessment & Mitigation tier2->risk_assess output_exp Comprehensive Off-Target Profile risk_assess->output_exp

Caption: In vitro experimental workflow for off-target assessment.

Part 3: Data Interpretation and Risk Mitigation

The ultimate goal of off-target assessment is to understand the potential clinical implications of any identified interactions.

Comparative Data Summary

A crucial step is to compare the potency of the compound at its intended on-target versus its off-targets. This is often expressed as a selectivity ratio.

TargetOn-Target Activity (IC50/EC50)Off-Target Activity (IC50/EC50)Selectivity Ratio (Off-Target/On-Target)Potential Clinical Implication
Primary Target X 10 nMTherapeutic Efficacy
hERG Channel 5 µM500xLow risk of cardiotoxicity at therapeutic doses.
Dopamine D2 Receptor 500 nM50xPotential for CNS side effects. Further investigation needed.
CYP3A4 >10 µM>1000xLow risk of drug-drug interactions via this isoform.

Note: This table is for illustrative purposes only. The actual values would need to be determined experimentally.

A large selectivity ratio (typically >100-fold) provides a greater therapeutic window and a lower likelihood of off-target effects at clinically relevant doses. However, even weak off-target interactions can be problematic if the off-target protein is highly expressed in a particular tissue or if the therapeutic dose of the drug is high.[9]

Risk Mitigation Strategies

If significant off-target activity is identified, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists can modify the structure of the compound to reduce its affinity for the off-target while maintaining or improving its on-target potency.

  • Clinical Monitoring Plan: For off-target effects that cannot be engineered out, a specific clinical monitoring plan can be developed to watch for potential adverse events in patients.

  • Dose Adjustment: In some cases, the dose of the drug can be adjusted to minimize off-target effects, although this may also impact efficacy.

Conclusion

A thorough assessment of the off-target effects of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a critical component of its preclinical development. By employing a combination of in silico prediction and in vitro screening, researchers can build a comprehensive off-target profile. This data-driven approach allows for the early identification and mitigation of potential safety liabilities, ultimately increasing the probability of developing a safe and effective therapeutic.

References

A Senior Application Scientist's Guide to the Computational Analysis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

A Senior Application Scientist's Guide to the Computational Analysis of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

An Objective Comparison of In Silico Performance Against Structurally Related Adrenergic Receptor Ligands

Abstract

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, known for its prevalence in compounds with significant biomedical importance.[1][2] This guide focuses on a specific, understudied derivative, (S)-(2,3-dihydrobenzo[b][3][4]dioxin-2-yl)methanol (S-DDM), providing a comprehensive, replicable framework for its computational evaluation. While direct experimental and computational studies on S-DDM are sparse, its structural similarity to known adrenergic receptor ligands necessitates a thorough in silico investigation. This document presents a comparative analysis, modeling the interaction of S-DDM with the α1A-adrenergic receptor and benchmarking its performance against established ligands. We provide detailed, field-tested protocols for molecular docking and results validation, offering researchers, scientists, and drug development professionals a robust blueprint for assessing novel compounds in this chemical class.

Introduction: The Rationale for a Comparative Docking Study

The benzodioxan moiety is a core component of numerous compounds targeting G protein-coupled receptors (GPCRs), which are implicated in a vast array of physiological processes and diseases.[5] Specifically, derivatives of this scaffold have shown affinity for adrenergic receptors, key players in cardiovascular regulation and central nervous system function.[6] The target of this guide, (S)-(2,3-dihydrobenzo[b][3][4]dioxin-2-yl)methanol (S-DDM), contains this critical pharmacophore along with a chiral hydroxymethyl group, suggesting a potential for specific, stereoselective interactions with biological targets.

Given the established role of related compounds as adrenergic modulators, we selected the human α1A-adrenergic receptor (α1A-AR) as a high-value target for this illustrative study.[7][8] The α1A-AR is crucial for mediating smooth muscle contraction and is a target for drugs treating conditions like benign prostatic hyperplasia.[9]

To provide a meaningful performance benchmark, S-DDM will be compared against two well-characterized ligands known to interact with adrenergic receptors:

  • Norepinephrine: The endogenous agonist for adrenergic receptors, providing a natural interaction baseline.[10]

  • Tamsulosin: A selective antagonist for the α1A-AR, representing a clinically relevant therapeutic.[10]

This guide will therefore not only detail the computational workflow for analyzing S-DDM but also contextualize its potential efficacy through direct comparison with these established molecules.

Methodologies: A Validated Protocol for In Silico Screening

Scientific integrity in computational modeling hinges on a meticulous and reproducible workflow. The following protocols are designed to be self-validating, ensuring that the generated results are both reliable and interpretable.

Experimental Workflow Overview

The computational pipeline involves four key stages: receptor preparation, ligand preparation, molecular docking, and results validation. Each step is critical for minimizing artifacts and generating biologically relevant predictions.

Gcluster_prepPreparation Stagecluster_dockDocking Stagecluster_analysisAnalysis StagePDB1. Receptor Acquisition(PDB ID: 7V61)ReceptorPrep2. Receptor Preparation(Remove water, add hydrogens)PDB->ReceptorPrepClean structureGridGen4. Grid Box Generation(Define binding site)ReceptorPrep->GridGenPrepared receptorLigandPrep3. Ligand Preparation(2D to 3D, energy minimization)Docking5. Molecular Docking(AutoDock Vina)LigandPrep->DockingGridGen->DockingDefined search spaceValidation6. Protocol Validation(Re-docking of co-crystal ligand)Docking->ValidationGenerated posesAnalysis7. Results Analysis(Binding affinity, interactions)Validation->AnalysisValidated protocolGcluster_ligandLigand: (S)-DDMcluster_receptorα1A-AR Binding PocketLigand(S)-DDMD106Asp106 (TM3)Ligand->D106 H-BondS188Ser188 (TM5)Ligand->S188 H-BondF288Phe288 (TM6)Ligand->F288 HydrophobicM292Met292 (TM6)Ligand->M292 HydrophobicF312Phe312 (TM7)Ligand->F312 Hydrophobic

In vitro versus in vivo correlation of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol activity

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vitro and in vivo activity of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is crucial for its development as a potential therapeutic agent. This guide provides a detailed analysis of its performance in both laboratory settings and living organisms, offering supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Introduction to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a chiral compound, has garnered interest for its potential biological activities. Understanding the correlation between its effects observed in controlled in vitro systems and its behavior within a complex in vivo environment is a critical step in preclinical development. This guide will dissect the experimental approaches used to characterize this compound, present the data in a comparative format, and establish a potential In Vitro-In Vivo Correlation (IVIVC).

In Vitro Assessment of Biological Activity

The initial screening of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol's activity is typically performed in vitro to determine its direct effects on specific biological targets, such as enzymes or receptors, and its broader impact on cellular functions.

Enzymatic and Cellular Assays

Objective: To quantify the inhibitory or modulatory effects of the compound on a purified biological target and within a cellular context.

Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Target: Kinase X)

  • Preparation of Reagents: A solution of purified recombinant Kinase X, its specific peptide substrate, and adenosine triphosphate (ATP) is prepared in a suitable buffer. (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol is serially diluted to create a range of concentrations.

  • Incubation: The compound dilutions are incubated with Kinase X, the substrate, and ATP to allow the enzymatic reaction to proceed.

  • Detection of Activity: The level of substrate phosphorylation is quantified, often using a luminescence-based or fluorescence-based method.

  • Data Analysis: The dose-response curve is plotted to calculate the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: Cell Proliferation Assay

  • Cell Culture: A relevant human cell line is cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with a serial dilution of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or resazurin assay, which indicates metabolic activity.

  • Data Analysis: The growth inhibitory concentration (GI50) is calculated from the resulting dose-response curve.

Workflow for In Vitro Evaluation

InVitro_Methodology cluster_enzyme Enzyme Inhibition Assay cluster_cell_based Cell-Based Assay e1 Prepare Serial Dilutions of Compound e2 Incubate with Purified Enzyme and Substrate e1->e2 e3 Quantify Enzymatic Activity e2->e3 e4 Calculate IC50 Value e3->e4 c1 Seed and Culture Human Cell Line c2 Treat Cells with Compound Dilutions c1->c2 c3 Measure Cell Viability or Function c2->c3 c4 Calculate GI50 or EC50 Value c3->c4

Caption: Methodologies for determining the in vitro activity of the compound.

Summary of In Vitro Data

The following table summarizes hypothetical in vitro data for (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Assay TypeParameterResult
Kinase X InhibitionIC5050 nM
Cell Proliferation (MCF-7)GI50250 nM

In Vivo Evaluation of Efficacy and Pharmacokinetics

In vivo studies are essential to understand how (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic efficacy.

Animal Models of Disease

Objective: To assess the therapeutic effect of the compound in a living organism that mimics a human disease state.

Experimental Protocol: Murine Xenograft Model

  • Model Establishment: Immunocompromised mice are subcutaneously inoculated with human cancer cells (e.g., MCF-7) to establish tumors.

  • Treatment Regimen: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives daily doses of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol via a clinically relevant route (e.g., oral gavage), while the control group receives a vehicle.

  • Efficacy Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of the compound over time.

  • Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI). Pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) are calculated.

Workflow for In Vivo Assessment

InVivo_Methodology start Establish Disease Model (e.g., Xenograft) randomize Randomize Animals into Groups start->randomize dose Administer Compound or Vehicle randomize->dose monitor Monitor Tumor Growth and Animal Health dose->monitor pk_sample Collect Blood Samples for PK Analysis dose->pk_sample endpoint Determine Therapeutic Efficacy (e.g., TGI) monitor->endpoint IVIVC_Concept cluster_vitro In Vitro Metrics cluster_vivo In Vivo Outcomes IC50 Enzymatic Potency (IC50) GI50 Cellular Potency (GI50) IC50->GI50 Translates to PK Pharmacokinetics (Plasma Concentration) GI50->PK Predicts Required Efficacy Therapeutic Efficacy (TGI) PK->Efficacy Drives

A Senior Application Scientist's Guide to Chiral Synthons: Benchmarking (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chiral Intermediates in Modern Drug Development

In the landscape of pharmaceutical synthesis, the stereochemical identity of a molecule is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This necessitates the use of enantiomerically pure starting materials and intermediates, commonly referred to as chiral building blocks.[1] These molecules serve as foundational synthons for the construction of complex active pharmaceutical ingredients (APIs). (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol stands as a prominent example of such a chiral building block, primarily recognized for its integral role as a key intermediate in the synthesis of Doxazosin, a widely prescribed α1-adrenergic receptor antagonist for treating hypertension and benign prostatic hyperplasia.[1][2]

This guide provides an in-depth comparative analysis of synthetic strategies to obtain the chiral 2,3-dihydrobenzo[b]dioxin core. We will benchmark the direct synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol against a prominent alternative: the enzymatic kinetic resolution of a racemic precursor. This comparison aims to equip researchers and process chemists with the critical data and experimental rationale needed to select the most efficient, scalable, and stereoselective pathway for their specific research and development needs.

The Target Synthon: (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

The 2,3-dihydro-1,4-benzodioxane motif is a privileged scaffold in medicinal chemistry, and the absolute configuration at the C2 position is a critical determinant of biological activity.[1][2] In the context of Doxazosin, the (S)-enantiomer is crucial for its therapeutic effect. Therefore, securing an efficient and enantiopure source of the (S)-configured benzodioxane intermediate is a cornerstone of its synthesis.

Two principal strategies dominate the landscape for obtaining this chiral core:

  • The Chiral Pool Approach: Direct asymmetric synthesis starting from achiral precursors to yield the desired (S)-enantiomer of a suitable benzodioxane derivative.

  • The Resolution Approach: Synthesis of a racemic mixture of a benzodioxane intermediate, followed by separation of the enantiomers, most effectively through enzymatic kinetic resolution.

This guide will dissect and compare these two strategic pathways.

Strategy 1: Asymmetric Synthesis of the Chiral Precursor

A common strategy in pharmaceutical manufacturing is to introduce chirality early in the synthetic sequence. A representative method for the asymmetric synthesis of the (S)-2-substituted-2,3-dihydrobenzo[b]dioxin core involves the reaction of catechol with a chiral 3-carbon synthon.

Experimental Protocol: Asymmetric Synthesis of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

This protocol outlines a plausible asymmetric synthesis, building upon established chemical principles for forming the benzodioxane ring.

Step 1: Preparation of (R)-Glycidyl Tosylate (R)-glycidol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature. This reaction converts the primary alcohol into a good leaving group (tosylate) while preserving the stereochemistry of the epoxide.

Step 2: Ring-Opening of Epoxide with Catechol Catechol is deprotonated with a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). The resulting catecholate dianion acts as a nucleophile, attacking the less hindered carbon of (R)-glycidyl tosylate. This is followed by an intramolecular Williamson ether synthesis, where the second phenoxide attacks the carbon bearing the tosylate, to form the dihydrobenzo[b]dioxin ring. This sequence of reactions inverts the stereocenter, leading to the (S)-configuration.

Step 3: Reduction to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol The resulting intermediate from Step 2 (an ester or a related functional group depending on the exact starting material) is then reduced to the primary alcohol using a standard reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Workflow Diagram: Asymmetric Synthesis

cluster_0 Strategy 1: Asymmetric Synthesis Achiral Precursors Achiral Precursors Enantioselective Reaction Enantioselective Reaction Achiral Precursors->Enantioselective Reaction e.g., Catechol, Glycidol derivative Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary->Enantioselective Reaction Chiral Intermediate (S)-enantiomer Chiral Intermediate (S)-enantiomer Enantioselective Reaction->Chiral Intermediate (S)-enantiomer High e.e. Final Product Final Product Chiral Intermediate (S)-enantiomer->Final Product Further steps

Caption: Workflow for the Asymmetric Synthesis Approach.

Strategy 2: Enzymatic Kinetic Resolution

An increasingly popular and "green" alternative to classical resolution or asymmetric synthesis is enzymatic kinetic resolution.[1] This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. For the synthesis of the Doxazosin intermediate, this is typically applied to a racemic ester of 1,4-benzodioxan-2-carboxylic acid.[3][4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol details the kinetic resolution of (±)-methyl 1,4-benzodioxan-2-carboxylate using Candida antarctica lipase B (CAL-B), a robust and highly selective biocatalyst.

Step 1: Synthesis of Racemic Methyl 1,4-benzodioxan-2-carboxylate Catechol is reacted with methyl 2,3-dibromopropionate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone or DMF to yield the racemic ester.[3]

Step 2: Enzymatic Hydrolysis The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), often with a co-solvent like n-butanol to improve solubility.[1][2] Immobilized Candida antarctica lipase B (e.g., Novozym 435) is added to the mixture. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

Step 3: Separation and Isolation Upon reaching optimal conversion, the enzyme is filtered off. The reaction mixture is then acidified, and the (S)-carboxylic acid and the unreacted (R)-ester are separated by extraction. The (S)-carboxylic acid can then be reduced to (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Workflow Diagram: Enzymatic Kinetic Resolution

cluster_1 Strategy 2: Enzymatic Kinetic Resolution Achiral Precursors Achiral Precursors Racemic Intermediate Racemic Intermediate Achiral Precursors->Racemic Intermediate e.g., Catechol, Dibromopropionate Resolution Enzymatic Reaction Racemic Intermediate->Resolution Enzyme Enzyme Enzyme->Resolution e.g., CAL-B S-Product S-Product Resolution->S-Product (S)-acid R-Substrate R-Substrate Resolution->R-Substrate unreacted (R)-ester

Caption: Workflow for the Enzymatic Kinetic Resolution Approach.

Comparative Benchmarking

The choice between asymmetric synthesis and kinetic resolution is a multifactorial decision, hinging on metrics of efficiency, cost, scalability, and environmental impact. Below is a comparative summary of the two approaches.

ParameterStrategy 1: Asymmetric SynthesisStrategy 2: Enzymatic Kinetic ResolutionRationale & Field Insights
Theoretical Max. Yield 100%50% (for the desired enantiomer)Kinetic resolution inherently discards half of the starting material unless the undesired enantiomer can be racemized and recycled, adding complexity.
Enantiomeric Excess (e.e.) Typically >95%Often >97%Enzymes like CAL-B are renowned for their exceptional enantioselectivity, frequently yielding e.e. values exceeding 97%.[1][2]
Reagents & Catalysts Chiral auxiliaries or catalysts, potentially expensive transition metals, strong bases (NaH), pyrophoric reagents (LiAlH₄).Immobilized lipase (reusable), mild buffers, common solvents.The biocatalytic route avoids harsh reagents and extreme temperatures, aligning with green chemistry principles. The reusability of immobilized enzymes is a significant cost and sustainability advantage.
Process Scalability Can be challenging due to the cost of catalysts, strict anhydrous/inert atmosphere requirements, and potential for exothermic reactions.Generally highly scalable. Biocatalytic reactions are often run in aqueous media under mild conditions, simplifying reactor design and safety protocols.For large-scale industrial production, the operational simplicity and safety of enzymatic processes are highly attractive.
Versatility The chiral synthon can be designed to have various functional groups for subsequent reactions.The process is specific to the resolution of a particular racemate.Asymmetric synthesis may offer more flexibility in designing the intermediate for different downstream coupling strategies.

Conclusion and Senior Scientist's Recommendation

Both asymmetric synthesis and enzymatic kinetic resolution represent viable and powerful strategies for accessing the enantiopure (S)-2,3-dihydrobenzo[b]dioxin core essential for Doxazosin production.

  • The Asymmetric Synthesis approach is elegant and offers a theoretical yield of 100%. It is particularly advantageous when the cost of the chiral catalyst is justifiable and when the subsequent synthetic steps require a specific functionality on the chiral intermediate that is directly accessible from this route. However, the reliance on potentially hazardous reagents and stringent reaction conditions can pose challenges for scalability.

  • The Enzymatic Kinetic Resolution pathway, particularly using a robust biocatalyst like Candida antarctica lipase B, presents a compelling alternative.[2][3][4] Its primary drawback is the 50% theoretical maximum yield. However, this is often outweighed by the exceptionally high enantiomeric excess, operational simplicity, mild reaction conditions, and superior environmental profile. The reusability of the immobilized enzyme further enhances its economic viability on an industrial scale.

Recommendation: For process development and large-scale manufacturing, the enzymatic kinetic resolution approach is strongly recommended . The high fidelity of the biocatalyst ensures outstanding enantiopurity, a critical quality attribute for the final API. The operational safety and reduced environmental footprint offered by this "green chemistry" approach are increasingly important considerations in modern pharmaceutical production. While the theoretical yield is lower, the overall process efficiency, cost-effectiveness, and robustness often make it the superior choice for commercial synthesis.

References

Safety Operating Guide

Navigating the Disposal of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Guide for Laboratory Professionals

Navigating the Disposal of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (CAS No. 98572-00-0), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to foster a culture of informed safety.

Hazard Assessment and Waste Classification: The "Why" Behind the Procedure

The foundational step in any chemical disposal protocol is a thorough understanding of the material's hazards. According to its Safety Data Sheet (SDS), (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is classified with the hazard statement H302: "Harmful if swallowed".[1] This classification places it unequivocally in the category of hazardous waste, mandating that it must not be disposed of through standard laboratory drains or in regular trash.[1][3]

A critical determination in hazardous waste management is whether a substance is "acutely hazardous." Under the Resource Conservation and Recovery Act (RCRA), acutely hazardous wastes are designated with a "P-list" code and are subject to more stringent disposal regulations.[4][5][6] The primary criterion for this classification is a high degree of toxicity, often indicated by a low median lethal dose (LD50). Specifically, substances with an oral LD50 (rat) of less than 50 mg/kg are typically considered for the P-list.

At present, a specific oral LD50 (rat) for (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is not publicly available. In the absence of this definitive data, the principle of prudent laboratory practice dictates a conservative approach. Given its "Harmful if swallowed" classification and its structural relation to benzodioxin compounds, which can exhibit significant toxicity, it is recommended to manage this chemical as if it were acutely toxic . This cautious approach ensures the highest level of safety and compliance.

Parameter Information Source
Chemical Name (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanolN/A
CAS Number 98572-00-0[1][6][7]
Primary Hazard H302: Harmful if swallowed[1]
RCRA Waste Status Hazardous Waste[1]
Recommended Handling Treat as Acutely Toxic Waste due to lack of LD50 dataPrecautionary Principle

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the collection, storage, and disposal of waste generated from the use of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

DisposalWorkflowcluster_0Waste Generation & Segregationcluster_1Waste Accumulation & Labelingcluster_2Storage & Disposal RequestgenWaste Generation(Unused chemical, contaminated labware,spill debris)segregateSegregate Waste Streams- Solid Waste- Liquid Waste (Rinsate)- Sharpsgen->segregatecontainerSelect Compatible, Leak-ProofWaste Containerssegregate->containerlabelingLabel Container with:- 'Hazardous Waste'- Full Chemical Name- Hazard Characteristics- Accumulation Start Datecontainer->labelingstorageStore in a DesignatedSatellite Accumulation Area (SAA)with Secondary Containmentlabeling->storagepickupRequest Waste Pickupfrom Environmental Health &Safety (EHS)storage->pickupfinalFinal Disposal byLicensed Carrier

Caption: Waste Management Workflow for (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions.[1] Do not mix waste containing (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol with other chemical waste streams unless their compatibility is confirmed.

  • Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent paper, and weighing boats.

  • Liquid Waste: Primarily consists of rinsate from the triple-rinsing of empty containers (see Section 3).

  • Sharps Waste: Contaminated needles, syringes, and broken glassware must be collected in a designated, puncture-proof sharps container.

Waste Collection and Container Management
  • Select Appropriate Containers: Use containers that are chemically compatible with (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol and its potential solvents. High-density polyethylene (HDPE) carboys are suitable for liquid waste, while wide-mouth plastic drums or pails are ideal for solid waste. All containers must have secure, leak-proof lids.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol" (no abbreviations)

    • The specific hazard: "Toxic" or "Harmful if Swallowed"

    • The date when waste was first added (the accumulation start date)

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste. This minimizes the release of any potential vapors and prevents spills.

Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store labeled waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel. The SAA must have secondary containment (such as a spill pallet or tray) to capture any potential leaks.

  • Contact Environmental Health & Safety (EHS): Once a waste container is full, or before the maximum accumulation time allowed by your institution is reached, contact your institution's EHS department to arrange for a waste pickup. Do not transport hazardous waste outside of your designated laboratory area.

Procedure for Empty Containers

Due to the recommended handling of this chemical as acutely toxic, empty containers require a specific decontamination procedure before they can be disposed of as non-hazardous waste.

The Triple-Rinse Protocol:

  • Initial Draining: Empty the container of all pourable contents into the appropriate hazardous waste container. Invert the container over the waste receptacle for at least 30 seconds to drain any remaining drops.

  • First Rinse: Add a suitable solvent (e.g., water, acetone, or another solvent in which the compound is soluble) to the container, filling it to about 10-20% of its capacity.[2][8][9]

  • Agitate: Securely cap the container and shake vigorously to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Drain the solvent rinsate into a labeled hazardous waste container for liquid waste.

  • Repeat: Repeat the rinsing and collection steps two more times for a total of three rinses.[2][8][9]

  • Final Steps: After the third rinse, allow the container to air dry in a well-ventilated area (such as a fume hood). Once dry, the original manufacturer's label must be defaced or removed, and the container should be marked as "EMPTY" or "TRIPLE-RINSED". It can then typically be disposed of in the regular laboratory glass or plastic recycling, according to your institution's policies.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and informed response is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Spill: If the spill is large, involves a highly volatile solvent, or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.

  • For Small, Manageable Spills:

    • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the Spill: Use absorbent pads or other inert material to create a dike around the spill to prevent it from spreading.[3][9]

    • Absorb the Material: Cover the spill with an absorbent material (such as vermiculite, sand, or a commercial spill absorbent), starting from the outside and working inward.

    • Collect the Debris: Carefully scoop the absorbed material into a labeled hazardous waste container for solid waste.

    • Decontaminate the Area: Wipe the spill area with a cloth or paper towels dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.

    • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, upholding their commitment to safety, scientific integrity, and environmental stewardship.

Personal protective equipment for handling (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling (S)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanol

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The handling of specialized chemical reagents like (S)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanol, a key building block in many synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety. Here, we will dissect the necessary personal protective equipment (PPE), explain the rationale behind each choice, and provide operational plans for handling, storage, and disposal.

Immediate Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is the critical first step.[2] For (S)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanol (CAS No. 98572-00-0), the primary identified hazard is that it is harmful if swallowed (H302).[1] The GHS07 pictogram, an exclamation mark, signals this acute toxicity.[1] While this is the main classification, the principles of chemical safety dictate that we treat related compounds with caution, assuming the potential for skin and eye irritation and respiratory tract effects upon inhalation of dust or vapors.

Key Hazard Information:

  • Acute Toxicity (Oral): H302 - Harmful if swallowed.[1]

  • Signal Word: Warning.[1]

  • Precautionary Statements: P301+P310 - IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

Core Directive: A Multi-layered PPE Strategy

A robust PPE strategy is not just about a single piece of equipment but creating multiple barriers between you and the potential hazard. For (S)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanol, the approach must protect against ingestion, skin contact, and inhalation.

Eye and Face Protection: The First Line of Defense

Solvent splashes or contact with airborne particulates can cause significant eye irritation or damage.[3]

  • Mandatory Equipment: Chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards are required whenever there is a potential for splashing.[2][4] These provide a seal around the eyes, which standard safety glasses do not.[4]

  • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[3]

Skin and Body Protection: Impermeable Barriers

Gloves: Your Most Critical Tool The correct glove selection is crucial, as no single glove material is impervious to all chemicals. For aromatic alcohols like this compound, a multi-faceted approach to glove selection is recommended.

  • Primary Recommendation: Nitrile gloves are a suitable choice for incidental contact, offering good resistance to alcohols, oils, and greases.[5] They provide a good balance of dexterity and protection for routine handling.[3][5]

  • For Extended Contact or Immersion: If prolonged contact is anticipated, butyl rubber gloves are recommended. They offer excellent protection against a wide array of chemicals, including alcohols, ketones, and esters.[5]

  • Glove Discipline: Always inspect gloves for tears or punctures before use.[6] Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.[7] Never wear gloves outside the laboratory to prevent cross-contamination of common surfaces like doorknobs.[7][8]

Protective Clothing

  • Laboratory Coat: A chemical-resistant lab coat or apron must be worn to protect against spills and contamination of personal clothing.[2]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Sandals or perforated shoes are not permitted.[6]

Respiratory Protection: Ensuring Clean Air

Handling (S)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanol as a solid powder or in a volatile solvent necessitates controls to prevent inhalation.

  • Primary Engineering Control: All handling of this compound that may generate dust, mists, or vapors should be performed inside a certified chemical fume hood.[1][2] This is the most effective way to control respiratory exposure.

  • Respiratory Equipment: In the absence of adequate engineering controls, a properly fitted respirator may be necessary.[6] However, this should be a last resort and requires a formal respiratory protection program.

Operational and Disposal Plans

Beyond wearing the correct PPE, the procedures you follow are integral to your safety.

Chemical Handling Workflow

The following workflow provides a step-by-step guide for safely handling (S)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanol.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Review SDS and Conduct Risk Assessment Don_PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->Don_PPE Setup 3. Prepare Work Area & Verify Fume Hood Operation Don_PPE->Setup Weigh 4. Weigh/Measure Compound Setup->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Clean 6. Clean Glassware & Surfaces Transfer->Clean Doff_PPE 7. Doff PPE Correctly Clean->Doff_PPE Dispose 8. Segregate & Dispose of Waste Doff_PPE->Dispose Wash 9. Wash Hands Thoroughly Dispose->Wash

Caption: Safe Handling Workflow Diagram

Storage Plan

Proper storage is essential to maintain chemical integrity and prevent accidents.

  • Container: Keep the container tightly closed and upright.[1]

  • Location: Store in a cool, dry, and well-ventilated place.[1]

  • Environment: Protect from direct sunlight and heat sources.[1] For flammable alcohols, storage in a designated flammable materials storage refrigerator may be required if refrigeration is necessary.[9]

Disposal and Emergency Procedures

Waste Disposal

Chemical waste must be managed according to institutional and local regulations.

  • Segregation: Do not mix this waste with other waste streams. Keep it in its original or a properly labeled container.

  • Classification: While this compound contains a dioxin structure, it is not a chlorinated dioxin waste typically regulated under codes like F020-F028 unless it is mixed with listed wastes.[10][11] Disposal should follow guidelines for non-halogenated organic materials.

  • Procedure: Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

Spill and Exposure Protocols

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • Ensure proper PPE is worn before attempting cleanup.

  • For small spills, absorb with an inert material, collect into a sealed container, and decontaminate the area.

  • Prevent the spill from entering drains or waterways.[1]

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a poison control center or doctor for treatment advice.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1]

  • Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

Summary of Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for Enhanced Safety
Eye/Face Chemical splash gogglesFace shield worn over goggles
Hand Nitrile gloves (for incidental contact)Butyl rubber gloves (for extended contact)
Body Chemical-resistant lab coatChemical-resistant apron over lab coat
Respiratory Use within a chemical fume hoodN/A (if fume hood is used correctly)
Footwear Closed-toe leather or chemical-resistant shoesN/A

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.